4-[(Trimethylsilyl)ethynyl]benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-trimethylsilylethynyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNSLIBJQBBKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440720 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75867-40-2 | |
| Record name | 4-[2-(Trimethylsilyl)ethynyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75867-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00440720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzonitrile | |
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Foundational & Exploratory
Introduction: A Multifaceted Synthetic Intermediate
An In-Depth Technical Guide to 4-[(Trimethylsilyl)ethynyl]benzonitrile
CAS Number: 75867-40-2
This guide provides a comprehensive technical overview of this compound, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, properties, and key applications, with a focus on the scientific principles and practical considerations that underpin its use.
This compound is a bifunctional molecule that incorporates a protected alkyne (the trimethylsilyl group) and a cyano group on a benzene ring. This unique combination of functionalities makes it a highly valuable precursor in the synthesis of a wide array of complex organic molecules. The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at other sites of the molecule. The cyano group, a versatile functional group, can be transformed into various other moieties such as amines, carboxylic acids, and tetrazoles, or it can act as an electron-withdrawing group to modulate the electronic properties of the molecule.
Its rigid, linear structure imparted by the ethynyl linkage is particularly sought after in the design of molecules for applications in medicinal chemistry and materials science, where precise control over molecular geometry is crucial for function.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75867-40-2 | |
| Molecular Formula | C₁₂H₁₃NSi | |
| Molecular Weight | 199.32 g/mol | |
| Appearance | Solid | |
| Melting Point | 107-111 °C |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group around δ 0.25 ppm. The aromatic protons will appear as two doublets in the aromatic region (typically δ 7.2-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides key information about the carbon framework. Expected signals include those for the methyl carbons of the TMS group (around 0 ppm), the two distinct acetylenic carbons, the four aromatic carbons (two of which are quaternary), and the nitrile carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. A sharp, strong absorption band around 2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. The C≡C (alkyne) stretch is also expected in the region of 2150-2170 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Synthesis: The Sonogashira Coupling
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
In the synthesis of this compound, 4-iodobenzonitrile is typically reacted with trimethylsilylacetylene.
Reaction Scheme:
Caption: Sonogashira coupling for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
The following is a representative, field-proven protocol for the Sonogashira coupling to synthesize this compound.
Materials:
-
4-Iodobenzonitrile
-
Trimethylsilylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous toluene or tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-iodobenzonitrile, Pd(PPh₃)₄ (typically 1-5 mol%), and CuI (typically 2-10 mol%).
-
Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene or THF, followed by freshly distilled triethylamine.
-
Addition of Alkyne: Add trimethylsilylacetylene to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalysts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, maintaining an inert atmosphere is critical for the reaction's success.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions.
-
Base: The base (triethylamine) is crucial for neutralizing the hydrogen iodide (HI) that is formed during the reaction, which would otherwise protonate the alkyne and inhibit the reaction.
-
Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate.
Key Applications in Research and Development
The synthetic utility of this compound stems from its ability to serve as a versatile building block for more complex molecules with desirable electronic and structural properties.
Medicinal Chemistry and Drug Discovery
The rigid, linear scaffold provided by the ethynylbenzonitrile core is a common feature in the design of various therapeutic agents, particularly kinase inhibitors . The cyano group can act as a hydrogen bond acceptor, interacting with key residues in the active site of enzymes. The alkyne can be deprotected and further functionalized to introduce other pharmacophoric groups.
Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for synthesizing kinase inhibitors.
Materials Science: Organic Electronics
In the field of organic electronics, molecules with extended π-conjugation are essential for charge transport and light emission. This compound serves as a valuable building block for the synthesis of organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). The cyano group can tune the electron affinity of the material, while the ethynyl linkage extends the conjugation, influencing the material's optical and electronic properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a cornerstone of modern organic synthesis, offering a unique combination of functionalities that enable the construction of complex and functionally diverse molecules. Its straightforward synthesis via the Sonogashira coupling and its versatile reactivity make it an indispensable tool for researchers in drug discovery, materials science, and beyond. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is key to unlocking its full synthetic potential.
References
- PubChem. This compound. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(trimethylsilyl_ethynyl_benzonitrile]([Link]
An In-depth Technical Guide to the Physical Properties of 4-[(Trimethylsilyl)ethynyl]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 4-[(Trimethylsilyl)ethynyl]benzonitrile, a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific rationale behind the characterization methods, ensuring a deeper understanding for researchers and drug development professionals.
Introduction: A Molecule of Strategic Importance
This compound, with the CAS Number 75867-40-2, is a bifunctional molecule that incorporates a protected alkyne and a nitrile group on a benzene ring.[1][2] This unique arrangement makes it a valuable intermediate in the synthesis of complex organic molecules. The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at other sites of the molecule. The nitrile group is a versatile precursor for various functional groups, including amines, carboxylic acids, and tetrazoles, the latter being a common bioisostere for carboxylic acids in drug design.[3] Its applications in the development of novel therapeutics, including antitumor agents, are an active area of research.[4]
Molecular Structure and Identification
A thorough understanding of a molecule's physical properties begins with its fundamental structure and identifiers.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NSi | [1][2] |
| Molecular Weight | 199.32 g/mol | [1][2] |
| CAS Number | 75867-40-2 | [1][2] |
| Physical Form | Solid | [1][2] |
| Melting Point | 107-111 °C | [1][2] |
| InChI | 1S/C12H13NSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,1-3H3 | [1] |
| InChIKey | WWNSLIBJQBBKKG-UHFFFAOYSA-N | [1] |
| SMILES | C(C)C#Cc1ccc(cc1)C#N | [1] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the identity and purity of a compound. For a molecule like this compound, a combination of NMR, IR, and mass spectrometry provides a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. The predicted and observed chemical shifts for this compound are consistent with its structure.
Table 2: ¹³C NMR Spectral Data
| Carbon Environment | Chemical Shift (δ, ppm) in CDCl₃ |
| Aromatic Carbons | 132.5, 131.9 |
| Nitrile Carbon (C≡N) | 118.5 |
| Aromatic Carbon (ipso to CN) | 111.8 |
| Alkyne Carbons (C≡C) | 103.0, 99.6 |
| Trimethylsilyl Methyl Carbons (Si(CH₃)₃) | -0.26 |
Source: The Royal Society of Chemistry
The presence of distinct signals for the aromatic carbons, the nitrile carbon, the two alkyne carbons, and the trimethylsilyl methyl carbons confirms the molecular structure. The upfield shift of the TMS methyl carbons is characteristic of silicon-bound alkyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, alkyne, and aromatic moieties.
Table 3: Predicted Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N Stretch (Nitrile) | ~2230 | Medium |
| C≡C Stretch (Alkyne) | ~2150 | Medium to Weak |
| C-H Stretch (Aromatic) | >3000 | Medium to Weak |
| C-H Stretch (Aliphatic, Si-CH₃) | <3000 | Medium |
| Si-C Stretch | ~1250 and ~840 | Strong |
These are predicted values based on typical ranges for these functional groups.
A peak around 2231 cm⁻¹ is characteristic of the cyano group stretch, while a peak in the region of 2152 cm⁻¹ can be attributed to the acetylene C≡C stretch.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, the predicted monoisotopic mass is 199.08173 Da.[6]
The fragmentation pattern in electron ionization (EI) mass spectrometry of trimethylsilyl-containing compounds is well-documented.[7] Key expected fragments for this molecule would include:
-
[M]+• : The molecular ion at m/z 199.
-
[M-15]+ : Loss of a methyl group (CH₃) from the TMS group, resulting in a fragment at m/z 184. This is a very common fragmentation pathway for TMS derivatives.
-
[M-73]+ : Loss of the trimethylsilyl group (•Si(CH₃)₃), leading to a fragment corresponding to 4-ethynylbenzonitrile cation at m/z 126.
-
m/z 73 : The trimethylsilyl cation, [Si(CH₃)₃]+, is a characteristic and often abundant ion in the mass spectra of TMS-containing compounds.
Experimental Protocols for Physical Property Determination
To ensure the scientific integrity of this guide, the following are step-by-step methodologies for determining the key physical properties of this compound.
Workflow for Comprehensive Physical Characterization
Caption: Workflow for the physical and spectroscopic characterization.
Melting Point Determination
The melting point of 107-111 °C is a key indicator of the purity of the solid compound.[1][2]
Protocol:
-
A small, dry sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Solubility Profile
Understanding the solubility is crucial for reaction setup, purification, and formulation in drug development. While its precursor, 4-ethynylbenzonitrile, is slightly soluble in water, detailed solubility in organic solvents is essential.
Protocol for Solubility Determination in Organic Solvents:
-
A known amount of this compound is added to a measured volume of a selected organic solvent (e.g., dichloromethane, ethyl acetate, hexane, methanol) in a sealed vial.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
A known volume of the filtrate is evaporated to dryness, and the mass of the dissolved solid is determined.
-
Solubility is expressed in g/L or mg/mL.
Boiling Point Considerations
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
Hazard Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[2]
-
Precautionary Statements: P273 (Avoid release to the environment), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Personal Protective Equipment (PPE):
-
Dust mask type N95 (US)
-
Eyeshields
-
Gloves
Conclusion
This compound is a compound of significant interest with well-defined physical and spectroscopic properties. This guide has provided a detailed overview of its key characteristics and the experimental methodologies used for their determination. A thorough understanding of these properties is fundamental for the effective application of this versatile molecule in research, particularly in the synthesis of novel pharmaceutical agents and advanced materials.
References
- Sigma-Aldrich. (n.d.). This compound 97% Safety Data Sheet. Retrieved from the product page on the Sigma-Aldrich website.
- PubChemLite. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.
- ResearchGate. (n.d.). FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6).
- PubMed. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives.
- ResearchGate. (n.d.). Mass spectra obtained for PFBHA/BSTFA derivates of (a) 4-etoxyphenol,....
- Google Patents. (n.d.). Application of benzonitrile compound in preparation of antitumor drugs.
- Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from a relevant publication in the Beilstein Journal of Organic Chemistry.
Sources
- 1. 4- (Trimethylsilyl)ethynyl benzonitrile 97 75867-40-2 [sigmaaldrich.com]
- 2. 4-[(三甲基硅基)乙炔基]苄腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C12H13NSi) [pubchemlite.lcsb.uni.lu]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Ethynylbenzonitrile | 3032-92-6 [chemicalbook.com]
A Comprehensive Technical Guide to 4-[(Trimethylsilyl)ethynyl]benzonitrile: Synthesis, Characterization, and Applications
This technical guide provides an in-depth exploration of 4-[(trimethylsilyl)ethynyl]benzonitrile, a versatile building block in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's fundamental properties, provides a detailed, field-proven synthesis protocol, outlines its characterization, and discusses its significant applications. The content is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring both technical accuracy and practical utility.
Core Molecular Attributes and Physicochemical Properties
This compound is a bifunctional organic compound featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a nitrile functional group on a benzene ring. This unique structure makes it a valuable intermediate for introducing the ethynylbenzonitrile moiety into more complex molecules.
The TMS group serves as a removable protecting group for the terminal alkyne, preventing its participation in undesired side reactions while allowing for transformations at other parts of the molecule. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 199.32 g/mol | [1][2] |
| Chemical Formula | C₁₂H₁₃NSi | [1][3] |
| CAS Number | 75867-40-2 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 107-111 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as THF, CH₂Cl₂, and hexanes. | |
| SMILES String | C(C)C#Cc1ccc(cc1)C#N | [4] |
| InChI Key | WWNSLIBJQBBKKG-UHFFFAOYSA-N |
Synthesis of this compound via Sonogashira Coupling
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (in this case, trimethylsilylacetylene) and an aryl halide (4-bromobenzonitrile or 4-iodobenzonitrile). The reaction is typically co-catalyzed by a copper(I) salt.
The causality behind this choice of reaction lies in its high efficiency, mild reaction conditions, and broad functional group tolerance. The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent transmetalation and reductive elimination steps, while the copper co-catalyst is believed to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
Diagram 1: Sonogashira Coupling for the Synthesis of this compound
Caption: Workflow of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
-
Reaction Setup:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation of the palladium catalyst and the homocoupling of the alkyne.
-
-
Addition of Reagents:
-
Add anhydrous and degassed triethylamine (Et₃N) (2.0 eq) as the solvent and base. The base is essential to neutralize the hydrohalic acid formed during the reaction.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe. An excess of the alkyne is used to ensure complete consumption of the aryl halide.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 4-bromobenzonitrile spot indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford this compound as a white solid.
-
Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 0.25 (s, 9H) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 132.5, 131.9, 118.5, 111.8, 103.0, 99.6, -0.26 | [4] |
| FT-IR (ATR) | ν 2234 (C≡N stretch), 2157 (C≡C stretch) cm⁻¹ | [4] |
| Mass Spectrometry (EI) | m/z (%): 199 (M⁺), 184 ([M-CH₃]⁺) |
The ¹H NMR spectrum clearly shows the two doublets in the aromatic region corresponding to the para-substituted benzene ring and a sharp singlet at 0.25 ppm for the nine equivalent protons of the trimethylsilyl group. The ¹³C NMR spectrum shows the characteristic peaks for the aromatic carbons, the nitrile carbon, and the two acetylenic carbons. The FT-IR spectrum displays the sharp stretching vibrations for the nitrile and the alkyne functional groups.
Applications in Scientific Research
This compound is a valuable building block in several areas of research, primarily due to its ability to participate in a variety of chemical transformations.
Precursor in "Click Chemistry"
The trimethylsilyl group can be easily removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne, 4-ethynylbenzonitrile.[4] This terminal alkyne is a key substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7] This reaction allows for the facile and highly efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[8]
Diagram 2: Application in Click Chemistry
Caption: Workflow for the use in click chemistry.
Building Block for Organic Electronics
The rigid, linear structure and the extended π-conjugation of the ethynylbenzonitrile core make it an attractive component for the design of organic electronic materials. It can be incorporated into larger conjugated systems for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[9][10] The nitrile group can also serve as an electron-withdrawing group to tune the electronic properties of the final material.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[1]
-
Precautionary Statements: P273 (Avoid release to the environment), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask (type N95 or equivalent).[11]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[12]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined structure, coupled with the reactivity of its functional groups, provides access to a wide range of more complex molecules. The robust and efficient Sonogashira coupling allows for its straightforward synthesis, and its characterization is well-established through standard spectroscopic techniques. Its applications in the rapidly evolving fields of click chemistry and organic electronics underscore its importance to the scientific community. Proper handling and adherence to safety protocols are essential when working with this compound.
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synthesis of 4-[(Trimethylsilyl)ethynyl]benzonitrile
An In-depth Technical Guide to the Synthesis of 4-[(Trimethylsilyl)ethynyl]benzonitrile
Abstract
This technical guide provides a comprehensive overview of the , a versatile building block in medicinal chemistry and materials science. The document delves into the prevalent synthetic strategy, the Sonogashira cross-coupling reaction, offering detailed experimental protocols, mechanistic insights, and practical guidance on purification and characterization. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the rationale behind experimental choices, ensuring a robust and reproducible methodology grounded in established chemical principles.
Introduction: Strategic Importance of this compound
This compound is a bifunctional organic molecule of significant interest in the synthesis of complex molecular architectures. Its structure incorporates two key features that render it a valuable synthon:
-
The Benzonitrile Moiety: The nitrile group is a prevalent pharmacophore in numerous approved pharmaceuticals.[1] It can participate in hydrogen bonding, act as a bioisostere for carbonyl or carboxyl groups, and serve as a synthetic handle for conversion into other functional groups like tetrazoles, which are also crucial in drug design.[1][2] Benzonitrile derivatives have been explored for a wide range of therapeutic applications, including as antitumor agents.[3]
-
The Trimethylsilyl-Protected Alkyne: The terminal alkyne is a cornerstone for carbon-carbon bond formation, most notably through click chemistry and further cross-coupling reactions. The trimethylsilyl (TMS) group serves as a robust protecting group, preventing the unwanted homocoupling of the terminal alkyne while allowing the aryl halide portion to react selectively.[4] This protecting group can be cleaved under mild conditions to reveal the terminal alkyne for subsequent synthetic transformations.
The convergence of these functionalities in a single molecule makes this compound a highly strategic starting material for constructing libraries of drug-like molecules and advanced organic materials.[5] The most reliable and widely adopted method for its synthesis is the palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[6][7]
Core Synthetic Methodology: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful and versatile method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[6][8] Its widespread use stems from its operational simplicity, mild reaction conditions, and high tolerance for a broad range of functional groups, making it ideal for the synthesis of complex molecules.[5][6]
The is typically achieved by coupling 4-iodobenzonitrile with trimethylsilylacetylene.
General Reaction Scheme:
Rationale for Reagent Selection
A thorough understanding of each component's role is critical for optimizing the reaction and ensuring its success.
-
Aryl Halide (4-Iodobenzonitrile): The choice of halide significantly impacts reactivity. The rate of the oxidative addition step (a key part of the catalytic cycle) follows the trend: I > Br > OTf >> Cl.[6] 4-Iodobenzonitrile is the preferred substrate due to its high reactivity, which allows the reaction to proceed under mild conditions, often at room temperature.[6] While 4-bromobenzonitrile can be used, it typically requires higher temperatures or more active catalyst systems.
-
Terminal Alkyne (Trimethylsilylacetylene): This reagent provides the protected C(sp) coupling partner.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst, such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), is used. This Pd(II) species is reduced in situ to the active Pd(0) complex.[9]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the classic co-catalyst. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive towards the palladium center than the alkyne itself, thereby accelerating the crucial transmetalation step.[9]
-
Amine Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves two purposes. It stoichiometrically neutralizes the hydrogen halide (e.g., HI) generated during the reaction, and it often functions as the solvent.[8]
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale . All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and homocoupling of the alkyne.[10]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) | Stoichiometry (eq.) |
| 4-Iodobenzonitrile | C₇H₄IN | 229.02 | 2.29 g | 10.0 | 1.0 |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1.47 g (2.1 mL) | 15.0 | 1.5 |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 140 mg | 0.2 | 0.02 (2 mol%) |
| Copper(I) Iodide | CuI | 190.45 | 38 mg | 0.2 | 0.02 (2 mol%) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 25 mL | - | Solvent/Base |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add 4-iodobenzonitrile (2.29 g), PdCl₂(PPh₃)₂ (140 mg), and CuI (38 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge the system by evacuating and backfilling with argon or nitrogen three times.[9]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (25 mL) via syringe, followed by trimethylsilylacetylene (2.1 mL).
-
Reaction Execution: Stir the resulting mixture at room temperature. The reaction is typically complete within 3 to 12 hours.[10]
-
Monitoring: Track the consumption of 4-iodobenzonitrile using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate).[7][10]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the triethylamine.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[10]
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure product as a solid.[7][11]
Experimental Workflow Diagram
Caption: Workflow for the .
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[9][12]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-I), forming a Pd(II) intermediate.
-
Transmetalation: The copper(I) acetylide (Cu-C≡C-TMS), generated in the copper cycle, transfers its acetylide group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination to release the final coupled product (Ar-C≡C-TMS) and regenerate the active Pd(0) catalyst, which re-enters the cycle.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) salt.
-
Deprotonation: In the presence of the amine base, the acidic proton of the alkyne is removed, forming the key copper(I) acetylide intermediate. This species is then ready for the transmetalation step in the palladium cycle.
-
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.
Product Purification and Characterization
Ensuring the purity and verifying the structure of the final compound are paramount.
Purification
Flash column chromatography is the standard method for purifying the product.[7] A slurry of the crude material is loaded onto a silica gel column. Elution with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes, effectively separates the desired product from residual starting materials, catalysts, and byproducts.
Characterization
The identity and purity of this compound are confirmed using a suite of spectroscopic techniques.[13][14]
| Property / Technique | Expected Result / Observation |
| Appearance | White to off-white solid |
| Melting Point | 107-111 °C[15] |
| ¹H NMR | Signals corresponding to trimethylsilyl protons (singlet, ~0.25 ppm) and aromatic protons (two doublets, ~7.6 ppm). |
| ¹³C NMR | Resonances for the trimethylsilyl carbons, the two distinct alkyne carbons, and the aromatic carbons, including the quaternary carbon of the nitrile. |
| IR Spectroscopy | Characteristic sharp absorption for the nitrile (C≡N) stretch (~2230 cm⁻¹) and the alkyne (C≡C) stretch (~2160 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the compound (C₁₂H₁₃NSi, MW: 199.32).[15] |
Safety and Handling Precautions
-
Inert Atmosphere: The reaction is sensitive to oxygen. Maintaining an inert atmosphere throughout the setup and reaction is crucial for good yield and to prevent side reactions.[10]
-
Reagent Handling:
-
Palladium catalysts are toxic and should be handled with care in a fume hood, avoiding inhalation of dust.
-
Triethylamine is a volatile, flammable, and corrosive base. Handle in a well-ventilated fume hood.
-
Trimethylsilylacetylene is volatile and flammable.
-
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is required at all times.[15]
-
Waste Disposal: Dispose of all chemical waste, particularly heavy metal residues from the catalyst, according to institutional guidelines.
Conclusion
The Sonogashira cross-coupling reaction provides a highly efficient, reliable, and scalable route to this compound. By carefully selecting reagents and adhering to a well-defined experimental protocol under an inert atmosphere, researchers can consistently synthesize this valuable building block in high yield and purity. Its strategic combination of a versatile nitrile pharmacophore and a protected alkyne handle makes it an indispensable tool in the rational design and synthesis of novel therapeutics and advanced materials.
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Technical Guide: Spectroscopic Characterization of 4-[(Trimethylsilyl)ethynyl]benzonitrile
Authored For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Characterization Division
Introduction: The Analytical Imperative
4-[(Trimethylsilyl)ethynyl]benzonitrile is a bifunctional synthetic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its rigid, linear geometry and orthogonal reactivity—afforded by the cyano and silyl-protected alkyne moieties—make it a versatile scaffold. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively cleaved under specific conditions to participate in reactions like the Sonogashira coupling.
A precise and unambiguous structural confirmation of this molecule is paramount before its deployment in complex synthetic pathways. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively form the analytical fingerprint of this compound. We will move beyond mere data reporting to explain the causal relationships between the molecular structure and the resulting spectral features, offering a field-proven framework for its identification and quality control.
Molecular Structure and Functional Group Analysis
The structure of this compound incorporates three key regions that yield distinct spectroscopic signals: the trimethylsilyl group, the disubstituted alkyne, and the para-substituted benzonitrile ring. Understanding this architecture is the foundation for interpreting the spectral data that follows.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is arguably the most powerful technique for mapping the carbon skeleton of a molecule. By detecting the magnetic environments of the ¹³C isotope, we can identify and count the number of non-equivalent carbon atoms.[1] For this molecule, its para-substituted symmetry dictates that the four aromatic CH carbons will appear as two signals, and the two quaternary aromatic carbons will be unique, providing a total of four aromatic signals.
Experimental Data Summary: ¹³C NMR
The following data were acquired in a deuterated chloroform (CDCl₃) solvent.
| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |
| 132.5 | Aromatic CH | Deshielded aromatic methine carbon, consistent with carbons ortho to the electron-withdrawing nitrile group.[2] |
| 131.9 | Aromatic CH | Deshielded aromatic methine carbon, consistent with carbons ortho to the ethynyl group.[2] |
| 118.5 | Nitrile Carbon (C ≡N) | Characteristic chemical shift for a nitrile carbon.[3] |
| 111.8 | Aromatic C (ipso, attached to -CN) | Quaternary carbon signal, shifted by the attached nitrile group. |
| 103.0 | Alkyne Carbon (-C ≡C-Ar) | sp-hybridized carbon deshielded by attachment to the aromatic ring.[4] |
| 99.6 | Aromatic C (ipso, attached to -C≡C) | Quaternary carbon signal, shifted by the attached alkyne group. The assignment of ipso-carbons can be complex. |
| 92.3 | Alkyne Carbon (-C ≡C-Si) | sp-hybridized carbon shielded by the electropositive silicon atom.[5] |
| -0.26 | Trimethylsilyl Carbons (-Si(C H₃)₃) | Highly shielded methyl carbons attached to silicon, appearing characteristically upfield of TMS (0 ppm).[6] |
Data sourced from a peer-reviewed publication.[6]
Interpretation of the ¹³C NMR Spectrum
The spectrum reveals a total of eight distinct carbon signals, which perfectly matches the count of non-equivalent carbons in the molecule's structure (3 from the TMS group appearing as one signal, 2 alkyne carbons, 4 unique aromatic carbons, and 1 nitrile carbon). The high degree of shielding observed for the TMS methyl carbons (-0.26 ppm) is a hallmark of organosilicon compounds. The nitrile carbon at 118.5 ppm and the two alkyne carbons at 103.0 and 92.3 ppm are definitive indicators of these functional groups. The aromatic region (110-135 ppm) displays the expected four signals for a para-disubstituted benzene ring with two different substituents.[2]
Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 15-25 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 100 MHz for ¹³C). The instrument's magnetic field must be stable and homogeneous.[7]
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[4] A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (~1.1%).[1]
-
Processing: Apply a Fourier transform to the resulting Free Induction Decay (FID) signal. Phase the spectrum and calibrate the chemical shift scale by setting the residual CDCl₃ solvent peak to δ 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification. The most diagnostically significant regions for this molecule are the triple bond region (2000-2300 cm⁻¹) and the C-H stretching region (~3000 cm⁻¹).
Experimental Data Summary: IR
| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale for Assignment |
| 2234 | Nitrile C≡N Stretch | Strong | Falls squarely in the expected range for a nitrile (2250-2230 cm⁻¹). Conjugation with the aromatic ring lowers the frequency slightly.[3][6] |
| 2157 | Alkyne C≡C Stretch | Medium | Typical for a disubstituted alkyne. The asymmetry of the C≡C bond (Si-C≡C-Ar) ensures a change in dipole moment upon stretching, making it IR-active.[6][8] |
| ~3100-3000 | Aromatic C-H Stretch | Medium | Characteristic stretching vibration for sp² C-H bonds on an aromatic ring.[2] |
| ~1600, 1500 | Aromatic C=C Ring Stretch | Medium | In-ring stretching vibrations of the benzene nucleus.[2] |
| ~1250 | Si-CH₃ Symmetric Bending (Umbrella Mode) | Strong | A very common and strong absorption for compounds containing a TMS group. |
| ~840 | Si-C Stretch / CH₃ Rock | Strong | Another characteristic, strong band associated with the TMS group. |
Data sourced from a peer-reviewed publication.[6]
Interpretation of the IR Spectrum
The IR spectrum provides definitive proof of the key functional groups. The sharp, strong absorption at 2234 cm⁻¹ is an unmistakable signature of the nitrile (C≡N) group.[9] The medium-intensity peak at 2157 cm⁻¹ confirms the presence of the disubstituted alkyne (C≡C).[10] The absence of a sharp peak around 3300 cm⁻¹ confirms that the alkyne is not terminal (i.e., it lacks a ≡C-H bond).[11] The combination of these two distinct peaks in the triple-bond region is highly diagnostic for the core structure of the molecule.
Protocol for Attenuated Total Reflectance (ATR) IR Data Acquisition
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering clues to its structure. Silylated compounds often exhibit predictable fragmentation patterns and distinct isotopic signatures.[12]
Experimental Data Summary: MS
| m/z Value | Assignment | Rationale for Assignment |
| 199.0817 | [M]⁺˙ (Molecular Ion) | Represents the intact molecule that has been ionized by the loss of one electron. This value corresponds to the calculated exact mass of C₁₂H₁₃NSi.[13][14] |
| 184.0583 | [M - CH₃]⁺ | Corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a very common and stable fragment for TMS-containing compounds.[12] |
Interpretation of the Mass Spectrum
The primary purpose of the mass spectrum in this context is to confirm the molecular weight. The observation of a molecular ion peak at m/z 199 confirms the molecular formula C₁₂H₁₃NSi. The prominent fragment at m/z 184 ([M-15]⁺) is highly characteristic of a trimethylsilyl group and results from the facile cleavage of a silicon-methyl bond to form a stable silicon-centered cation.[12] The presence of silicon also imparts a unique isotopic signature: the [M+1]⁺˙ peak will be slightly more intense than expected from ¹³C alone due to the natural abundance of ²⁹Si (4.7%), and a small [M+2]⁺˙ peak from ³⁰Si (3.1%) will also be present, providing further confidence in the elemental composition.[12]
Protocol for GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method Setup:
-
Injector: Set to a temperature sufficient to volatilize the sample without decomposition (e.g., 250 °C).
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 15 °C/min) to a final temperature (e.g., 280 °C) to ensure elution.
-
-
MS Method Setup:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Injection & Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through the column, separate from any impurities, and enter the mass spectrometer, where it is ionized, fragmented, and detected.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Examine the mass spectrum associated with that peak to identify the molecular ion and key fragments.
Conclusion
The collective evidence from ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and self-validating confirmation of the structure of this compound. ¹³C NMR maps the complete carbon framework, IR spectroscopy confirms the presence and nature of the critical nitrile and alkyne functional groups, and Mass Spectrometry validates the molecular weight and elemental composition. This comprehensive spectroscopic fingerprint serves as a reliable standard for identity confirmation, purity assessment, and quality control for any research or development endeavor utilizing this versatile chemical building block.
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Navigating the Solution: A Technical Guide to the Solubility of 4-[(Trimethylsilyl)ethynyl]benzonitrile
This in-depth technical guide provides a comprehensive analysis of the solubility of 4-[(Trimethylsilyl)ethynyl]benzonitrile in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate experimental design and execution.
Introduction: Understanding this compound
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a polar nitrile group, a nonpolar trimethylsilyl (TMS) protecting group, and a rigid phenylacetylene core. This unique combination of functionalities makes it a valuable building block in the synthesis of more complex molecules. However, the successful application of this compound is fundamentally dependent on a thorough understanding of its solubility characteristics, which dictates the choice of solvents for reactions, purifications, and analytical procedures.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NSi | |
| Molecular Weight | 199.32 g/mol | |
| Appearance | Solid | |
| Melting Point | 107-111 °C |
The Science of Solubility: A Molecular Perspective
The principle of "like dissolves like" is the cornerstone of understanding solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. For this compound, its solubility profile is a delicate balance between its polar and nonpolar regions.
-
The Polar Nitrile Group (-C≡N): This group imparts a significant dipole moment, favoring interactions with polar solvents that can engage in dipole-dipole interactions.
-
The Nonpolar Trimethylsilyl (TMS) Group (-Si(CH₃)₃) and Phenyl Ring: These bulky, nonpolar moieties contribute to van der Waals forces and favor interactions with nonpolar or weakly polar solvents.
The interplay of these opposing characteristics means that this compound is not expected to be highly soluble in extremely polar solvents like water, nor in highly nonpolar solvents like hexane, but rather in solvents of intermediate polarity.
Inferred Solubility Profile of this compound
| Solvent | Polarity Index | Predicted/Inferred Solubility | Rationale and Supporting Evidence |
| Water | 10.2 | Insoluble | The large nonpolar TMS and phenyl groups are expected to dominate, making it immiscible with water. The related compound, 4-ethynylbenzonitrile, is only slightly soluble in water.[1] |
| Methanol (MeOH) | 5.1 | Soluble | The TMS group can be cleaved in methanol with a base like potassium carbonate, indicating sufficient solubility for the reaction to occur.[2] A synthesis of a related compound also used a methanol/THF mixture.[1] |
| Ethanol (EtOH) | 4.3 | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving the compound. |
| Acetone | 5.1 | Likely Soluble | As a polar aprotic solvent, acetone is a good general-purpose solvent for many organic compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | Soluble | Used in the workup and purification of a closely related compound, suggesting good solubility.[1] |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A synthesis of a related compound utilized a methanol/THF mixture, indicating solubility.[1] |
| Dichloromethane (DCM) | 3.1 | Soluble | A common solvent for organic reactions and purifications. A patent for a similar compound mentions extraction with dichloromethane.[3] |
| Chloroform (CHCl₃) | 4.1 | Soluble | NMR spectra of similar benzonitrile derivatives are often recorded in deuterated chloroform (CDCl₃), which implies good solubility. |
| Toluene | 2.4 | Sparingly Soluble | Its intermediate polarity may allow for some dissolution, particularly with heating. |
| Hexane | 0.1 | Sparingly Soluble | The nonpolar TMS group should confer some solubility in this nonpolar solvent. Purification of related silyl-protected alkynes often uses hexane as part of the eluent in column chromatography. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | Likely Soluble | Another strong polar aprotic solvent often used in organic synthesis. A patent for a similar compound mentions DMF as a reaction solvent.[3] |
Experimental Protocol for Solubility Determination
For precise quantification of solubility, the following experimental protocol is recommended. This method is a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. b. Add a known volume of the selected organic solvent to each vial. c. Securely cap the vials and place them in a constant temperature shaker. d. Equilibrate the samples for at least 24 hours to ensure that a saturated solution is formed.
-
Sample Preparation for Analysis: a. After equilibration, carefully remove the vials from the shaker. b. Centrifuge the vials at a high speed to pellet the excess undissolved solid. c. Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet. d. Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Analyze the standard solutions using HPLC to generate a calibration curve. c. Analyze the diluted sample solutions under the same HPLC conditions. d. Determine the concentration of the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as g/L or mol/L.
Diagram of Experimental Workflow:
Caption: Key factors influencing the solubility of the target compound.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data remains to be experimentally determined, a strong inferred solubility profile has been constructed based on fundamental chemical principles and available literature. The compound is predicted to be most soluble in organic solvents of intermediate polarity, such as ethyl acetate, THF, and dichloromethane. A robust experimental protocol has been provided to enable researchers to precisely determine solubility in their solvent systems of interest. A thorough understanding of these solubility characteristics is paramount for the effective use of this versatile building block in research and development.
References
- ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?.
- Alkali Scientific. (n.d.). This compound, 1 X 1 g (658391-1G).
- Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.).
- Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol.
- PubChemLite. (n.d.). This compound (C12H13NSi).
- PubChem. (n.d.). 4-Ethynylbenzonitrile.
- Google Patents. (n.d.). US20060258749A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein.
- ACS Publications. (1991). Tris(trimethylsilyl)silane: an efficient hydrosilylating agent of alkenes and alkynes. The Journal of Organic Chemistry.
- PubMed. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate.
- Scribd. (n.d.). 8 Protection For The Alkyne CH.
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
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Technical Guide: Stability and Storage of 4-[(Trimethylsilyl)ethynyl]benzonitrile for Research Applications
This guide provides an in-depth analysis of the stability, optimal storage conditions, and handling procedures for 4-[(Trimethylsilyl)ethynyl]benzonitrile (CAS No: 75867-40-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data sheets to explain the chemical principles governing the compound's integrity, ensuring its effective use in sensitive synthetic applications.
Introduction: A Key Bifunctional Building Block
This compound is a valuable bifunctional organic building block. Its structure incorporates two key reactive sites: a nitrile group and a trimethylsilyl (TMS)-protected terminal alkyne. The TMS group serves as a robust protecting group, preventing the acidic alkyne proton from interfering in reactions like metalations or base-catalyzed processes, while the nitrile offers a versatile handle for transformations into amines, amides, or tetrazoles.[1][2] This dual functionality makes it a crucial intermediate in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.
However, the very feature that makes the TMS group an effective protecting group—its selective lability—is also the primary source of the compound's instability. Understanding the mechanisms of its degradation is paramount to preserving its purity and ensuring reproducibility in experimental outcomes.
Physicochemical Properties
A summary of the core physical and chemical properties of this compound provides a baseline for its handling and use.
| Property | Value | Source(s) |
| CAS Number | 75867-40-2 | [3][4] |
| Molecular Formula | C₁₂H₁₃NSi | [3][4] |
| Molecular Weight | 199.32 g/mol | [3][4] |
| Appearance | Solid | [3][4] |
| Melting Point | 107-111 °C | [3][4] |
| Functional Groups | Nitrile, Trimethylsilyl Alkyne | [3] |
Core Stability Profile & Degradation Mechanisms
The stability of this compound is overwhelmingly dictated by the integrity of the carbon-silicon (C-Si) bond of the ethynyl moiety. Cleavage of this bond, known as desilylation or deprotection, is the principal degradation pathway.
Primary Degradation Pathway: Desilylation
The primary vulnerability of the molecule is the cleavage of the TMS group to yield the corresponding terminal alkyne, 4-ethynylbenzonitrile.[5] This process can be initiated by several common laboratory reagents and conditions.
Caption: Primary degradation pathway via cleavage of the TMS group.
Mechanism 1: Base-Catalyzed Desilylation The TMS-alkyne linkage is highly susceptible to cleavage by bases. This is a well-documented method for intentional deprotection but can occur inadvertently upon exposure to basic conditions.[6] Even mild bases such as potassium carbonate in methanol are sufficient to catalyze this reaction rapidly at room temperature.[5][6] The presence of amines, hydroxides, or other basic reagents during storage or in a reaction solvent can lead to significant degradation.[7]
Mechanism 2: Moisture-Induced Hydrolysis Several safety data sheets explicitly warn that the compound is sensitive to moisture and should be handled under an inert atmosphere.[8][9] Atmospheric water can hydrolyze the C-Si bond, a reaction often catalyzed by trace acidic or basic impurities on glassware or in the atmosphere. This underscores the critical need for an anhydrous storage environment.
Incompatible Materials Beyond general moisture and base sensitivity, direct storage with or exposure to the following should be strictly avoided:
-
Strong Oxidizing Agents: Can react with the alkyne or aromatic ring.[8][10]
-
Strong Acids: While the electron-withdrawing nitrile group can decrease the rate of acidic hydrolysis compared to other silylalkynes, strong acids can still promote C-Si bond cleavage.[11][12]
-
Fluoride Ion Sources: Reagents like tetrabutylammonium fluoride (TBAF) are standard for quantitative TMS deprotection and will rapidly degrade the compound.[5]
Recommended Protocols for Storage and Handling
To mitigate the degradation risks outlined above, rigorous adherence to proper storage and handling protocols is essential.
Quantitative Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential hydrolytic or thermal degradation. Consistent with general "keep cool" advice. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, the primary catalyst for hydrolysis. |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light, which is a good general practice for complex organic molecules.[13] |
| Location | Dry, well-ventilated chemical storage area | Ensures a stable external environment and safety.[8] |
Step-by-Step Long-Term Storage Protocol
-
Procure High-Purity Material: Start with the highest purity material available, as impurities can catalyze degradation.
-
Use Manufacturer's Container: Whenever possible, keep the material in its original container, which is designed for stability.
-
Inert Atmosphere Blanketing: If the container has been opened, re-blanket the headspace with dry argon or nitrogen before sealing.
-
Secure Sealing: Ensure the cap is tightly sealed. For extra protection, wrap the cap and neck with Parafilm®.
-
Refrigerate: Place the sealed container in a refrigerator maintained at 2–8 °C.
Step-by-Step Handling Protocol for Weighing and Dispensing
-
Prepare Workspace: Ensure the chemical fume hood and all glassware (spatulas, weigh boats, flasks) are scrupulously dry.
-
Equilibration: Remove the container from the refrigerator and allow it to warm to ambient temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, perform the transfer inside a glovebox. If not, flush the weighing vessel and the neck of the storage container with a gentle stream of dry argon or nitrogen.
-
Dispense Quickly: Weigh the desired amount of the solid quickly and efficiently to minimize its exposure time to the atmosphere.
-
Reseal Promptly: Immediately re-blanket the storage container with inert gas, seal it tightly, wrap with Parafilm®, and return it to refrigerated storage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses (eyeshields), and a dust mask (N95 or equivalent), as the compound is a skin, eye, and respiratory irritant.[3][4]
Quality Control & Verification of Stored Material
For sensitive applications, especially after long-term storage or if a container has been opened multiple times, verifying the integrity of this compound is a critical, self-validating step.
Experimental Workflow: Purity Assessment via ¹H NMR
The most straightforward method to assess purity is ¹H NMR spectroscopy, as the starting material and its primary degradation product have distinct spectral signatures.
-
This compound: A sharp, 9-proton singlet corresponding to the TMS group appears at approximately δ 0.25 ppm .
-
4-Ethynylbenzonitrile (Degradation Product): The TMS singlet is absent, and a new 1-proton singlet for the terminal alkyne proton appears further downfield, typically around δ 3.0-3.5 ppm .
Caption: Decision workflow for verifying the integrity of a stored sample.
Conclusion
The chemical stability of this compound is fundamentally linked to the preservation of its trimethylsilyl protecting group. This group is highly susceptible to cleavage by moisture and basic conditions. Therefore, the cornerstone of maintaining this reagent's integrity lies in a strict adherence to anhydrous and inert storage conditions . By implementing the recommended protocols—refrigeration under an inert atmosphere and careful, swift handling—researchers can significantly extend the shelf-life of this valuable synthetic building block and ensure the reliability and reproducibility of their experimental results. Verification of purity via a simple NMR analysis before use is a highly recommended practice that embodies the principles of robust scientific methodology.
References
- Reddy, R.S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Technical Library.
- Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis, Fifth Edition. John Wiley & Sons, Inc. (General principles of alkyne protection).
- Wang, C. (2013). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 33(9), 1835-1846.
- Reddit. (2025). r/Chempros - preventing TMS alkyne deprotecting in reaction. User discussion on TMS-alkyne lability.
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- 4. 4- (Trimethylsilyl)ethynyl benzonitrile 97 75867-40-2 [sigmaaldrich.com]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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The Strategic Utility of 4-[(Trimethylsilyl)ethynyl]benzonitrile in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular scaffolds is paramount. The strategic incorporation of specific pharmacophoric elements can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic profile. 4-[(Trimethylsilyl)ethynyl]benzonitrile has emerged as a key building block in this endeavor, offering a unique combination of functionalities that streamline the synthesis of sophisticated drug candidates, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, strategic applications, and the core chemical transformations that underpin its utility.
Physicochemical Properties and Commercial Availability
This compound is a stable, solid compound at room temperature, making it significantly easier and safer to handle than gaseous acetylene. Its commercial availability from major chemical suppliers ensures a reliable source for research and development activities.
| Property | Value | References |
| CAS Number | 75867-40-2 | |
| Molecular Formula | C₁₂H₁₃NSi | |
| Molecular Weight | 199.32 g/mol | |
| Appearance | Solid | |
| Melting Point | 107-111 °C | |
| Assay (Purity) | Typically ≥97% | |
| Key Functional Groups | Nitrile, Alkyne (TMS-protected), Phenyl |
Major Suppliers:
-
Sigma-Aldrich (Merck)
-
Alkali Scientific
The Core Utility: A Masked Alkyne for Controlled Synthesis
The primary strategic advantage of this compound lies in the trimethylsilyl (TMS) group, which serves as a robust yet readily cleavable protecting group for the terminal alkyne. This protection is critical for preventing undesirable side reactions, such as homocoupling (Glaser coupling), that can occur with unprotected terminal alkynes under typical cross-coupling conditions. The TMS group allows for the precise and selective introduction of the 4-ethynylbenzonitrile moiety into a target molecule, most commonly via the Sonogashira cross-coupling reaction.
The Sonogashira Coupling: Forging Key Carbon-Carbon Bonds
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1] The reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst, and proceeds under mild conditions with high functional group tolerance.[1][2]
In this context, this compound is not directly used in the coupling step. Instead, its deprotected counterpart, 4-ethynylbenzonitrile, is the reactive species. The significance of the TMS-protected version is as a stable precursor that can be deprotected in situ or, more commonly, just prior to the coupling reaction. However, the initial synthesis of this compound itself relies on a Sonogashira coupling.
The overall synthetic strategy is a two-step process:
-
Synthesis of the Building Block: A Sonogashira coupling between an appropriate aryl halide (e.g., 4-iodobenzonitrile) and trimethylsilylacetylene.
-
Application in Target Synthesis: Deprotection of the TMS group to reveal the terminal alkyne, followed by a second Sonogashira coupling to the drug scaffold.
This two-step approach provides a controlled and efficient method for incorporating the pharmacologically important arylalkyne motif.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes a typical Sonogashira coupling for the synthesis of the title compound from 4-iodobenzonitrile and trimethylsilylacetylene. The procedure is adapted from established methods for Sonogashira couplings.[3][4]
Materials:
-
4-Iodobenzonitrile
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Solvent (e.g., Tetrahydrofuran (THF) or Toluene), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous triethylamine (3.0 eq) and anhydrous THF or toluene via syringe.
-
Stir the resulting mixture at room temperature for 10-15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until reaction completion is confirmed by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: Deprotection of the Trimethylsilyl Group
This protocol details the removal of the TMS group to generate the terminal alkyne, 4-ethynylbenzonitrile, which is then ready for subsequent coupling reactions. This method uses potassium carbonate in methanol, a mild and efficient system.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.2 eq).
-
Stir the mixture at room temperature for 1-2 hours under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield 4-ethynylbenzonitrile. The product is often used in the next step without further purification.
Application in Drug Development: A Gateway to Kinase Inhibitors
The 4-ethynylbenzonitrile moiety is a prominent feature in a number of potent kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the kinase active site, while the rigid alkyne linker serves to optimally position the benzonitrile ring for these interactions. This structural motif is particularly prevalent in inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key targets in oncology.[3]
The general synthetic strategy involves coupling the deprotected 4-ethynylbenzonitrile with a halogenated heterocyclic core common to many kinase inhibitors, such as a quinazoline or quinoline ring system.[3][5]
Representative Synthetic Application Workflow
The following workflow illustrates the strategic use of this compound in the synthesis of a generic kinase inhibitor scaffold. This process highlights the two key chemical transformations discussed.
Caption: Synthetic workflow showcasing the utility of this compound.
This modular approach, enabled by the TMS protecting group, allows for the late-stage introduction of the 4-ethynylbenzonitrile fragment, a highly valuable strategy in the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Safety and Handling
This compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling the solid material. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a quintessential example of a strategic building block in modern organic synthesis and drug discovery. Its value is derived not just from the pharmacophoric properties of the 4-ethynylbenzonitrile core, but from the synthetic control afforded by the trimethylsilyl protecting group. By enabling the clean and efficient execution of Sonogashira cross-coupling reactions, this commercially available reagent provides a reliable and streamlined pathway to complex and high-value molecules, particularly in the development of targeted therapies such as kinase inhibitors. A thorough understanding of its properties and the associated chemical transformations is therefore essential for researchers and professionals in the field.
References
- Wissner, A. et al. (2002). Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents. Bioorganic & Medicinal Chemistry Letters, 12(20), 2893-7. [Link]
- Pendidikan Kimia (2018). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Jurnal Pendidikan Kimia Indonesia, 10(2), 89-95. [Link]
- Scribd. Experimental Procedure - Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Gelest. Cross-Coupling of Alkynylsilanes. [Link]
- ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]
- ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]
Sources
Introduction: The Strategic Importance of 4-[(Trimethylsilyl)ethynyl]benzonitrile
An In-depth Technical Guide to the Core Chemical Reactions of 4-[(Trimethylsilyl)ethynyl]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile bifunctional molecule that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a cyano-substituted aromatic ring, offers a unique combination of reactivity and stability. The TMS group serves as an effective protecting group for the otherwise reactive terminal alkyne, allowing for selective transformations at other positions of the molecule. This guide provides an in-depth exploration of the key chemical reactions involving this compound, offering both theoretical insights and practical, field-proven protocols.
Synthesis of this compound: A Sonogashira Coupling Approach
The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4][5] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne, in this case, trimethylsilylacetylene, with an aryl halide, 4-bromobenzonitrile or 4-iodobenzonitrile. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4]
Causality Behind Experimental Choices in Sonogashira Coupling
The choice of catalyst, co-catalyst, base, and solvent is critical for the success of the Sonogashira coupling.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often more convenient to generate it in situ from a more stable palladium(II) precursor like PdCl₂(PPh₃)₂.[6]
-
Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are crucial for the reaction to proceed at a reasonable rate under mild conditions. The copper acetylide is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step in the catalytic cycle.[4]
-
Amine Base: An amine base, typically a bulky amine like triethylamine or diisopropylethylamine, serves multiple purposes. It scavenges the hydrogen halide byproduct, deprotonates the terminal alkyne to form the acetylide, and can also act as a ligand for the palladium and copper catalysts.
-
Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromobenzonitrile
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed flask, add 4-bromobenzonitrile (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF, followed by triethylamine (2.0 eq).
-
To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
| Reactant/Catalyst | Molecular Weight ( g/mol ) | Equivalents |
| 4-Bromobenzonitrile | 182.02 | 1.0 |
| Trimethylsilylacetylene | 98.22 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 |
| CuI | 190.45 | 0.04 |
| Triethylamine | 101.19 | 2.0 |
Table 1: Stoichiometry for the Synthesis of this compound.
Figure 1: Workflow for the Sonogashira synthesis of this compound.
Core Reactions of this compound
Desilylation: Unveiling the Terminal Alkyne
The removal of the trimethylsilyl protecting group is a crucial step to liberate the terminal alkyne, 4-ethynylbenzonitrile, for subsequent reactions. This protiodesilylation can be achieved under mild conditions, a testament to the lability of the silicon-carbon bond.[7]
Common Desilylation Methods:
-
Base-Catalyzed Methanolysis: A widely used and gentle method involves treating the silylated alkyne with a catalytic amount of potassium carbonate in methanol.[7][8]
-
Fluoride-Mediated Cleavage: Tetrabutylammonium fluoride (TBAF) in a solvent like THF is highly effective for cleaving the Si-C bond.[9]
-
Copper-Catalyzed Deprotection: A combination of copper sulfate and sodium ascorbate offers a mild and efficient alternative for TMS deprotection.[10]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of potassium carbonate (0.1 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2 hours.[8]
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Add water and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-ethynylbenzonitrile.
Figure 2: Desilylation of this compound.
[3+2] Cycloaddition: The Gateway to Triazoles via Click Chemistry
The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide to form a 1,2,3-triazole is a cornerstone of "click chemistry".[11][12][13][14][15] This reaction is known for its high efficiency, regioselectivity (often favoring the 1,4-disubstituted product in the copper-catalyzed version), and tolerance of a wide range of functional groups.[12][16] this compound can participate in this reaction, either after desilylation or, in some cases, directly.[17]
The direct use of TMS-protected alkynes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is advantageous as it can sometimes be performed in a one-pot sequence following the Sonogashira coupling.[17][18] The in-situ generation of the terminal alkyne under the reaction conditions drives the cycloaddition.
Materials:
-
4-Iodobenzonitrile
-
Trimethylsilylacetylene
-
Benzyl azide
-
PdCl₂(PPh₃)₂
-
CuI
-
Triethylamine
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
DMF/Water solvent mixture
Procedure:
-
Sonogashira Coupling: In a nitrogen-flushed flask, combine 4-iodobenzonitrile (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and triethylamine (2.0 eq) in DMF. Add trimethylsilylacetylene (1.2 eq) and stir at room temperature until the aryl iodide is consumed (monitored by TLC).
-
Click Reaction: To the crude reaction mixture, add benzyl azide (1.1 eq), followed by a solution of sodium ascorbate (0.2 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzonitrile.
| Reaction Stage | Key Reagents | Purpose |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, TEA | Formation of the C-C bond between the aryl halide and the alkyne. |
| Click Cycloaddition | Benzyl azide, CuSO₄·5H₂O, Sodium Ascorbate | [3+2] cycloaddition to form the 1,2,3-triazole ring. |
Table 2: Key Stages and Reagents for the One-Pot Synthesis of a 4-Aryl-1,2,3-triazole.
[4+2] Cycloaddition Reactions
While less common than [3+2] cycloadditions, the electron-deficient alkyne moiety in this compound can potentially act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder type reactions) with suitable dienes. The presence of the bulky trimethylsilyl group can influence the stereoselectivity of such reactions.[19] These reactions often require thermal conditions to proceed.
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a valuable building block in several areas:
-
Medicinal Chemistry: The 1,2,3-triazole moiety formed via click chemistry is a well-known pharmacophore present in numerous biologically active compounds.[20] The benzonitrile group itself is found in various pharmaceuticals, including the aromatase inhibitor letrozole.[21]
-
Materials Science: The rigid, linear structure of the ethynylbenzonitrile core makes it an excellent component for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The alkyne functionality allows for its incorporation into polymers and other macromolecules.
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its key reactions, including Sonogashira coupling for its synthesis, facile desilylation, and participation in highly efficient click cycloadditions, provide chemists with a powerful toolkit for the construction of complex molecules. The insights and protocols presented in this guide are intended to empower researchers to leverage the full potential of this versatile compound in their synthetic endeavors.
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- ResearchGate. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate.
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- Recent Progress of Protecting Groups for Terminal Alkynes.
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An In-depth Technical Guide to the Electronic Properties of 4-[(Trimethylsilyl)ethynyl]benzonitrile
Foreword for the Modern Researcher
In the relentless pursuit of novel materials for next-generation organic electronics, the deliberate design and comprehensive understanding of molecular components are paramount. This guide is crafted for researchers, scientists, and drug development professionals who operate at the intersection of synthetic chemistry and materials science. We delve into the core electronic characteristics of a seemingly simple yet functionally rich molecule: 4-[(Trimethylsilyl)ethynyl]benzonitrile. While direct, extensive experimental data on this specific molecule remains elusive in publicly accessible literature, its structural motifs—a silyl-protected acetylene and a benzonitrile moiety—are foundational in the construction of advanced organic electronic materials. This guide, therefore, adopts a holistic and inferential approach. We will dissect the molecule's constituent parts, extrapolate its electronic behavior from well-studied analogues, and provide the theoretical and practical frameworks for its characterization and potential applications. Our objective is to equip you with the foundational knowledge and critical insights necessary to harness the potential of this compound and its derivatives in your research and development endeavors.
Molecular Profile and Physicochemical Properties
This compound is a solid organic compound that integrates a rigid phenylacetylene backbone with a polar nitrile group and a sterically influential trimethylsilyl protecting group.[1] This unique combination of functionalities imparts specific solubility, reactivity, and, most importantly, electronic characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NSi | [1] |
| Molecular Weight | 199.32 g/mol | |
| Appearance | Solid | |
| Melting Point | 107-111 °C | |
| CAS Number | 75867-40-2 |
The trimethylsilyl (TMS) group serves as a common protecting group for the terminal alkyne, preventing its unintended reactions and facilitating its use in controlled cross-coupling chemistries. The benzonitrile unit, with its strong electron-withdrawing nitrile group, significantly influences the molecule's electronic landscape.
Caption: 2D structure of this compound.
Synthesis and Functionalization: A Modular Approach
The synthesis of this compound is conceptually straightforward, typically involving a Sonogashira coupling reaction between a protected acetylene and an aromatic halide. The reverse reaction, the deprotection of the trimethylsilyl group, is also a common procedure to yield the terminal alkyne, 4-ethynylbenzonitrile, which is a versatile building block for more complex molecular architectures.[2]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
This modularity in synthesis is a key advantage, allowing for the facile incorporation of the ethynylbenzonitrile moiety into a wide array of larger conjugated systems.
Unveiling the Electronic Landscape: A Theoretical Perspective
A comprehensive understanding of a molecule's electronic properties is crucial for predicting its behavior in an electronic device. The key parameters are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the difference between them, the HOMO-LUMO gap.
-
Benzonitrile: The cyano group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the triple bond. This has a significant stabilizing effect on both the HOMO and LUMO levels, effectively lowering their energies.
-
Ethynyl Group (-C≡C-): The acetylene linker provides a rigid, linear extension of the π-conjugated system, which generally leads to a decrease in the HOMO-LUMO gap compared to a non-conjugated analogue.
-
Trimethylsilyl Group (-Si(CH₃)₃): The TMS group is known to have a modest electron-donating effect through σ-π hyperconjugation, which would slightly raise the energy of the HOMO.
Based on these considerations, we can anticipate that this compound will possess a relatively low-lying LUMO due to the dominant effect of the benzonitrile group, making it a potential n-type or electron-transporting material.
Estimated Electronic Properties (Based on Analogous Structures)
| Parameter | Estimated Value (eV) | Rationale |
| HOMO | -6.0 to -6.5 | Lowered by the benzonitrile, slightly raised by the TMS group. |
| LUMO | -2.5 to -3.0 | Significantly lowered by the electron-withdrawing nitrile group. |
| HOMO-LUMO Gap | 3.5 to 4.0 | Reflects the extended conjugation and the influence of the polar nitrile group. |
Disclaimer: These values are estimations based on the electronic effects of the functional groups and data from related compounds. Experimental and computational verification is essential for precise determination.
Methodologies for Characterization
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and to estimate its HOMO and LUMO energy levels. By measuring the oxidation and reduction potentials, one can approximate the energies of the frontier molecular orbitals.
Protocol for Cyclic Voltammetry:
-
Solution Preparation: Dissolve a small, precise amount of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential between the working and reference electrodes and record the resulting current.
-
Data Analysis: Identify the onset of the first oxidation and reduction peaks. These potentials can be used to calculate the HOMO and LUMO energies using empirical relationships, often with ferrocene as an internal standard.
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a theoretical means to calculate the HOMO and LUMO energies, the molecular orbital distributions, and to predict electronic spectra.
Conceptual DFT Workflow:
Caption: A simplified workflow for determining electronic properties using DFT.
Applications in Organic Electronics: A Versatile Building Block
The unique electronic profile of this compound makes it a promising candidate as a molecular building block for a variety of organic electronic materials.
-
Molecular Wires: The rigid, linear geometry of the phenylacetylene core is ideal for constructing molecular wires, which are fundamental components for charge transport in nanoscale electronic devices. The terminal TMS group allows for its directed assembly onto surfaces or incorporation into larger molecular circuits.
-
Organic Field-Effect Transistors (OFETs): The electron-withdrawing nature of the benzonitrile moiety suggests its potential utility in n-type organic semiconductors. By incorporating this unit into larger, more extended π-systems, it is possible to engineer materials with high electron mobility, a key requirement for efficient OFETs.
-
Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials with well-defined HOMO and LUMO levels are required to facilitate efficient charge injection and transport, leading to electroluminescence. The tunability of the electronic properties of molecules containing the ethynylbenzonitrile fragment makes them attractive for use in host or electron-transporting layers.
Conclusion and Future Outlook
This compound represents a molecule of significant interest at the frontier of materials science. While a comprehensive, publicly available dataset on its specific electronic properties is yet to be established, a thorough analysis of its structural components provides a strong foundation for predicting its behavior and potential applications. Its modular synthesis and the distinct electronic influence of its functional groups make it a valuable tool for the rational design of novel organic electronic materials.
It is our firm belief that further experimental and computational investigation into this molecule and its derivatives will unlock new avenues for the development of high-performance organic electronic devices. The protocols and theoretical frameworks presented in this guide are intended to serve as a catalyst for such future explorations.
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potential applications of 4-[(Trimethylsilyl)ethynyl]benzonitrile in research
An In-depth Technical Guide to the Research Applications of 4-[(Trimethylsilyl)ethynyl]benzonitrile
Abstract
This compound stands as a quintessential bifunctional building block in modern chemical research, bridging the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its structure, featuring a phenyl ring functionalized with a protected terminal alkyne at one end and a versatile nitrile group at the other, offers a platform for sequential and orthogonal chemical modifications. The trimethylsilyl (TMS) group provides robust protection for the alkyne, allowing for transformations at other sites before its strategic removal and subsequent coupling reactions.[2][3] This guide provides an in-depth exploration of the core applications of this reagent, detailing field-proven experimental protocols and the underlying scientific principles that make it an invaluable tool for researchers, scientists, and drug development professionals.
Core Molecular Profile and Strategic Value
At its core, this compound is a solid, stable organic compound valued for its predictable reactivity. The molecule's strategic importance lies in the distinct reactivity of its two primary functional groups: the TMS-protected alkyne and the cyano (nitrile) group. This duality allows for a modular approach to constructing complex molecular architectures.
| Property | Value | Reference |
| CAS Number | 75867-40-2 | |
| Molecular Formula | C₁₂H₁₃NSi | [4] |
| Molecular Weight | 199.32 g/mol | |
| Physical Form | Solid | |
| Melting Point | 107-111 °C | |
| Key Functional Groups | Nitrile, Trimethylsilyl-protected Alkyne | |
| SMILES String | C(C)C#Cc1ccc(cc1)C#N | [4] |
The TMS group is stable under a wide range of reaction conditions but can be cleaved selectively under mild protocols, unmasking a terminal alkyne ready for further elaboration.[2][5] Simultaneously, the nitrile group serves as a synthetic handle that can be converted into amines, amides, carboxylic acids, or various heterocycles, providing a secondary point for diversification.[6]
Caption: Synthetic utility of this compound.
Application in Organic Synthesis and Medicinal Chemistry
The dual functionality of this building block makes it a powerful tool in the synthesis of complex organic molecules, particularly in the construction of scaffolds for drug discovery.[1][7]
The Gateway to Cross-Coupling: Sonogashira Reaction
The Sonogashira reaction is a robust and widely used method for forming C(sp)-C(sp²) bonds, typically between a terminal alkyne and an aryl or vinyl halide.[8][9] The use of this compound in this context is a two-step process: TMS deprotection followed by the coupling reaction. This sequence is fundamental to creating diarylacetylene structures, which are prevalent in many biologically active compounds and materials.[3][10]
Workflow Pillar 1: TMS Group Deprotection
The selective removal of the TMS group is the critical first step. While various reagents can achieve this, a particularly mild, economical, and widely used method involves base-catalyzed methanolysis with potassium carbonate.[2][11]
Exemplary Protocol: TMS Deprotection with K₂CO₃
-
Setup: Dissolve this compound (1.0 equiv.) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.2 M.
-
Reagent Addition: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, ~0.1-0.2 equiv.).[11]
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).[2][11]
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-ethynylbenzonitrile. If necessary, the crude product can be purified by flash column chromatography.[2]
Caption: Two-step workflow for Sonogashira coupling.
Workflow Pillar 2: Palladium/Copper-Catalyzed Coupling
With the terminal alkyne unmasked, the Sonogashira coupling can proceed. This reaction employs a palladium catalyst and a copper(I) co-catalyst to link the alkyne with an organic halide.[12]
General Protocol: Sonogashira Coupling
-
Setup: To a flask containing the deprotected 4-ethynylbenzonitrile (1.0 equiv.) and the desired aryl or vinyl halide (1.0-1.2 equiv.), add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI) under an inert atmosphere.
-
Reaction: Stir the reaction at the appropriate temperature (from room temperature to reflux) until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture to remove salts, and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography to obtain the desired coupled product.
This sequence has been instrumental in synthesizing complex molecules, including inhibitors of human lactate dehydrogenase and pan-BCR-ABL inhibitors for chronic myeloid leukemia.[13][14]
Building Molecular Bridges: Click Chemistry
The terminal alkyne generated from this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry."[15][16] This reaction is exceptionally efficient, regiospecific, and tolerant of a vast range of functional groups, making it a favored strategy in drug discovery and bioconjugation.[17][18]
The reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, which acts as a robust linker and a bioisostere for the amide bond, often improving the pharmacokinetic properties of a lead compound.[19]
Caption: CuAAC (Click Chemistry) reaction pathway.
General Protocol: CuAAC (Click Reaction)
-
Setup: Dissolve the deprotected 4-ethynylbenzonitrile (1.0 equiv.) and the organic azide (1.0 equiv.) in a suitable solvent system, often a mixture like t-BuOH/H₂O or DMSO.
-
Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst in situ by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ~1-5 mol%) and sodium ascorbate (~5-10 mol%) in water.[15]
-
Reaction: Add the catalyst solution to the mixture of the alkyne and azide. Stir vigorously at room temperature. The reaction is often rapid, and progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent. The product can often be isolated in high purity after simple extraction and solvent evaporation, or through column chromatography if necessary.
Application in Materials Science
The rigid, linear ethynylbenzonitrile core is a valuable motif for constructing advanced organic materials.
-
Conjugated Polymers and Molecular Wires: The iterative application of deprotection and Sonogashira coupling reactions allows for the synthesis of oligomers and polymers with extended π-conjugated systems. These materials are investigated for their optoelectronic properties and potential use in organic light-emitting diodes (OLEDs), photovoltaics, and molecular electronics.[3][20]
-
Framework Materials (MOFs/COFs): After converting the nitrile group to a carboxylic acid, the resulting molecule can serve as a rigid organic linker for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).[21] The defined length and rigidity of the linker are crucial for creating materials with predictable and highly ordered porous structures for applications in gas storage and catalysis.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its well-defined and separable reactivity at the protected alkyne and the nitrile functionalities provides researchers with a reliable and modular tool. From the intricate synthesis of next-generation pharmaceuticals via Sonogashira coupling and click chemistry to the construction of highly ordered functional materials, this building block continues to empower scientific discovery across multiple disciplines. The robust and reproducible protocols associated with its use ensure its place as a staple in the modern research laboratory.
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A Comprehensive Technical Guide to the Safe Handling and Application of 4-[(Trimethylsilyl)ethynyl]benzonitrile
This guide provides an in-depth analysis of 4-[(Trimethylsilyl)ethynyl]benzonitrile, a key building block for researchers, scientists, and professionals in drug development. Moving beyond standard safety data, this document synthesizes critical safety protocols with practical, field-proven insights into its chemical applications. Here, we will explore not just the "how" but the "why" behind the handling and experimental choices, ensuring a framework of self-validating safety and scientific integrity.
Compound Profile and Strategic Importance
This compound, with the CAS Number 75867-40-2, is a solid organic compound featuring a benzonitrile scaffold functionalized with a trimethylsilyl-protected ethynyl group.[1][2][3] This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex aromatic systems.
The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne. This protection is crucial as it prevents the acidic alkyne proton from interfering with or being deprotonated by bases used in many coupling reactions.[4] Furthermore, the TMS group enhances the solubility of the compound in organic solvents and can influence the regioselectivity of certain reactions.[5] Its strategic importance lies in its ability to participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, and cycloaddition reactions, making it a versatile tool in the synthesis of novel organic materials and pharmaceutical agents.[6][7][8]
Hazard Analysis and Risk Mitigation
A thorough understanding of the inherent hazards of this compound is the foundation of its safe handling. The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life).[1][9][10][11] The signal word for this compound is "Warning".[1][11][12]
Physicochemical and Toxicological Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NSi | [1][2] |
| Molecular Weight | 199.32 g/mol | [1][2] |
| Appearance | Solid | [3][12] |
| Melting Point | 107-111 °C | [1][3][12] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 4 | [1][12] |
| Target Organs | Respiratory system | [1][12] |
The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The nitrile functional group warrants particular caution, as related benzonitrile compounds can exhibit toxicity.[5][13] While specific toxicological data for this compound is limited, the potential for irritation to the skin, eyes, and respiratory tract necessitates stringent control measures.
Core Directive: A Self-Validating System of Safe Handling
The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint to ensure the integrity of the experimental setup and the safety of the operator.
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of the compound, a comprehensive PPE strategy is mandatory. The level of PPE should be determined by a thorough risk assessment of the specific procedure being undertaken.[14]
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are essential to prevent contact with dust particles or splashes.[8][15]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8] Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat is standard. For procedures with a higher risk of dust generation, disposable coveralls are recommended.[15]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[16] If there is a risk of inhaling dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required.[1][12]
Engineering Controls: Isolating the Hazard
Engineering controls are the most effective way to minimize exposure.
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to control dust and vapors.[16]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.
Safe Storage and Handling Protocols
Proper storage is critical to maintaining the stability of this compound and preventing accidental exposure.
-
Storage Conditions: Store in a tightly closed container in a dry, well-ventilated place.[17] It is classified as a combustible solid (Storage Class Code 11).[1][12][18]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. Strong bases can catalyze the premature deprotection of the trimethylsilyl group,[1][4] while strong oxidizing agents can react exothermically with the organic components of the molecule.
Experimental Workflow: A Step-by-Step Approach
The following workflow provides a detailed methodology for handling the compound from receipt to disposal, with an emphasis on the causality behind each step.
Experimental Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Causality Behind Key Steps:
-
Weighing in a Fume Hood: This is not merely a suggestion but a critical step to contain the fine solid particles and prevent respiratory irritation.[1][10][17]
-
Use of Anhydrous Solvents: The trimethylsilyl group is susceptible to cleavage under certain conditions, including the presence of moisture, especially with catalytic amounts of acid or base. Using anhydrous solvents maintains the integrity of the protecting group until its intended removal.
-
Inert Atmosphere: While the compound itself is not pyrophoric, many of the reagents used in conjunction with it, such as organometallics in coupling reactions, are air and moisture sensitive. An inert atmosphere prevents the degradation of these reagents and ensures the success of the reaction.
Reactivity and Applications in Drug Discovery
The utility of this compound in drug discovery stems from its role as a versatile building block. Natural products are a significant source of inspiration for new drugs, and synthetic modifications are often required to improve their properties.[13][19] This compound provides a scaffold that can be elaborated into more complex molecules.
Sonogashira Coupling
The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][8][20] The TMS-protected alkyne of this compound must first be deprotected to reveal the terminal alkyne necessary for this reaction.
Deprotection Protocol (Base-Catalyzed):
-
Dissolve the this compound (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran.
-
Add a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃).[9]
-
Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is typically worked up by adding water and extracting the product with an organic solvent.[1]
Causality: The choice of a mild base like potassium carbonate is crucial. Stronger bases could potentially react with the nitrile group or other sensitive functionalities on the molecule. The deprotection is often performed in situ just before the Sonogashira coupling.
Cycloaddition Reactions
The electron-deficient alkyne, after deprotection, can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles, a common motif in medicinal chemistry. The silyl group can also direct the regioselectivity of these reactions.[7][17][21]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[6][17]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]
-
Spills: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water. For large spills, evacuate the area and follow institutional emergency procedures.[21]
Conclusion
This compound is a valuable and versatile reagent in the modern synthetic chemistry laboratory, particularly in the pursuit of new therapeutic agents. Its safe and effective use is predicated on a deep understanding of its chemical properties and potential hazards. By integrating the principles of scientific integrity and a self-validating system of safety protocols, researchers can confidently and responsibly harness the synthetic potential of this important compound.
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Methodological & Application
Application Note: A Practical Guide to Sonogashira Coupling with 4-[(Trimethylsilyl)ethynyl]benzonitrile
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the successful application of the Sonogashira cross-coupling reaction using 4-[(Trimethylsilyl)ethynyl]benzonitrile. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both the coupling and subsequent deprotection steps, and discuss critical parameters for optimization and troubleshooting. This guide is designed to bridge theoretical knowledge with practical execution, ensuring reliable and reproducible outcomes in the synthesis of complex aryl alkynes.
Introduction: The Strategic Advantage of Sonogashira Coupling
The formation of a carbon-carbon bond between an sp²-hybridized carbon of an aryl or vinyl halide and an sp-hybridized carbon of a terminal alkyne is a cornerstone of modern organic synthesis.[1][2] The Sonogashira cross-coupling reaction stands as a premier method for achieving this transformation due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3] This palladium- and copper-cocatalyzed reaction has been instrumental in the synthesis of a vast array of compounds, including pharmaceuticals, natural products, and advanced organic materials.[3][4]
This guide focuses on a particularly valuable building block: This compound . The utility of this reagent is twofold:
-
The benzonitrile moiety is a key pharmacophore and a versatile synthetic handle found in numerous biologically active molecules and materials.[5][6]
-
The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne. This is a critical strategic choice to prevent the undesired homocoupling of the alkyne (Glaser coupling), a common side reaction under oxidative conditions, thereby enhancing the yield and purity of the desired cross-coupled product.[7][8] The TMS group can be readily cleaved under mild conditions post-coupling, unmasking the terminal alkyne for further transformations.[9][10]
The Mechanistic Heartbeat: A Dual Catalytic Cycle
A foundational understanding of the reaction mechanism is not merely academic; it is essential for rational troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[1][4][7]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) catalyst.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step.[1]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) center, displacing the halide.[1][11]
-
Reductive Elimination: The newly formed Pd(II)-alkynyl-aryl complex collapses, releasing the final coupled product (Ar-C≡C-R) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]
-
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the alkyne.[1][12]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic acetylenic proton is removed to form a highly reactive copper(I) acetylide intermediate.[1][11] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
-
The intricate dance between these two metals allows the reaction to proceed under significantly milder conditions than copper-free variants.[1]
Experimental Guide: Synthesis and Deprotection Protocol
This section outlines a reliable, two-part protocol for the coupling of an aryl bromide with this compound, followed by the efficient removal of the TMS protecting group.
Part A: Sonogashira Coupling Protocol
This procedure details the coupling of a generic aryl bromide. Researchers should adjust stoichiometry based on the molecular weight of their specific substrate.
Workflow Overview
Materials & Reagents
| Reagent/Material | Suggested Grade | Typical Mol% / Amount | Purpose |
| Aryl Bromide | >98% | 1.0 equiv | Electrophile |
| 4-[(TMS)ethynyl]benzonitrile | >97% | 1.1 - 1.2 equiv | Nucleophile Precursor |
| Pd(PPh₃)₂Cl₂ | >98% | 1 - 3 mol% | Palladium Catalyst |
| Copper(I) Iodide (CuI) | >98% | 2 - 5 mol% | Co-catalyst |
| Triethylamine (NEt₃) | Anhydrous, >99.5% | ~3.0 equiv / Solvent | Base & Solvent |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | - | Co-Solvent |
| Argon or Nitrogen | High Purity | - | Inert Atmosphere |
| Schlenk Flask & Condenser | - | - | Reaction Vessel |
| Magnetic Stirrer & Hotplate | - | - | Agitation & Heating |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Place the entire setup under a positive pressure of Argon or Nitrogen. Deaerated conditions are crucial as oxygen can deactivate the Pd(0) catalyst and promote alkyne homocoupling.[1]
-
Charging Reagents: To the flask, add the aryl bromide (1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Degassing: Evacuate the flask under vacuum (gently, to avoid disturbing the solids) and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent & Base Addition: Using a cannula or syringe, add anhydrous, degassed solvent. A common and effective system is a 2:1 mixture of THF and Triethylamine. The amine serves as both the base and a co-solvent.[1]
-
Alkyne Addition: Add this compound (1.1 equiv) to the stirring mixture via syringe. A slight excess ensures complete consumption of the often more valuable aryl halide.
-
Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish (as determined by TLC or a small GC-MS aliquot), it can be gently heated to 40-50 °C. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure TMS-protected arylalkyne product.
Part B: TMS-Deprotection Protocol
This step is remarkably straightforward and is often quantitative. It relies on the lability of the Silicon-Carbon bond under mild basic or fluoride-ion-mediated conditions.[10]
Materials & Reagents
| Reagent/Material | Suggested Grade | Amount | Purpose |
| TMS-Protected Product | Purified from Part A | 1.0 equiv | Substrate |
| Potassium Carbonate (K₂CO₃) | Anhydrous | 0.2 - 0.5 equiv | Mild Base Catalyst |
| Methanol (MeOH) | ACS Grade | - | Solvent |
| Dichloromethane (DCM) | ACS Grade | - | Extraction Solvent |
Step-by-Step Procedure:
-
Dissolution: Dissolve the TMS-protected product (1.0 equiv) from Part A in methanol in a round-bottom flask.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.3 equiv) to the solution.[9] The reaction is catalytic in base.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once complete, concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between water and dichloromethane (DCM).
-
Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Product: The resulting product is often of high purity and may not require further chromatography. If necessary, a quick filtration through a small plug of silica can remove baseline impurities.
Optimization and Troubleshooting
The success of a Sonogashira coupling can be influenced by several factors. The following table provides guidance on navigating common challenges.
| Parameter | Consideration & Rationale | Common Issues & Solutions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices.[13] The active species is Pd(0), which can be formed in situ. | Low Yield/No Reaction: Catalyst may be inactive. Ensure proper inert atmosphere. For very unreactive halides, consider more active catalysts with bulky phosphine ligands.[13] |
| Aryl Halide Reactivity | Reactivity follows the order: I > Br > OTf >> Cl.[1][2] Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step. | Sluggish Reaction with Aryl Bromides: Increase temperature to 50-60°C. For aryl chlorides, specialized catalyst systems are often required. |
| Base | An amine base (e.g., NEt₃, i-Pr₂NH) is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[1] | Incomplete Reaction: Ensure the base is anhydrous and in sufficient excess. If the substrate is base-sensitive, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, often in a different solvent like DMF. |
| Copper Co-catalyst | CuI is essential for activating the alkyne and enabling the reaction to proceed under mild conditions.[1] | Alkyne Homocoupling (Dimerization): This is often a sign of oxygen contamination. Thoroughly degas all solvents and maintain a strict inert atmosphere. Sometimes, running the reaction "copper-free" is an option, but this typically requires higher temperatures and different ligands.[7][14] |
| Solvent | Aprotic solvents like THF, DMF, or dioxane are common, often mixed with the amine base. | Solubility Issues: If the substrate is poorly soluble, consider DMF or NMP. Ensure the solvent is anhydrous to prevent side reactions. |
Conclusion
The Sonogashira coupling of this compound is a powerful and reliable method for synthesizing valuable arylalkyne scaffolds. By understanding the underlying mechanism, employing a robust experimental protocol, and being mindful of key reaction parameters, researchers can consistently achieve high yields of the desired products. The strategic use of the TMS protecting group simplifies the reaction by preventing homocoupling and allows for the clean generation of a terminal alkyne, ready for subsequent synthetic elaborations. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this critical transformation in any synthetic chemistry laboratory.
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- Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Bentham Science.
- Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2015, August 7). ResearchGate.
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Application Notes & Protocols: Leveraging 4-[(Trimethylsilyl)ethynyl]benzonitrile in Advanced Click Chemistry
Abstract
This guide provides an in-depth exploration of 4-[(Trimethylsilyl)ethynyl]benzonitrile, a versatile and strategically designed chemical building block for click chemistry applications.[1][2] We delve into the rationale behind its molecular architecture, focusing on the synergistic roles of the trimethylsilyl (TMS)-protected alkyne and the terminal benzonitrile moiety. This document furnishes researchers, medicinal chemists, and materials scientists with both the foundational knowledge and detailed, field-tested protocols necessary to effectively utilize this reagent in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Protocols for both a stepwise deprotection-cycloaddition workflow and a more efficient one-pot tandem reaction are presented, alongside mechanistic insights and characterization guidelines.
Introduction: A Strategically Designed Click Chemistry Reagent
The advent of "click chemistry" has revolutionized the synthesis of complex molecular architectures by providing a set of powerful, reliable, and selective reactions.[3][4][5] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example, enabling the efficient formation of stable 1,4-disubstituted 1,2,3-triazole linkages from terminal alkynes and azides.[6][7][8][9]
This compound (molecular structure available from PubChem[10] and suppliers[11][12]) has emerged as a particularly valuable building block for CuAAC reactions due to its unique trifunctional design:
-
The Trimethylsilyl (TMS) Protecting Group: The terminal alkyne is protected by a TMS group. This is a critical design choice that prevents the acidic acetylenic proton from engaging in undesirable side reactions and precludes the oxidative homocoupling (Glaser coupling) of the terminal alkyne under Cu(I) catalysis.[13] The TMS group is known for its stability under various conditions, yet it can be cleaved under exceptionally mild and specific protocols, offering precise control over the timing of the click reaction.[14][15]
-
The Ethynyl (Alkyne) Group: This is the reactive handle for the CuAAC reaction, enabling covalent ligation to any azide-bearing molecule.
-
The Benzonitrile Moiety: This functional group imparts significant versatility. The nitrile is a valuable pharmacophore found in numerous therapeutic agents and can act as a hydrogen bond acceptor.[16][17] Furthermore, its presence provides a site for post-reaction modification and contributes to the electronic and photophysical properties of the final molecule. The resulting triazole-benzonitrile scaffold is a privileged structure in medicinal chemistry, with applications ranging from anticancer agents to PD-1/PD-L1 inhibitors.[16][17][18][19][20]
This combination makes this compound an ideal reagent for applications in drug discovery, bioconjugation, and the synthesis of functional materials.[21]
Mechanistic Principles and Strategic Considerations
The Role and Removal of the TMS Protecting Group
The TMS group serves as a temporary mask for the reactive terminal alkyne. Its removal, a process known as protodesilylation, is the gateway to the click reaction. The lability of the silicon-carbon bond is influenced by steric and electronic factors, making the TMS group particularly susceptible to cleavage under mild conditions that leave other functional groups intact.[22]
Common Deprotection Strategies:
-
Base-Catalyzed Methanolysis: Mild bases like potassium carbonate (K₂CO₃) in methanol are highly effective for cleaving the TMS group, often proceeding to completion at room temperature within a few hours.[14][23] This method is widely used due to its low cost and simplicity. However, TMS-alkynes are known to be sensitive to basic conditions, which must be considered in the context of the overall molecular structure.[24]
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is another common reagent for TMS removal, leveraging the high affinity of fluoride for silicon.[15]
-
In-Situ Deprotection: Under certain CuAAC conditions, the TMS group can be cleaved in the same pot as the cycloaddition reaction, creating a highly efficient tandem process.[25][26] This approach avoids the need to isolate the often volatile terminal alkyne intermediate.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. This mechanism ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer, in contrast to the thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-isomers.[7][8] The reaction is remarkably tolerant of a wide array of functional groups and is often performed in aqueous or mixed aqueous-organic solvent systems.[8][27]
The active Cu(I) catalyst is typically generated in situ by reducing a copper(II) salt (e.g., CuSO₄) with a mild reducing agent, most commonly sodium ascorbate.[7][28] To prevent catalyst disproportionation and protect sensitive substrates (especially biomolecules) from copper-induced damage, a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[27][28][29]
Caption: Workflow for TMS deprotection of the starting material.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 199.32 | 1.0 | 199 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 0.15 | 21 mg |
| Methanol (MeOH), anhydrous | 32.04 | - | 10 mL |
| Deionized Water | 18.02 | - | ~20 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~30 mL |
| Brine (Saturated NaCl solution) | - | - | ~10 mL |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | - | As needed |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (199 mg, 1.0 mmol).
-
Dissolve the solid in anhydrous methanol (10 mL).
-
Add anhydrous potassium carbonate (21 mg, 0.15 mmol).
-
Stir the mixture at room temperature for 2-4 hours. [23]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water (10 mL) to the residue and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 4-ethynylbenzonitrile.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Follow the procedure outlined in Protocol 2 , using the purified 4-ethynylbenzonitrile as the alkyne component.
Protocol 2: One-Pot Tandem Desilylation-CuAAC Reaction
This highly efficient protocol leverages the ability to perform the TMS deprotection and CuAAC reaction in a single pot, avoiding the isolation of the intermediate terminal alkyne. [25][26]
Caption: Workflow for the one-pot tandem desilylation-CuAAC reaction.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 199.32 | 0.5 | 100 mg | Limiting Reagent |
| Benzyl Azide | 133.15 | 0.55 | 73 mg (1.1 eq) | Example azide |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.69 | 0.025 (5 mol%) | 6.2 mg | Catalyst precursor |
| Sodium Ascorbate | 198.11 | 0.05 (10 mol%) | 9.9 mg | Reducing agent, add last |
| THPTA (optional ligand) | 434.50 | 0.025 (5 mol%) | 10.9 mg | Recommended for sensitive substrates |
| tert-Butanol (t-BuOH) | 74.12 | - | 2.5 mL | Solvent |
| Deionized Water | 18.02 | - | 2.5 mL | Solvent |
Procedure:
-
In a 25 mL vial, combine this compound (100 mg, 0.5 mmol), benzyl azide (73 mg, 0.55 mmol), and Copper(II) sulfate pentahydrate (6.2 mg, 0.025 mmol). If using a ligand, add THPTA (10.9 mg, 0.025 mmol).
-
Add a 1:1 mixture of t-BuOH and water (5 mL total). Stir the suspension vigorously to dissolve the reagents as much as possible.
-
Prepare a fresh stock solution of sodium ascorbate in water. Add the sodium ascorbate (9.9 mg, 0.05 mmol) to the reaction mixture to initiate the reaction. The solution may change color.
-
Seal the vial and stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. [26]5. Monitor the reaction by TLC or LC-MS. Upon completion, the product often precipitates from the reaction mixture.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water, followed by a cold non-polar solvent like hexane or diethyl ether.
-
If the product remains in solution, dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with a saturated aqueous solution of NH₄Cl, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzonitrile, can be purified by recrystallization or flash column chromatography.
Product Characterization
The successful formation of the 1,4-disubstituted triazole product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect a characteristic singlet for the triazole proton (CH ) typically appearing between δ 7.5 and 8.5 ppm. Signals for the benzyl group and the disubstituted benzene ring should also be present and distinct from the starting materials.
-
¹³C NMR: The appearance of new signals corresponding to the triazole ring carbons is a key indicator of success.
-
Mass Spectrometry (MS): The observed mass of the parent ion should correspond to the calculated molecular weight of the product (C₁₇H₁₂N₄, M.W. = 272.31 g/mol for the example with benzyl azide).
-
Infrared (IR) Spectroscopy: The characteristic alkyne C≡C stretch (around 2100-2260 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) from the starting materials should disappear, while the nitrile C≡N stretch (around 2220-2240 cm⁻¹) should remain.
Conclusion
This compound is a powerful and versatile reagent for constructing complex molecules via click chemistry. The TMS protecting group provides crucial control over the reactivity of the alkyne, while the benzonitrile moiety offers a valuable handle for tuning the properties of the final product. The protocols provided herein offer reliable and efficient pathways for utilizing this building block, enabling researchers in drug discovery and materials science to rapidly access novel triazole-containing compounds.
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- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
- Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
- Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
- Alvarez, R., Converso, A., & Fokin, V. V. (2009). Direct Copper(I)-Catalyzed Cycloaddition of Organic Azides with TMS-Protected Alkynes. Thieme Chemistry. [Link]
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- Dheer, D., Singh, V., & Shankar, R. (2017). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 22(8), 1319. [Link]
- Na, Y. J., Lee, S. H., Park, H., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(45), 29339-29350. [Link]
- Reddit User Discussion. (2025). preventing TMS alkyne deprotecting in reaction. r/Chempros. [Link]
- Alam, M. J., et al. (2022).
- Dommer, M., et al. (2019). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Chemistry – A European Journal, 25(64), 14594-14598. [Link]
- Boons, G. J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
- Na, Y. J., Lee, S. H., Park, H., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(45), 29339–29350. [Link]
- Chaleix, V., et al. (2014). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 12(35), 6889-6895. [Link]
- Li, Y., & Zhang, W. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. In Heterocyclic Scaffolds in Drug Design and Discovery. [Link]
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- Chiu, H. C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090-6094. [Link]
- Kumar, V., & Lal, K. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies, 11(3), 1-8. [Link]
- Sromek, A. W., & Rubina, M. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(12), 2575-2601. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(trimethylsilyl_ethynyl_benzonitrile]([Link]
- Zhang, H., et al. (2025). Click Chemistry: Innovative strategies and bio-orthogonal applications. International Journal of Frontline Research in Chemistry and Pharmacy, 3(2), 001-004. [Link]
- Organic Syntheses. (n.d.). IODOTRIMETHYLSILANE. Organic Syntheses Procedure, 60, 107. [Link]
- Al-Malki, J., et al. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications. Journal of Controlled Release, 381, 1-25. [Link]
- Tiwari, S. V., & Ibrahim, M. Z. (2021). Role of Click Chemistry in development of Biomedicines. Advance Pharmaceutical Journal, 6(3), 85-94. [Link]
- Moses, J. E., & Moorhouse, A. D. (2007). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Drug Discovery Today, 12(9-10), 411-429. [Link]
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Application Note: Leveraging 4-[(Trimethylsilyl)ethynyl]benzonitrile in the Synthesis of Advanced Conjugated Polymers
An in-depth guide for researchers, scientists, and drug development professionals.
The strategic design of conjugated polymers is fundamental to advancing the field of organic electronics. The electronic properties of these materials, which dictate their performance in devices like organic photovoltaics (OPVs) and field-effect transistors (OFETs), are intrinsically linked to the molecular structure of their monomeric building blocks. 4-[(Trimethylsilyl)ethynyl]benzonitrile has emerged as a critical monomer for constructing high-performance conjugated polymers, particularly those requiring strong electron-accepting characteristics.
This document provides a detailed overview of the synthesis of conjugated polymers using this compound, focusing on the underlying chemical principles, detailed experimental protocols, and characterization techniques.
The utility of this monomer is derived from its unique trifunctional structure:
-
The Nitrile (Cyano) Group (-CN): As a potent electron-withdrawing group, the nitrile moiety is instrumental in lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymer. This enhanced electron affinity is a desirable trait for n-type or acceptor materials in organic electronic devices.[1]
-
The Ethynyl Group (-C≡C-): This unit forms the "acetylene" part of the polymer backbone, contributing to the π-conjugation system essential for charge transport. Its linear geometry influences the polymer's packing and morphology in the solid state.
-
The Trimethylsilyl (TMS) Protecting Group (-Si(CH₃)₃): The TMS group is a crucial feature for synthetic control. It protects the acidic acetylenic proton, thereby preventing undesirable side reactions, most notably the oxidative homocoupling of terminal alkynes (Glaser coupling), during cross-coupling reactions.[2][3] This protection ensures that polymerization proceeds selectively and efficiently.
The most prevalent and effective method for incorporating this monomer into a polymer backbone is the Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction that forges a bond between a terminal alkyne and an aryl or vinyl halide.[4][5]
Synthetic Methodology: Sonogashira Cross-Coupling Polymerization
The Sonogashira polymerization is the cornerstone for synthesizing poly(p-phenylene ethynylene) (PPE) and related structures from this compound. The process involves two critical stages: the in situ deprotection of the TMS group to reveal the terminal alkyne, followed by the palladium/copper-catalyzed coupling with a dihaloaromatic comonomer.
Pillar 1: The Causality of TMS Deprotection
The direct use of a terminal alkyne in a one-pot polymerization can be fraught with challenges, including homocoupling, which leads to defects in the polymer chain and an uncontrolled molecular weight distribution. The TMS group acts as a temporary shield. Its removal is typically achieved under mild basic or fluoride-mediated conditions that are compatible with the subsequent polymerization steps.
-
Base-Catalyzed Cleavage: A mild base such as potassium carbonate (K₂CO₃) in methanol or an amine base used for the Sonogashira coupling itself can facilitate the removal of the TMS group.[3]
-
Fluoride-Mediated Cleavage: Reagents like tetra-n-butylammonium fluoride (TBAF) are highly effective for Si-C bond cleavage due to the high affinity of fluoride for silicon.[3]
-
Selective Cleavage: In complex syntheses, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can offer high chemoselectivity, removing acetylenic TMS groups while leaving other silyl ethers intact.[6]
The diagram below illustrates the critical role of the TMS group, enabling the controlled generation of the reactive monomer species required for polymerization.
Caption: The crucial role of the TMS protecting group in controlled polymerization.
Pillar 2: Self-Validating Experimental Protocol
This protocol describes the synthesis of an alternating copolymer of 4-ethynylbenzonitrile and 2,5-dibromo-3-hexylthiophene. The inclusion of a solubilizing alkyl group on the comonomer is essential for ensuring the processability of the final polymer.
Reaction Scheme:
(A visual representation of the polymerization of this compound with a dibrominated comonomer).
Materials:
-
This compound
-
2,5-dibromo-3-hexylthiophene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Anhydrous Diisopropylamine (DIPEA)
-
Methanol
-
Acetone
-
Hexanes
-
Chloroform
-
Standard Schlenk line or glovebox equipment for inert atmosphere operations
Procedure:
-
Monomer Preparation & Deprotection:
-
In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) and 2,5-dibromo-3-hexylthiophene (1.0 eq) in a mixture of anhydrous toluene (10 mL) and diisopropylamine (5 mL).
-
Causality Note: DIPEA serves as both the solvent and the base required for the Sonogashira catalytic cycle and to facilitate the in situ deprotection of the TMS group.
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Catalyst Addition:
-
In a separate flask, prepare the catalyst mixture by dissolving Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq) in anhydrous toluene (2 mL).
-
Causality Note: CuI acts as a co-catalyst, believed to form a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium center.[4] Additional PPh₃ ligand is often added to stabilize the Pd(0) active species.
-
Using a gas-tight syringe, transfer the catalyst solution to the monomer solution under a positive pressure of argon.
-
-
Polymerization:
-
Heat the reaction mixture to 70 °C and stir vigorously for 48 hours under argon.
-
The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
-
Purification and Isolation:
-
After cooling to room temperature, pour the viscous solution slowly into a beaker containing rapidly stirring methanol (200 mL). This will cause the polymer to precipitate.
-
Filter the crude polymer using a Büchner funnel.
-
Wash the collected solid sequentially with methanol, acetone, and hexanes to remove oligomers and residual catalyst.
-
Causality Note: This series of solvent washes ensures the removal of low molecular weight species and impurities, which is critical for obtaining accurate characterization data and optimal electronic properties.
-
For rigorous purification, perform a Soxhlet extraction of the polymer solid, sequentially with acetone, hexanes, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
Dry the final polymer product under vacuum at 40 °C for 24 hours.
-
The following workflow diagram outlines the key experimental stages for this synthesis.
Caption: Step-by-step workflow for the Sonogashira polymerization process.
Pillar 3: Authoritative Grounding & Characterization
Thorough characterization is essential to validate the synthesis and understand the material's properties.
| Technique | Purpose | Expected Outcome / Observation |
| ¹H NMR | Structural verification | Disappearance of the TMS proton signal (~0.25 ppm). Appearance of aromatic and alkyl protons corresponding to the polymer backbone. |
| GPC | Molecular Weight Determination | Provides number-average (Mₙ) and weight-average (Mₙ) molecular weights and the polydispersity index (PDI). |
| FT-IR | Functional Group Analysis | Absence of Si-C stretch (~1250 cm⁻¹). Presence of C≡N stretch (~2230 cm⁻¹) and C≡C stretch (~2100-2200 cm⁻¹). |
| UV-Vis | Optical Properties | Determines the absorption spectrum and allows for estimation of the optical bandgap. The incorporation of a triple bond and cyano group can lead to broader absorption spectra.[1] |
| Cyclic Voltammetry | Electrochemical Properties | Measures oxidation and reduction potentials to determine HOMO and LUMO energy levels. The cyano group is expected to lower the LUMO level, indicating higher electron affinity.[1] |
| TGA/DSC | Thermal Stability | Assesses the decomposition temperature and any phase transitions, indicating the material's robustness for device fabrication. |
The resulting cyano-substituted polymers are promising candidates for electron-accepting materials in bulk heterojunction solar cells and as n-type channels in OFETs.[1][7] The ability to tune the electronic properties through the inclusion of the cyano group makes this compound a powerful tool in the rational design of next-generation organic electronic materials.
References
- Conjugated Copolymers of Cyanosubstituted Pol(p-phenylene vinylene) with Phenylene Ethynylene and Thienylene Vinylene Moieties: Synthesis, Optical, and Electrochemical Properties. (2009).
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- Structure and Properties of Cyano-Substituted Poly(2,5-dialkoxy-p-phenylene vinylene)s.
- Cyano-Substituted Oligo(p-phenylene vinylene) Derivatives with Aggregation-Induced Enhanced Emissions and Mechanofluorochromic Luminescence. (2024). MDPI. [Link]
- Cyano-Substituted Oligo (p-phenylene vinylene)-Based Supramolecular Nanostructure Capable of Detecting a Specific Enzyme. (2021).
- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
- Some Aspects of the Chemistry of Alkynylsilanes.
- Sonogashira Coupling. SynArchive. [Link]
- Synthesis of donor-acceptor polymer brushes via: (A), Sonogashira coupling...
- Recent Advances in Sonogashira Reactions. (2011).
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Preparation of 4-Ethynylbenzonitrile from 4-[(Trimethylsilyl)ethynyl]benzonitrile: An Application Guide
<
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of 4-ethynylbenzonitrile, a critical building block in medicinal chemistry and materials science. The focus is on the efficient deprotection of its trimethylsilyl (TMS) protected precursor, 4-[(trimethylsilyl)ethynyl]benzonitrile. We will explore the mechanistic underpinnings of TMS group removal, present validated protocols using various reagents, and offer expert insights into reaction optimization and product characterization. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of terminal alkynes in their synthetic endeavors.
Introduction: The Significance of Terminal Alkynes in Modern Chemistry
The terminal alkyne functional group has become an indispensable tool in the fields of drug discovery, chemical biology, and materials science.[1][2] Its linear geometry, unique electronic properties, and reactivity make it a versatile component in molecular design.[1][2] 4-Ethynylbenzonitrile, in particular, serves as a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), by participating in powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling.[3][4][5] The nitrile moiety also offers a handle for further chemical transformations or can act as a crucial pharmacophoric element.
The synthesis of 4-ethynylbenzonitrile often proceeds via a stable, silyl-protected intermediate, this compound. The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes due to its stability under many reaction conditions and the relative ease of its removal.[6] This guide focuses on the critical deprotection step, providing reliable methods to obtain the desired terminal alkyne in high yield and purity.
Mechanistic Overview: The Chemistry of Desilylation
The removal of the trimethylsilyl group from an alkyne, a process known as desilylation or deprotection, hinges on the cleavage of the carbon-silicon (C-Si) bond. This can be achieved under various conditions, most commonly involving fluoride-based reagents or base-catalyzed solvolysis.[6]
Fluoride-Mediated Deprotection
Fluoride ions exhibit a high affinity for silicon, forming a strong silicon-fluoride (Si-F) bond. This strong interaction is the driving force for the cleavage of the C-Si bond. Reagents like tetrabutylammonium fluoride (TBAF) are highly effective for this transformation.[6][7] The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate, which then fragments to release the terminal alkyne anion and trimethylsilyl fluoride.[8] The alkyne anion is subsequently protonated by a proton source in the reaction mixture, such as residual water or an alcohol, to yield the desired terminal alkyne.[8]
Base-Catalyzed Methanolysis
An alternative and often milder method for TMS deprotection involves the use of a base, such as potassium carbonate (K₂CO₃), in a protic solvent like methanol.[6][9] In this case, the methoxide ion, generated in situ from methanol and the base, acts as the nucleophile. It attacks the silicon atom, leading to the formation of the terminal alkyne anion, which is then protonated by methanol. This method is particularly advantageous when dealing with substrates that are sensitive to the basicity of TBAF.[6][10]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of 4-ethynylbenzonitrile from this compound using two common and effective methods.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a common and highly effective method for TMS deprotection.[6]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous THF (to a concentration of 0.1-0.2 M).
-
To the stirred solution, add TBAF solution (1.0 M in THF, 1.1 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
In-Process Checks & Expected Observations:
-
TLC Monitoring: Use a suitable eluent system (e.g., hexane/ethyl acetate) to monitor the disappearance of the starting material and the appearance of the more polar product spot.
-
Work-up: The separation of layers during extraction should be clean. For polar products, challenges during aqueous workup can sometimes lead to material loss.[11]
Protocol 2: Deprotection using Potassium Carbonate in Methanol
This protocol offers a milder and more economical alternative to fluoride-based methods.[6][9]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) inlet
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equivalent) in methanol (approximately 0.1-0.2 M), add anhydrous potassium carbonate (a catalytic amount, e.g., 0.2 equivalents, is often sufficient).[6]
-
Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours.[6]
-
Monitor the reaction by TLC. It is important not to let the reaction proceed for excessively long periods, as this can sometimes lead to a reduction in yield.[9]
-
Once the reaction is complete, concentrate the mixture in vacuo.[6]
-
Dilute the residue with diethyl ether, then wash with water and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the desired 4-ethynylbenzonitrile.[9]
In-Process Checks & Expected Observations:
-
Reaction Time: This reaction is typically rapid. Close monitoring by TLC is recommended to avoid potential side reactions or degradation of the product with prolonged reaction times.
-
Work-up: The product is extracted into an organic solvent, and the inorganic base is removed by aqueous washes.
Data Summary and Visualization
Comparison of Deprotection Methods
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | 1 - 4 hours | >90 | Highly effective, but TBAF can be basic.[6] Work-up can be challenging for polar products.[11] |
| Base-Catalyzed | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 1 - 2 hours | 82 - 95 | Mild, economical, and widely used.[6][9] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-ethynylbenzonitrile.
Chemical Transformation Diagram
Caption: Deprotection of the TMS group.
Product Characterization
Proper characterization of the final product, 4-ethynylbenzonitrile, is crucial to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Melting Point: 156-160 °C (literature).
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the aromatic protons and a singlet for the acetylenic proton.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display signals for the aromatic carbons, the nitrile carbon, and the two acetylenic carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands to observe include:
-
≡C-H stretch: A sharp peak around 3300 cm⁻¹.
-
C≡C stretch: A weak but sharp band around 2100 cm⁻¹.
-
C≡N stretch: A strong, sharp peak around 2230 cm⁻¹.[12]
-
Safety and Handling
6.1. Reagent-Specific Precautions
-
Tetrabutylammonium fluoride (TBAF): TBAF is corrosive and can cause severe skin burns and eye damage.[13][14][15] It is often supplied in a flammable solvent like THF, which is also a hazard.[13] Always handle TBAF in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[13][14]
-
Cyanide-Containing Compounds: 4-Ethynylbenzonitrile and its precursor contain a nitrile (cyanide) group. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they should still be handled with care. Avoid inhalation of dust and contact with skin and eyes.[16] Never mix cyanide-containing compounds with strong acids, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[16] All waste containing these compounds should be disposed of as hazardous cyanide waste according to institutional protocols.[16]
6.2. General Laboratory Safety
-
Conduct all reactions in a properly functioning chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses or goggles, and gloves.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Be aware of the flammability of organic solvents like THF and diethyl ether and keep them away from ignition sources.
Conclusion
The preparation of 4-ethynylbenzonitrile from its TMS-protected precursor is a fundamental transformation for chemists working in drug discovery and materials science. The choice between a fluoride-mediated or a base-catalyzed deprotection protocol will depend on the specific requirements of the synthesis, including substrate compatibility, scale, and economic considerations. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and safely synthesize this valuable chemical building block for their research and development endeavors.
References
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- (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate.
- Alkynes are important functional groups in human therapeutics. (a)... (n.d.). ResearchGate.
- Biosynthetic Pathway to Amino Acids with a Terminal Alkyne. (2019). ChemistryViews.
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- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry.
- Protiodesilylation of terminal alkynes method? (2022). Reddit.
- A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. (2022). Organic Syntheses.
- Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. (2018). Royal Society of Chemistry.
- Desilylation mechanism with fluoride. (2020). Chemistry Stack Exchange.
- Safety Data Sheet: 1 mol/l in THF. (n.d.). Carl ROTH.
- Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor.
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- Sonogashira coupling. (n.d.). Wikipedia.
- Tetra-n-butylammonium Fluoride (TBAF). (n.d.). Common Organic Chemistry.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Silyl group deprotection by TBAF solution. (2022). YouTube.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health.
- Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. (1990). PubMed.
- Mild synthesis of silyl ethers via potassium carbonate catalyzed reactions between alcohols and hydrosilanes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (n.d.). Google Patents.
- Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. (n.d.). ResearchGate.
- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. (2021). National Institutes of Health.
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Application Notes & Protocols: Catalytic Systems for the Functionalization of 4-[(Trimethylsilyl)ethynyl]benzonitrile
An in-depth guide to the catalytic functionalization of 4-[(trimethylsilyl)ethynyl]benzonitrile, a key building block in medicinal chemistry and materials science.
Introduction: The Strategic Importance of this compound
This compound is a versatile bifunctional building block that has garnered significant attention in organic synthesis.[1][2][3] Its structure features two key reactive sites: a trimethylsilyl (TMS)-protected alkyne and a cyano-substituted aromatic ring. This arrangement allows for a wide array of selective chemical transformations, making it a valuable precursor for pharmaceuticals, organic materials, and complex molecular architectures.[4]
The TMS group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions while enabling other transformations on the molecule.[5] Its facile and clean removal under specific catalytic conditions unmasks the terminal alkyne, 4-ethynylbenzonitrile, for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.[6] Concurrently, the benzonitrile moiety offers a handle for transformations such as catalytic hydration to the corresponding benzamide, a common functional group in bioactive molecules.[7][8]
This guide provides an in-depth exploration of the primary catalytic systems used to functionalize this compound, focusing on the mechanistic rationale behind catalyst selection and providing detailed, field-proven protocols for researchers.
Catalytic Desilylation: Gateway to the Terminal Alkyne
The first and often crucial step in the utilization of this compound is the selective cleavage of the C-Si bond to reveal the terminal alkyne. While stoichiometric fluoride sources like TBAF are common, catalytic methods are often preferred for their mildness, cost-effectiveness, and compatibility with sensitive functional groups.
Mechanistic Rationale: Mild Base Catalysis
Mild bases such as potassium carbonate (K₂CO₃) in a protic solvent like methanol are highly effective for this transformation.[6] The mechanism involves the generation of a methoxide anion, which acts as the nucleophile. The methoxide attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then undergoes protonolysis by methanol to release the terminal alkyne and form trimethylsilyl methyl ether, which is volatile and easily removed. This method is highly chemoselective, leaving other functional groups, including the nitrile, intact. Other catalytic systems using bases like DBU or reagents like silver nitrate have also been reported for the desilylation of silyl acetylenes.[9]
Experimental Protocol: K₂CO₃-Catalyzed Desilylation
This protocol describes the efficient conversion of this compound to 4-ethynylbenzonitrile.[6]
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous) (0.1 eq)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (e.g., 2.0 g, 10.0 mmol).
-
Dissolve the starting material in a 1:1 mixture of Methanol and THF (e.g., 40 mL).
-
Add a catalytic amount of anhydrous potassium carbonate (e.g., 138 mg, 1.0 mmol).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, remove the solvents under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (e.g., 50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-ethynylbenzonitrile as a solid. The product is often of sufficient purity for subsequent steps.[6]
Data Table: Comparison of Catalytic Desilylation Conditions
| Catalyst System | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| K₂CO₃ (cat.) | MeOH/THF | RT | 0.5-1 h | >90 | [6] |
| AgNO₃ (cat.) | Acetone/H₂O | RT | 1-2 h | Good | [9] |
| DBU (cat. or stoich.) | CH₂Cl₂ | RT | 1-3 h | Good | [9] |
| KOTMS (cat.) | THF | RT | 1 h | >95 | [9] |
Palladium/Copper-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, coupling terminal alkynes with aryl or vinyl halides.[10][11] The product of the desilylation step, 4-ethynylbenzonitrile, is an ideal substrate for this powerful transformation.
Mechanistic Overview: The Synergistic Pd/Cu Catalytic Cycles
The reaction's success hinges on the synergistic action of a palladium catalyst and a copper(I) co-catalyst.[10]
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II) complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[12]
Workflow & Catalytic Cycles
Caption: Workflow from TMS-protected starting material to the Sonogashira coupled product, detailing the interdependent Palladium and Copper catalytic cycles.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the coupling of 4-ethynylbenzonitrile with an aryl bromide.
Materials:
-
4-Ethynylbenzonitrile (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) Iodide (CuI, 1 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst, CuI, and PPh₃.
-
Add 4-ethynylbenzonitrile (e.g., 254 mg, 2.0 mmol) and the aryl bromide (2.2 mmol).
-
Via syringe, add the anhydrous, degassed solvent (e.g., 10 mL) followed by the amine base (e.g., TEA, 4.0 mmol).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C). Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(arylethynyl)benzonitrile.[13]
Data Table: Typical Sonogashira Reaction Parameters
| Pd Catalyst | Co-Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | TEA | THF | RT - 60 | 75-95 |
| Pd(PPh₃)₂Cl₂ | CuI | DIPA | DMF | RT | 80-98 |
| Pd(OAc)₂ / Ligand | CuI | K₂CO₃ | Toluene | 80 | 70-90 |
| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | DBU | Dioxane | RT | >90[14] |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is famous for producing 1,4-disubstituted triazoles, the ruthenium-catalyzed variant (RuAAC) provides complementary and exclusive access to 1,5-disubstituted 1,2,3-triazoles.[15][16][17] This regioselectivity is crucial for tuning the properties of the resulting triazole rings in drug development and materials science.
Mechanistic Insight: Regioselective Formation of 1,5-Triazoles
The RuAAC reaction is believed to proceed via an oxidative coupling mechanism.[17] A ruthenium(II) precursor reacts with the terminal alkyne and the organic azide to form a six-membered ruthenacycle intermediate. In this intermediate, the first C-N bond forms between the internal, more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. Subsequent reductive elimination extrudes the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[15][17] This contrasts with the CuAAC mechanism, which involves a copper acetylide intermediate and leads to the 1,4-isomer.
Catalytic Cycle for RuAACdot
// Nodes Ru_cat [label="[Cp*RuCl]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ru_alkyne [label="Alkyne Complex", fillcolor="#F1F3F4"]; Ruthenacycle [label="Six-Membered\nRuthenacycle Intermediate", shape=box, style="rounded,filled", fillcolor="#FBBC05"]; Ru_triazole [label="Ru-Triazole Complex", fillcolor="#F1F3F4"]; Product [label="1,5-Disubstituted Triazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ru_cat -> Ru_alkyne [label="R-C≡CH"]; Ru_alkyne -> Ruthenacycle [label="R'-N3\n(Oxidative Coupling)"]; Ruthenacycle -> Ru_triazole [label="Rearrangement"]; Ru_triazole -> Ru_cat [label="Reductive Elimination"]; Ru_triazole -> Product [style=dashed];
// Inputs Alkyne_in [label="4-Ethynylbenzonitrile", shape=plaintext]; Azide_in [label="Organic Azide (R'-N3)", shape=plaintext]; Alkyne_in -> Ru_alkyne [style=dashed, arrowhead=none]; Azide_in -> Ruthenacycle [style=dashed, arrowhead=none]; }
Sources
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- 3. 4- (Trimethylsilyl)ethynyl benzonitrile 97 75867-40-2 [sigmaaldrich.com]
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- 8. Catalytic Hydration of Nitriles to Amides | Johnson Matthey Technology Review [technology.matthey.com]
- 9. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 12. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol and Application Guide: Sonogashira Coupling for the Synthesis of 4-[(Trimethylsilyl)ethynyl]benzonitrile
An Application Note for the Synthesis of Aryl Alkynes
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Developed by Kenkichi Sonogashira, this reaction is prized for its mild conditions, functional group tolerance, and high efficiency, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4] The reaction typically employs a dual catalytic system comprising a palladium complex and a copper(I) salt, in the presence of an amine base.[5]
This guide provides a detailed experimental procedure for the synthesis of 4-[(Trimethylsilyl)ethynyl]benzonitrile, a valuable synthetic intermediate. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling (Glaser coupling) and allowing for subsequent, selective deprotection or further cross-coupling reactions.[6][7] This protocol is designed for researchers and scientists in synthetic chemistry and drug development, offering not just a step-by-step procedure but also insights into the causality behind experimental choices to ensure reproducible and high-yield results.
Reaction Overview
The synthesis involves the coupling of an aryl halide (4-iodobenzonitrile) with a TMS-protected terminal alkyne ((trimethylsilyl)acetylene) to yield the desired product.
Scheme 1: Synthesis of this compound

The Catalytic Cycle: Mechanism of Action
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][8][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Palladium Cycle :
-
Reductive Elimination (Catalyst Activation) : The active Pd(0) species is generated in situ from the Pd(II) precatalyst.
-
Oxidative Addition : The aryl halide (R¹-X) oxidatively adds to the Pd(0) catalyst, forming a Pd(II) intermediate.[8] The reactivity order for the halide is I > Br > Cl.[10]
-
Transmetalation : The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step.[8][9]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst.[8]
-
-
Copper Cycle :
-
π-Complex Formation : The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation : The amine base deprotonates the acidic acetylenic proton, facilitated by copper coordination, to form a highly reactive copper(I) acetylide intermediate.[8][9] This species then enters the palladium cycle for the transmetalation step.
-
The base not only facilitates the formation of the copper acetylide but also neutralizes the hydrogen halide (HX) byproduct generated during the reaction.[1]
Caption: The dual catalytic cycles of the Sonogashira reaction.
Experimental Protocol
This protocol details the synthesis on a 5 mmol scale. Adjustments can be made as necessary.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. | Notes |
| 4-Iodobenzonitrile | C₇H₄IN | 229.02 | 1.15 g | 5.0 | 1.0 | Aryl halide |
| (Trimethylsilyl)acetylene | C₅H₁₀Si | 98.22 | 0.74 mL | 5.5 | 1.1 | Alkyne (d=0.696 g/mL) |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 70.2 mg | 0.1 | 0.02 | Palladium precatalyst |
| Copper(I) Iodide | CuI | 190.45 | 19.0 mg | 0.1 | 0.02 | Copper co-catalyst |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 25 mL | - | - | Base and Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 15 mL | - | - | Co-solvent |
Equipment
-
100 mL Schlenk flask with a magnetic stir bar
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Syringes and needles
-
Septa
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for work-up (separatory funnel, flasks)
-
Column chromatography setup
Step-by-Step Procedure
1. Reaction Setup (Inert Atmosphere)
-
Place the 4-iodobenzonitrile (1.15 g), Pd(PPh₃)₂Cl₂ (70.2 mg), and CuI (19.0 mg) into the 100 mL Schlenk flask containing a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Connect the flask to the Schlenk line and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical as oxygen can promote the undesirable homocoupling of the alkyne and deactivate the Pd(0) catalyst.[1]
2. Addition of Solvents and Reagents
-
Under a positive pressure of inert gas, add dry, degassed THF (15 mL) and triethylamine (25 mL) via syringe. Stir the mixture until all solids are dissolved. The solution should appear as a yellow-green suspension.
-
Slowly add (trimethylsilyl)acetylene (0.74 mL) dropwise via syringe over 5 minutes. A slight exotherm may be observed.
3. Reaction Monitoring
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Spot the crude reaction mixture against the 4-iodobenzonitrile starting material. The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible by UV light.
4. Work-up Procedure
-
Once the reaction is complete, quench it by adding 30 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Purification
-
The resulting crude solid/oil is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane to 5% ethyl acetate in hexane.
-
Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.
Troubleshooting and Field Insights
-
Problem: Significant Homocoupling (Glaser Product)
-
Cause : Presence of oxygen is the primary cause.[11] Also, high concentrations of the copper catalyst can promote this side reaction.[12]
-
Solution : Ensure thorough degassing of solvents and a robust inert atmosphere.[3] Consider using a copper-free protocol if homocoupling remains a persistent issue, though this may require different ligands or higher temperatures.[13][14]
-
-
Problem: Low or No Conversion
-
Cause : Inactive catalyst, poor quality reagents, or insufficient base.
-
Solution : Use freshly opened or purified solvents and bases. Ensure the palladium precatalyst has not decomposed; Pd(PPh₃)₄, for example, is notoriously air-sensitive.[1] Pd(PPh₃)₂Cl₂ is more stable but should still be handled with care. If using an aryl bromide, the reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate.[15]
-
-
Problem: Dark Black Precipitate (Palladium Black)
-
Cause : Decomposition of the palladium catalyst. This can be caused by impurities, high temperatures, or prolonged reaction times.
-
Solution : Maintain a strict inert atmosphere and use pure reagents. If the reaction is heated, do so gently. The phosphine ligands help stabilize the palladium catalyst; ensure the correct catalyst-to-ligand ratio if using a separate ligand source.
-
Workflow Visualization
Caption: Experimental workflow for the Sonogashira coupling.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃) : δ 7.61 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 0.25 (s, 9H, Si(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) : δ 132.3, 132.1, 127.9, 118.4, 112.1, 103.9, 99.2, -0.2.
-
IR (KBr, cm⁻¹) : 2230 (C≡N), 2160 (C≡C), 1250 (Si-CH₃).
-
Mass Spectrometry (EI) : m/z (%) = 199 (M⁺).
Post-synthetic Modification: TMS Deprotection
To obtain the terminal alkyne, 4-ethynylbenzonitrile, the TMS group can be easily removed.
-
Procedure : Dissolve the TMS-protected alkyne in methanol (approx. 0.1 M solution). Add a catalytic amount of potassium carbonate (K₂CO₃, approx. 0.1 eq.). Stir the mixture at room temperature for 1-2 hours.[16] Monitor the reaction by TLC until the starting material is consumed. Neutralize with dilute HCl, remove the methanol under reduced pressure, and extract the product with an organic solvent.
This deprotection step yields a versatile terminal alkyne ready for further functionalization, such as click chemistry or subsequent coupling reactions.[6][16]
References
- Wikipedia. Sonogashira coupling. [Link]
- Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chen, H., et al. (2024).
- Li, J. J. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
- Mitchell, D., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
- NROChemistry. (2020). Sonogashira Coupling. [Link]
- Chawla, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. [Link]
- Capa, T., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Panda, S. S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Mitchell, D., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
- Kumar, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. [Link]
- Geloso-Meyer, A., et al. (2004).
- Ariafard, A., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
- Panda, S. S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Organic Chemistry Portal.
- Request PDF. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
- Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
- Johnson, J. B., et al. (2007). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Organic Letters. [Link]
- Wang, C. (2014). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
- Capa, T., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- YouTube. (2022). Synthesis of Pd(0) catalyst tetrakistriphenylphosphinepalladium | Quick guide. [Link]
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]
- ResearchGate. (2024).
- D'hooghe, M., et al. (2009). The Sequential Sonogashira-Click Reaction: A Versatile Route to 4-Aryl-1,2,3-triazoles. Synfacts. [Link]
- Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
- Ho, T.-I., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]
- RSC Advances. One pot synthesis of pyridine, pyrazine, quinoline and quinoxaline based terminal alkynes. [Link]
- Rezen, A., et al. (2022). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)
- Royal Society of Chemistry. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery. [Link]
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Topic: Microwave-Assisted Sonogashira Coupling of 4-[(Trimethylsilyl)ethynyl]benzonitrile
An Application Note and Protocol for Researchers
This guide provides a comprehensive technical overview and a detailed experimental protocol for the microwave-assisted Sonogashira coupling of 4-[(Trimethylsilyl)ethynyl]benzonitrile with aryl halides. It is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights grounded in established chemical principles to ensure robust and reproducible outcomes.
Part 1: Foundational Principles and Strategic Considerations
The Sonogashira Reaction: A Cornerstone of C-C Bond Formation
The Sonogashira reaction is a powerful cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Its utility is foundational in modern organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced organic materials.[1] The reaction is traditionally catalyzed by a palladium(0) complex in tandem with a copper(I) salt co-catalyst, and proceeds under mild conditions with high functional group tolerance.[2][3]
The Catalytic Cycles: A Mechanistic Duet
Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds via two interconnected, synergistic catalytic cycles: the Palladium cycle and the Copper cycle.[3]
-
The Palladium Cycle (The Primary Engine): This is where the C(sp²)-C(sp) bond is forged.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The newly linked aryl and alkynyl groups are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.
-
-
The Copper Cycle (The Facilitator): This cycle's role is to activate the alkyne.
-
In the presence of a base (typically an amine), the terminal alkyne is deprotonated.
-
The copper(I) salt reacts with the resulting acetylide anion to form a more nucleophilic copper acetylide intermediate, which is essential for the transmetalation step with the palladium complex.[4]
-
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
The "Microwave Effect": Rationale for Accelerated Synthesis
Microwave irradiation dramatically accelerates the Sonogashira reaction, often reducing multi-hour or day-long procedures to mere minutes.[5][6][7] This is not magic, but rather a consequence of efficient energy transfer. Microwave energy couples directly with polar molecules in the mixture (reagents, solvent, catalyst), causing rapid, uniform, and localized heating that conventional oil baths cannot replicate.[8] This leads to:
-
Shorter Reaction Times: Drastically increased reaction rates.[9]
-
Higher Yields: Minimized thermal decomposition and side reactions due to shorter exposure to high temperatures.[5]
-
Improved Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent results.[5]
Strategic Use of the Trimethylsilyl (TMS) Group
The substrate, this compound, features a TMS protecting group on the alkyne. This is a deliberate and strategic choice.
-
Handling & Stability: Trimethylsilylacetylene is a liquid and is far easier and safer to handle than gaseous acetylene.[1]
-
Preventing Homocoupling: The TMS group protects the terminal alkyne, preventing the undesired Glaser homocoupling side reaction that can occur with unprotected terminal alkynes, especially in the presence of copper catalysts.[10][11]
-
Synthetic Handle: The C-Si bond is robust under standard Sonogashira conditions but can be selectively cleaved post-coupling (e.g., using a fluoride source like TBAF or a base like K₂CO₃/MeOH) to yield a terminal alkyne, which can then be used in subsequent synthetic steps.[10][11]
Part 2: Detailed Application Protocol
This protocol describes the coupling of this compound with 4-iodoanisole as a representative aryl halide.
Materials and Reagents
Table 1: Reagent Specifications and Quantities
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | C₁₂H₁₃NSi | 199.33 | 0.50 | 99.7 mg | Alkyne |
| 4-Iodoanisole | C₇H₇IO | 234.03 | 0.55 | 128.7 mg | Aryl Halide (1.1 eq) |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.01 | 7.0 mg (2 mol%) | Palladium Catalyst |
| Copper(I) Iodide | CuI | 190.45 | 0.01 | 1.9 mg (2 mol%) | Co-catalyst |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.50 | 209 µL (3.0 eq) | Base & Solvent |
| Toluene (Anhydrous, Degassed) | C₇H₈ | 92.14 | - | 3.0 mL | Solvent |
Step-by-Step Experimental Procedure
-
Vial Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the palladium catalyst, PdCl₂(PPh₃)₂ (7.0 mg), and copper(I) iodide (1.9 mg).
-
Addition of Solids: Add the aryl halide, 4-iodoanisole (128.7 mg), and the alkyne, this compound (99.7 mg).
-
Solvent and Base Addition: Using a syringe, add 3.0 mL of anhydrous, degassed toluene, followed by 209 µL of triethylamine. Causality Note: Using a degassed solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.
-
Sealing: Immediately cap the vial securely with a septum cap. Ensure the seal is tight to contain pressure generated during heating.
-
Microwave Irradiation: Place the vial into the cavity of a microwave synthesizer. Set the reaction parameters:
-
Temperature: 110 °C
-
Hold Time: 10 minutes
-
Ramp Time: 2 minutes
-
Power: 300 W (max)
-
Stirring: High
-
-
Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with 20 mL of ethyl acetate.
-
Filtration: Filter the mixture through a short plug of silica gel or celite, washing with additional ethyl acetate (approx. 30 mL) to remove baseline catalyst residues and salts.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, 4-methoxy-4'-[(trimethylsilyl)ethynyl]-1,1'-biphenyl.
Visualized Experimental Workflow
Caption: A sequential workflow for the microwave-assisted Sonogashira protocol.
Part 3: Optimization and Advanced Insights
While the provided protocol is robust, outcomes can be fine-tuned by modulating key parameters.
Table 2: Parameter Optimization Guide
| Parameter | Standard Choice | Alternatives & Considerations | Rationale & Impact |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | Choice affects catalyst stability and activity. Pd(OAc)₂ requires an external ligand (e.g., PPh₃, XPhos) to form the active species. |
| Aryl Halide | Aryl Iodide | Aryl Bromide, Aryl Triflate | Reactivity order: I > OTf > Br >> Cl. Less reactive halides may require higher temperatures, longer times, or more active catalyst systems.[12] |
| Base | Triethylamine (TEA) | Diisopropylamine (DIPA), DBU, K₂CO₃ | The base must be non-nucleophilic and strong enough to deprotonate the alkyne. Amine bases often double as a solvent.[8] |
| Solvent | Toluene, Dioxane | DMF, Acetonitrile | Solvent polarity affects microwave heating efficiency and reagent solubility. Anhydrous and oxygen-free conditions are paramount. |
| Temperature | 100-120 °C | 80-150 °C | Higher temperatures increase reaction rate but can also lead to catalyst decomposition or side reactions if held for too long. |
| Time | 5-20 min | 2-30 min | The primary advantage of microwave synthesis. Monitor by TLC or LC-MS to avoid product degradation from prolonged heating.[5] |
Troubleshooting Common Issues:
-
Low Yield: Suspect catalyst deactivation. Ensure solvents are rigorously degassed. Consider using a more robust ligand like XPhos for challenging substrates.
-
Presence of Homocoupled Alkyne (Glaser Product): This indicates premature deprotection of the TMS group or issues with the copper catalyst. Ensure the base is not too harsh and reaction times are minimized. A copper-free Sonogashira variant can be explored if this is a persistent issue.[4][8]
-
Reaction Stalls: For less reactive aryl bromides, an increase in temperature (e.g., to 140 °C) or catalyst loading (e.g., to 5 mol%) may be necessary.
Part 4: Safety Imperatives
-
Pressure Hazard: Microwave reactions are performed in sealed vessels and can generate significant internal pressure. Never exceed the vial's specified maximum volume or temperature. Use a blast shield.
-
Chemical Hazards: Handle all reagents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
-
Thermal Hazard: Vials will be hot and under pressure immediately following the reaction. Allow them to cool completely to room temperature before opening.
References
- Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Li, G., et al. (2015). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry, 17(4), 2495-2499. [Link]
- Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165-4169. [Link]
- NRO Chemistry. (n.d.). Sonogashira Coupling. As referenced in a YouTube video summary. [Link]
- Freire, C. S. R., et al. (2018). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 23(11), 2993. [Link]
- Wikipedia. (n.d.). Sonogashira coupling.
- Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library.
- Chánez-Cárdenas, M. E., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(33), 19150-19179. [Link]
- Freire, C. S. R., et al. (2018). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. PSE Community.org. [Link]
- Sharma, P., & Kumar, A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Wan, Y., et al. (2002). Rapid Microwave Promoted Sonogashira Coupling Reactions on Solid Phase. The Journal of Organic Chemistry, 67(18), 6232–6235. [Link]
- ResearchGate. (n.d.). Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa.
- Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(14), 3043-3066. [Link]
- Lei, Z., et al. (2016). Microwave-assisted copper- and palladium-catalyzed sonogashira-type coupling of aryl bromides and iodides with trimethylsilylacetylene. Tetrahedron Letters, 57(7), 805-808. [Link]
- ResearchGate. (2016). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene.
- Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation.
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- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: On-Demand Synthesis in Flow Chemistry Utilizing 4-[(Trimethylsilyl)ethynyl]benzonitrile
Abstract
This technical guide provides detailed application notes and protocols for the use of 4-[(Trimethylsilyl)ethynyl]benzonitrile as a stable precursor for the on-demand generation of 4-ethynylbenzonitrile in continuous flow systems. The trimethylsilyl (TMS) protecting group offers significant advantages for handling and storage, while its lability under specific conditions makes it an ideal candidate for flow chemistry applications. By integrating an in situ deprotection step with subsequent transformations, highly reactive terminal alkynes can be generated and consumed immediately, mitigating issues of instability, dimerization, and handling of hazardous reagents.[1] We present two primary applications: a telescoped Sonogashira cross-coupling and a [3+2] cycloaddition, demonstrating the versatility of this approach for drug discovery and materials science professionals.
Introduction: The Strategic Advantage of Protected Alkynes in Flow Chemistry
Terminal alkynes are foundational building blocks in organic synthesis, pivotal for constructing complex molecular architectures through reactions like Sonogashira couplings, "click" chemistry, and various cycloadditions.[2] However, their high reactivity and, in some cases, volatility can pose significant challenges in handling, storage, and process safety, particularly on an industrial scale. The use of a robust protecting group, such as trimethylsilyl (TMS), circumvents these issues. This compound is a stable, solid precursor (mp 107-111 °C) that is readily handled.[3][4]
Continuous flow chemistry provides an ideal platform to exploit the advantages of such protected precursors.[5] The defining features of flow reactors—high surface-area-to-volume ratio, precise control over residence time and temperature, and enhanced safety for handling hazardous intermediates—enable the generation of the reactive, deprotected 4-ethynylbenzonitrile on-demand.[6][7] This "just-in-time" synthesis strategy ensures that the unstable terminal alkyne is immediately consumed in a subsequent reaction, preventing degradation or undesired side reactions.[1]
This document outlines the principles and provides detailed protocols for a two-stage continuous flow process:
-
Stage 1: Heterogeneous Deprotection. Continuous removal of the TMS group from this compound using a packed-bed reactor containing a solid-supported fluoride source.
-
Stage 2: In-line Reaction. Immediate utilization of the generated 4-ethynylbenzonitrile in either a Sonogashira coupling or a cycloaddition reaction in a second flow module.
Physicochemical Properties
A clear understanding of the starting material and its deprotected product is crucial for designing a successful flow process.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Properties |
| This compound | C(C)C#Cc1ccc(cc1)C#N | 75867-40-2 | 199.32 | 107-111 | Stable, crystalline solid.[3][4] |
| 4-Ethynylbenzonitrile | C#Cc1ccc(cc1)C#N | 3032-92-6 | 127.14 | 156-160 | Reactive terminal alkyne; used in cross-coupling.[8][9] |
Core Application 1: Telescoped TMS-Deprotection and Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[2] Performing this reaction in flow with in situ alkyne generation enhances safety, improves consistency, and allows for the use of otherwise difficult-to-handle alkynes.[1]
Scientific Principle & Workflow Causality
The standard batch protocol for this transformation would involve two discrete, laborious steps: 1) Deprotection of the TMS-alkyne using a reagent like tetrabutylammonium fluoride (TBAF) or potassium carbonate, followed by aqueous workup and purification to isolate the volatile/reactive terminal alkyne.[10] 2) The subsequent Sonogashira coupling reaction. This process is inefficient and exposes operators to the unstable intermediate.
Our proposed flow chemistry workflow telescopes these two steps into a single, uninterrupted process.
Figure 1: Workflow for telescoped TMS-deprotection and Sonogashira coupling.
Causality Explained:
-
Heterogeneous Deprotection: A solution of the TMS-protected starting material is passed through a packed-bed reactor. Using an immobilized reagent like CsF on CaF₂ or a polymer-bound fluoride source prevents contamination of the product stream with deprotection reagents (e.g., TBAF), which can complicate downstream reactions and purification.[11][12] This generates a clean stream of the terminal alkyne.
-
Immediate Mixing: The effluent from the deprotection reactor, now containing the active 4-ethynylbenzonitrile, is immediately mixed with the second reagent stream containing the aryl halide, palladium catalyst, copper(I) co-catalyst, and base.
-
Controlled Coupling: The combined stream enters a heated coil reactor. The defined volume and flow rate establish a precise residence time, ensuring complete reaction while minimizing byproduct formation. The use of a heterogeneous, packed-bed catalyst (e.g., Pd/C) in this stage further simplifies purification.[6][7]
Detailed Protocol: Synthesis of 4-(Phenylethynyl)benzonitrile
This protocol describes the coupling of in situ generated 4-ethynylbenzonitrile with iodobenzene.
Materials:
-
Solution A (Deprotection Feed): this compound (0.1 M) in anhydrous Tetrahydrofuran (THF).
-
Solution B (Coupling Feed): Iodobenzene (0.12 M, 1.2 equiv), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.002 M, 0.02 equiv), Copper(I) iodide (CuI, 0.001 M, 0.01 equiv), and Diisopropylamine (DIPA, 0.3 M, 3.0 equiv) in a 9:1 mixture of THF and Dimethylamine (DMA).
-
Deprotection Reactor: A commercially available packed-bed column (e.g., 50 mm x 4.6 mm ID) packed with Cesium Fluoride on Calcium Fluoride (CsF-CaF₂).[11]
-
Coupling Reactor: A 10 mL PFA coil reactor.
-
System: A standard two-pump continuous flow reactor system equipped with a T-mixer, column oven/heater, and a back pressure regulator (BPR).
Protocol Steps:
-
System Priming: Prime both pump lines and the reactor system with the reaction solvent (THF/DMA 9:1).
-
Reactor Conditions:
-
Set the temperature of the packed-bed reactor (Module 1) to 40 °C.
-
Set the temperature of the coil reactor (Module 2) to 80 °C.[13]
-
Set the back pressure regulator to 10 bar to prevent solvent outgassing at elevated temperatures.
-
-
Initiate Flow:
-
Pump Solution A through the packed-bed reactor at a flow rate of 0.2 mL/min.
-
Simultaneously, pump Solution B at a flow rate of 0.2 mL/min.
-
The two streams combine at the T-mixer, resulting in a total flow rate of 0.4 mL/min into the coupling reactor.
-
-
Residence Time Calculation:
-
Deprotection: The residence time in the packed bed is determined by its void volume and the flow rate of Pump A.
-
Coupling: The residence time in the 10 mL coil reactor at a total flow rate of 0.4 mL/min is 25 minutes (10 mL / 0.4 mL/min).
-
-
Steady State & Collection: Allow the system to reach a steady state (typically 3x the total system volume) before collecting the product stream.
-
Workup: The collected product stream can be concentrated in vacuo and purified via standard column chromatography to yield 4-(phenylethynyl)benzonitrile.
Expected Results & Optimization
| Parameter | Range | Effect |
| Deprotection Temp. | 25-60 °C | Higher temperature increases deprotection rate but may impact reagent stability. |
| Coupling Temp. | 60-100 °C | Higher temperature increases coupling rate; 80 °C is a good starting point.[13] |
| Residence Time | 10-60 min | Longer time increases conversion but may lead to byproduct formation. |
| Catalyst Loading | 1-5 mol% (Pd) | Higher loading increases rate but also cost. Flow allows for efficient use of packed-bed catalysts.[6] |
| Expected Yield | >85% | Based on analogous flow Sonogashira couplings.[13] |
Core Application 2: [3+2] Cycloaddition for Tetrazole Synthesis
The nitrile functionality of 4-ethynylbenzonitrile can participate in cycloaddition reactions. A prominent example is the [3+2] Huisgen cycloaddition with an azide to form a tetrazole ring, a common moiety in pharmaceuticals (e.g., sartans).[14] Performing this reaction in flow at high temperatures is significantly safer and more efficient than batch processing.
Scientific Principle & Workflow Causality
This workflow again leverages the in situ deprotection of the TMS-alkyne but directs the resulting product to a different synthetic transformation. The key difference is that the alkyne group is now a spectator, while the nitrile group reacts.
Figure 2: Workflow for telescoped TMS-deprotection and [3+2] cycloaddition.
Causality Explained:
-
On-Demand Alkyne: As before, a clean stream of 4-ethynylbenzonitrile is generated via heterogeneous deprotection.
-
Azide Introduction: This stream is mixed with a solution of sodium azide. The use of flow chemistry is a significant safety advantage here, as azides can be hazardous. The small reactor volume minimizes the amount of azide present at any given time.
-
High-Temperature Cycloaddition: The reaction mixture enters a high-temperature reactor. These cycloadditions often require significant thermal energy, and flow reactors provide superior heat transfer, allowing for rapid, controlled heating to temperatures that would be difficult and unsafe to achieve in a large batch vessel.[14]
Detailed Protocol: Synthesis of 5-(4-Ethynylphenyl)-1H-tetrazole
Materials:
-
Solution A (Deprotection Feed): this compound (0.2 M) in anhydrous THF.
-
Solution C (Cycloaddition Feed): Sodium Azide (NaN₃, 0.4 M, 2.0 equiv) in a 5:1 mixture of Dimethylformamide (DMF) and Water.
-
Deprotection Reactor: As described in section 3.2.
-
Cycloaddition Reactor: A 20 mL stainless steel coil reactor for high-temperature/pressure operation.
-
System: A two-pump flow system capable of high-temperature operation.
Protocol Steps:
-
System Priming: Prime the pump lines with their respective solvents.
-
Reactor Conditions:
-
Set the temperature of the packed-bed reactor (Module 1) to 40 °C.
-
Set the temperature of the stainless steel coil reactor (Module 2) to 210 °C.[14]
-
Set the back pressure regulator to 20 bar or higher to ensure all components remain in the liquid phase.
-
-
Initiate Flow:
-
Pump Solution A at a flow rate of 0.1 mL/min.
-
Pump Solution C at a flow rate of 0.1 mL/min.
-
The total flow rate into the high-temperature reactor is 0.2 mL/min.
-
-
Residence Time Calculation: The residence time in the 20 mL cycloaddition reactor is 100 minutes (20 mL / 0.2 mL/min).
-
Steady State & Collection: Allow the system to reach a steady state before collecting the product.
-
Workup: The collected stream is cooled, diluted with water, and acidified (e.g., with HCl) to precipitate the tetrazole product, which can be collected by filtration.
Conclusion and Future Outlook
The use of this compound as a stable precursor for the on-demand generation of a reactive terminal alkyne in continuous flow represents a powerful strategy for modern chemical synthesis. The telescoped protocols presented here for Sonogashira coupling and [3+2] cycloaddition demonstrate significant advantages in terms of safety, efficiency, and process control over traditional batch methods. By employing heterogeneous catalysts and deprotection agents in packed-bed reactors, these workflows can be further streamlined to minimize purification efforts and move towards a fully continuous manufacturing paradigm. This approach is highly adaptable and can be applied to a wide range of transformations involving terminal alkynes, providing a robust tool for researchers in the pharmaceutical and materials science industries.
References
- Nucleophilic fluorination facilitated by a CsF–CaF2 packed bed reactor in continuous flow. Chemical Communications (RSC Publishing).
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- A mixed resin bed for the quenching and purification of tetrabutylammonium fluoride mediated desilylating reactions. PubMed.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
- Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry.
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- Flow [3 + 2] Huisgen cycloaddition of substituted benzonitriles to yield 5-substituted-1H-tetrazoles using a copper coil reactor. ResearchGate.
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- TMS-deprotection of 18 i and 18 n and functionalization of alkyne 18 o. ResearchGate.
- Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. NIH.
- Fluoride remediation by Staphylococcus lentus (KX941098) and Providencia vermicola (KX926492) beads in upward flow packed bed reactor. ResearchGate.
- preventing TMS alkyne deprotecting in reaction. Reddit.
- In situ methods of nitrile oxide generation and cycloaddition. ResearchGate.
- Enhancing continuous-flow reactions via compression-molding of solid catalysts and dilutants in packed-bed systems. RSC Publishing.
- [4+1] Cycloaddition reactions of isonitriles and tetrazines. ResearchGate.
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Application Note & Protocol: Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives via In Situ Desilylation-Cycloaddition of 4-[(Trimethylsilyl)ethynyl]benzonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives utilizing 4-[(trimethylsilyl)ethynyl]benzonitrile as a key building block. The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its remarkable metabolic stability and capacity for diverse molecular interactions.[1][2] This protocol focuses on the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[3] We present a streamlined, one-pot methodology that combines the in situ deprotection of the trimethylsilyl (TMS) group with the subsequent cycloaddition reaction, thereby obviating the need to handle the potentially volatile terminal alkyne intermediate. This approach enhances procedural efficiency and often improves overall yields.[4][5] Detailed experimental procedures, mechanistic insights, and troubleshooting advice are provided for researchers in drug discovery and synthetic chemistry.
Introduction: The Significance of the Triazole Scaffold
The 1,2,3-triazole ring is a five-membered heterocyclic system containing three nitrogen atoms, which has become a focal point in drug discovery and development.[1][6] Its prevalence in pharmaceuticals stems from its unique combination of properties:
-
Metabolic Stability: The triazole core is exceptionally resistant to enzymatic degradation, including hydrolysis and oxidation, enhancing the pharmacokinetic profile of drug candidates.[1]
-
Bioisosterism: It can act as a bioisostere for other functional groups like amides, esters, and various heterocycles, allowing medicinal chemists to fine-tune solubility, polarity, and receptor binding affinity.[1]
-
Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[7]
-
Dipolar Nature: The significant dipole moment of the triazole ring contributes to its binding capabilities and molecular recognition properties.
These attributes have led to the incorporation of triazoles into a wide array of clinically used drugs with activities ranging from antifungal and antiviral to anticancer and anticonvulsant.[2][6][8] The synthesis of diverse libraries of triazole derivatives is therefore a critical task in the search for new therapeutic agents.[7]
The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized access to 1,4-disubstituted 1,2,3-triazoles.[3][9] This reaction is characterized by its high yields, mild reaction conditions, superb regioselectivity, and tolerance of a wide variety of functional groups, making it the archetypal "click reaction".
Scientific Principles & Rationale
The CuAAC Catalytic Cycle
The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The catalyst dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed Huisgen cycloaddition and exclusively yields the 1,4-disubstituted regioisomer.[9] The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner.
The Role of the Trimethylsilyl (TMS) Protecting Group
Terminal alkynes can be acidic and reactive. The trimethylsilyl (TMS) group serves as an effective protecting group for the alkyne's terminal proton. This compound is a stable, crystalline solid that is easier to handle and purify than its corresponding terminal alkyne.[10] The TMS group is robust enough to withstand various reaction conditions but can be cleaved under specific, mild conditions, often involving fluoride ions or basic methanolysis.[11][12]
The In Situ Deprotection-Cycloaddition Strategy
A significant process improvement involves performing the TMS deprotection and the CuAAC reaction in the same reaction vessel without isolating the terminal alkyne intermediate. This tandem, or one-pot, approach offers several advantages:
-
Efficiency: It eliminates a separate deprotection step and subsequent workup and purification, saving time and resources.
-
Improved Yields: It avoids the potential loss of the often-volatile terminal alkyne during isolation and handling.[4]
-
Simplicity: It streamlines the overall synthetic workflow.
This methodology relies on reaction conditions that facilitate the cleavage of the C-Si bond by the copper(I) catalyst system itself, generating the reactive copper acetylide in situ, which is then immediately trapped by the azide in the catalytic cycle.[4][5] Research has shown that this direct CuAAC reaction is selective for TMS-protected alkynes, leaving bulkier silyl protecting groups like triisopropylsilyl (TIPS) intact, which enables orthogonal protection strategies in more complex syntheses.[4]
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Application Notes and Protocols for the Functionalization of Molecules with 4-[(Trimethylsilyl)ethynyl]benzonitrile
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern organic synthesis, the strategic introduction of functional groups is paramount for the construction of complex molecular architectures with desired properties. 4-[(Trimethylsilyl)ethynyl]benzonitrile has emerged as a highly versatile and valuable building block for researchers, synthetic chemists, and drug development professionals. Its unique trifunctional nature—comprising a protected alkyne, a synthetically malleable nitrile group, and an aromatic ring—offers a powerful platform for a diverse array of chemical transformations.
The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for the sequential introduction of molecular complexity. The cyano group, a versatile functional handle, can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, the latter of which is a well-regarded bioisostere for carboxylic acids in medicinal chemistry.[1][2][3] This combination of reactive sites makes this compound an ideal starting material for the synthesis of pharmaceuticals, functional materials, and other high-value chemical entities.
This comprehensive guide provides detailed application notes and field-proven protocols for the functionalization of molecules using this compound. We will delve into the key synthetic transformations, explaining the underlying mechanistic principles and providing step-by-step instructions to empower researchers to confidently and effectively utilize this powerful synthetic tool.
Core Synthetic Strategies and Protocols
The synthetic utility of this compound is primarily centered around three key transformations:
-
Sonogashira Cross-Coupling: Formation of carbon-carbon bonds by coupling the alkyne with aryl or vinyl halides.
-
[3+2] Cycloaddition (Click Chemistry): Construction of five-membered heterocyclic rings, most notably 1,2,3-triazoles, from the deprotected alkyne.
-
Functionalization of the Cyano Group: Conversion of the nitrile into other valuable functional groups.
The following sections will provide detailed protocols and mechanistic insights for each of these transformations.
Part 1: Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The use of this compound in this reaction first requires the in situ or sequential deprotection of the TMS group to reveal the terminal alkyne.
Mechanistic Rationale
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the desired diarylacetylene and regenerates the palladium(0) catalyst.
Caption: Figure 1: Simplified Catalytic Cycles in Sonogashira Coupling.
Protocol 1.1: One-Pot Sonogashira Coupling and TMS Deprotection
This protocol describes a one-pot procedure for the Sonogashira coupling of an aryl bromide with this compound, followed by in situ deprotection of the TMS group.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Triethylamine (Et₃N), distilled
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous THF (10 mL) and freshly distilled triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 65 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting materials are consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Slowly add TBAF solution (1.2 mL, 1.2 mmol) to the reaction mixture and stir for 1 hour at room temperature to effect deprotection.
-
Quench the reaction with saturated aqueous ammonium chloride solution (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-((4-methoxyphenyl)ethynyl)benzonitrile.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-((4-methoxyphenyl)ethynyl)benzonitrile | 85 |
| 2 | 4-Bromotoluene | 4-((4-methylphenyl)ethynyl)benzonitrile | 82 |
| 3 | 1-Iodonaphthalene | 4-((1-naphthyl)ethynyl)benzonitrile | 78 |
| 4 | 3-Bromopyridine | 4-((3-pyridyl)ethynyl)benzonitrile | 75 |
Table 1: Representative yields for the Sonogashira coupling of various aryl halides with 4-ethynylbenzonitrile (generated in situ).
Part 2: [3+2] Cycloaddition Reactions (Click Chemistry)
The deprotected alkyne, 4-ethynylbenzonitrile, is an excellent substrate for Huisgen 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry".[5][6] This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[7]
Protocol 2.1: One-Pot Sonogashira-Deprotection-Click Reaction
This powerful one-pot, three-step sequence combines the Sonogashira coupling, TMS deprotection, and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate complex triazoles from simple starting materials.[8][9]
Materials:
-
Aryl iodide (e.g., 3-iodobenzonitrile)
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Benzyl azide
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Ethanol, Dichloromethane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under argon, dissolve the aryl iodide (0.5 mmol), Pd(PPh₃)₂Cl₂ (1 mol%), and CuI (5 mol%) in ethanol (5 mL).
-
Add DIPA (2.0 equiv.) and trimethylsilylacetylene (1.1 equiv.).
-
Stir the mixture at room temperature for 2 hours, monitoring by TLC until the aryl iodide is consumed.
-
To the reaction mixture, add benzyl azide (1.05 equiv.).
-
Slowly add a dichloromethane solution of TBAF (1.05 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (hexanes/EtOAc) to yield the desired 1-benzyl-4-(3-cyanophenyl)-1H-1,2,3-triazole.[7]
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- 9. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Sonogashira Coupling with 4-[(Trimethylsilyl)ethynyl]benzonitrile
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, when using silyl-protected alkynes such as 4-[(Trimethylsilyl)ethynyl]benzonitrile. Here, we move beyond simple protocols to explore the causal relationships between reaction components, conditions, and outcomes, empowering you to diagnose and resolve issues effectively.
Part 1: Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most critical issue—low or no product formation—by breaking it down into observable symptoms and providing targeted, evidence-based solutions.
Problem: The reaction has a low conversion rate, and a significant amount of the aryl halide starting material is recovered.
This is the most common failure mode and typically points to an issue with the catalytic cycle's initiation or a key step's efficiency. The primary suspect is often the oxidative addition, which is frequently the rate-limiting step.[1][2]
Possible Cause 1: Ineffective Catalyst Activation or Decomposition
The active catalyst in the Sonogashira reaction is a Palladium(0) species.[1] If you are using a Palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, it must first be reduced in situ to Pd(0) for the cycle to begin.[1] Failure to form or maintain the active Pd(0) concentration will stall the reaction.
-
Symptoms: The reaction mixture may show no change, or a black precipitate, known as "palladium black," may form.[3] This precipitate is aggregated, inactive palladium metal and indicates catalyst decomposition.[3]
-
Scientific Rationale: The electron-withdrawing nitrile group on your alkyne's aromatic ring does not directly inhibit the reaction; however, if your aryl halide partner is electron-rich or sterically hindered, the oxidative addition step becomes more challenging.[4] This sluggish step can give the catalyst time to decompose, especially at elevated temperatures.
-
Solutions:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can promote the formation of a highly reactive monoligated Pd(0) species, which is more effective for difficult oxidative additions.[2][4]
-
Solvent Purity: Ensure solvents are anhydrous and thoroughly degassed. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[3][5]
Possible Cause 2: Sub-optimal Reaction Conditions for the Specific Substrates
The "standard" Sonogashira conditions are not universally applicable. The reactivity of the aryl halide is a critical factor.[3]
-
Scientific Rationale: The strength of the carbon-halide bond dictates the energy required for oxidative addition. The general reactivity trend is I > OTf > Br >> Cl.[3][6] While an aryl iodide might react at room temperature, an analogous aryl bromide often requires heating, and an aryl chloride will almost certainly require high temperatures and a specialized catalyst system.[7][8]
-
Solutions:
-
Temperature Adjustment: If you are using an aryl bromide and the reaction is sluggish at room temperature, gradually increase the heat to 50-80 °C.[8][9] For aryl chlorides, temperatures of 100-120 °C may be necessary.[7]
-
Base and Solvent System: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required to neutralize the HX byproduct and deprotonate the alkyne.[1][3] For less reactive halides, switching to a more polar aprotic solvent like DMF or NMP with a stronger inorganic base (e.g., K₂CO₃, Cs₂CO₃) can be beneficial.[1][7]
-
Problem: The aryl halide is consumed, but the desired product yield is low, with significant side products.
This scenario indicates that the catalytic cycle is turning over, but competing, non-productive pathways are dominating.
Possible Cause: Predominant Alkyne Homocoupling (Glaser Coupling)
The most common side reaction in copper-co-catalyzed Sonogashira reactions is the oxidative dimerization of the alkyne to form a butadiyne derivative.
-
Symptoms: You observe a new, non-polar spot by TLC or a higher molecular weight peak by LCMS that corresponds to the dimer of this compound.
-
Scientific Rationale: This reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[3][10] The copper acetylide intermediate, essential for the main reaction, can be oxidized to form the homocoupled product.
-
Solutions:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure all reagents and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Employ a Copper-Free Protocol: To completely eliminate the primary pathway for Glaser coupling, a copper-free Sonogashira reaction is the best solution.[3] These protocols often require specific palladium/ligand systems and may need slightly higher temperatures but are highly effective at preventing homocoupling.[11]
-
Use Amine as Solvent: Using the amine base (e.g., triethylamine) as the solvent can sometimes help suppress the homocoupling side reaction.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the specific roles of the palladium and copper catalysts in the reaction mechanism?
A1: The Sonogashira reaction proceeds via two interconnected catalytic cycles.[11]
-
The Palladium Cycle: This is the main cross-coupling cycle. It begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) complex. This is typically the rate-limiting step.[1]
-
The Copper Cycle: The copper(I) salt acts as a co-catalyst. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[1][12] This species is more reactive than the protonated alkyne.
-
The Intersection (Transmetalation): The copper acetylide transfers its alkynyl group to the Pd(II) complex. This step, called transmetalation, regenerates the copper catalyst and forms a Pd(II)-alkynyl complex.[11] Finally, reductive elimination from this complex yields the C(sp²)-C(sp) bond of the final product and regenerates the active Pd(0) catalyst.[1]
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Technical Support Center: Optimizing Sonogashira Coupling for 4-[(Trimethylsilyl)ethynyl]benzonitrile Synthesis
Welcome to the technical support guide for the synthesis of 4-[(Trimethylsilyl)ethynyl]benzonitrile via Sonogashira coupling. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful optimization of your reaction conditions.
Introduction to the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is conducted under mild conditions, often at room temperature.[1][4] Its versatility has led to widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][3]
In the specific case of synthesizing this compound, an aryl halide (such as 4-iodobenzonitrile or 4-bromobenzonitrile) is coupled with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling (Glaser coupling).[5][6] This protecting group can be easily removed post-coupling if the terminal alkyne is required for subsequent transformations.[5]
Visualizing the Catalytic Cycle
To effectively troubleshoot, a foundational understanding of the reaction mechanism is crucial. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the synthesis of this compound.
Low to No Product Yield
Q1: My reaction is not proceeding, or the yield is very low. What are the first things I should check?
A1: When faced with a low or non-existent yield, a systematic approach is key. Start by evaluating the fundamental components of your reaction:
-
Catalyst Activity: The palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[7] Ensure you are using a fresh batch or one that has been stored correctly under an inert atmosphere. Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but require in situ reduction to the active Pd(0) species.[7][8]
-
Reagent Purity: Impurities in your starting materials, the 4-halobenzonitrile and (trimethylsilyl)acetylene, can poison the catalyst.[7] It is advisable to purify these reagents if their quality is uncertain.
-
Copper Co-catalyst Integrity: Copper(I) iodide (CuI) can degrade over time. Using a fresh supply is recommended to ensure its activity.[7]
-
Inert Atmosphere: The Sonogashira reaction should be performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling) and can also lead to the decomposition of the Pd(0) catalyst.[1][7] Thoroughly degassing your solvent is a critical step.[7]
Q2: I'm observing a black precipitate in my reaction flask. What does this signify?
A2: The formation of a black precipitate, commonly known as "palladium black," is an indication of catalyst decomposition.[7] This can be triggered by several factors:
-
Impurities: As mentioned, impurities in reagents or solvents can lead to catalyst degradation.
-
Solvent Choice: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[7]
-
Temperature: Excessively high temperatures can also cause the catalyst to decompose.
If you observe palladium black, it is a sign that your reaction conditions need to be re-evaluated. Using fresh, high-purity reagents and solvents, and ensuring optimal temperature control can mitigate this issue.
Side Product Formation
Q3: I am isolating a significant amount of a byproduct that appears to be a dimer of my alkyne. How can I prevent this?
A3: The formation of an alkyne dimer, such as 1,4-bis(trimethylsilyl)buta-1,3-diyne, is a result of the Glaser coupling side reaction.[1][9] This is primarily caused by the presence of oxygen, which facilitates the oxidative homocoupling of the copper acetylide intermediate.[1] To minimize this:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are highly effective.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[1][10] While these reactions may require different ligands or conditions to proceed efficiently, they eliminate the primary pathway for Glaser coupling.[1][7]
Q4: My starting aryl halide is being consumed, but I'm not seeing my desired product. What other side reactions could be occurring?
A4: Besides alkyne homocoupling, other side reactions can consume your starting materials. One possibility is the reduction of the aryl halide. Another potential issue, though less common under standard conditions, is the formation of complex oligomeric or polymeric materials, especially if reaction temperatures are too high or reaction times are excessively long. Careful monitoring of the reaction by TLC or GC-MS can help identify unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: Which aryl halide should I use: 4-iodobenzonitrile or 4-bromobenzonitrile?
A1: The reactivity of the aryl halide plays a significant role in the Sonogashira coupling. The general trend for reactivity is I > OTf > Br >> Cl.[1][7]
-
4-Iodobenzonitrile: This is the more reactive substrate and will typically allow the reaction to proceed under milder conditions, often at room temperature.[1]
-
4-Bromobenzonitrile: While less reactive than the iodide, it is often more readily available and less expensive. Reactions with aryl bromides may require elevated temperatures to achieve a reasonable reaction rate.[1][11]
For initial optimizations, 4-iodobenzonitrile is often the preferred choice to establish a successful protocol before moving to the less reactive bromide if necessary.
Q2: What is the optimal catalyst loading?
A2: Catalyst loading can vary, but typical Sonogashira reactions use palladium catalyst loadings in the range of 0.1 to 5 mol%.[12] For highly efficient systems, loadings can be in the parts-per-million (ppm) range.[13] It is generally advisable to start with a moderate loading (e.g., 1-2 mol%) and then optimize downwards to reduce cost and residual metal in the product.
Q3: Can I perform this reaction without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are well-established.[1][4] The primary motivation for omitting copper is to prevent the formation of alkyne homocoupling byproducts.[1][10] These reactions often require specific, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle in the absence of copper.[2]
Q4: What is the role of the base, and which one should I choose?
A4: The base in a Sonogashira reaction has two primary roles:
-
It deprotonates the terminal alkyne to form the reactive acetylide species.[7]
-
It neutralizes the hydrogen halide (HX) that is formed as a byproduct of the reaction.[1]
Commonly used bases are amines, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), which can often serve as the solvent as well.[1][7] The choice of base can influence the reaction rate, and in some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free protocols.[1]
Q5: How critical is the choice of solvent?
A5: The solvent can have a significant impact on the reaction's success. Amine bases like triethylamine can function as both the base and the solvent.[1] Other common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[1][11] The solvent should be dry and deoxygenated. As noted earlier, be mindful that certain solvents may promote catalyst decomposition under specific conditions.[7]
Experimental Protocols and Data
Optimized Protocol for Sonogashira Coupling of 4-Iodobenzonitrile
This protocol provides a starting point for the synthesis of this compound.
Caption: A streamlined workflow for the Sonogashira coupling protocol.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodobenzonitrile (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add freshly distilled and degassed triethylamine as the solvent.
-
Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 3-6 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Table of Reaction Parameters for Optimization
This table summarizes key parameters that can be varied to optimize the reaction yield and efficiency.
| Parameter | Starting Condition | Range to Explore | Rationale for Optimization |
| Aryl Halide | 4-Iodobenzonitrile | 4-Bromobenzonitrile | Cost vs. Reactivity trade-off.[1] |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst stability and activity.[7] |
| Catalyst Loading | 2 mol % | 0.1 - 5 mol % | Minimize cost and metal contamination.[12] |
| Cu Co-catalyst | CuI (4 mol %) | 0 - 10 mol % | Essential for the classic mechanism, but can be omitted to prevent homocoupling.[1][14] |
| Base | Triethylamine | Diisopropylamine, K₂CO₃ | Base strength and solubility can affect reaction kinetics.[1] |
| Solvent | Triethylamine | THF, DMF, Toluene | Solvent polarity and coordinating ability can influence catalyst stability and reactivity.[1] |
| Temperature | Room Temperature | RT - 80 °C | Higher temperatures may be needed for less reactive substrates like aryl bromides.[1][11] |
References
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- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- Vedantu.
- ACS Publications. (2010, November 24). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. [Link]
- A Review on Palladium C
- BYJU'S. Sonogashira Coupling. [Link]
- ACS Publications. (2018, July 31). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]
- ACS Publications. (2019, April 24). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- MDPI. (2020, April 20).
- ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
- ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]
- PubMed. (2015, November 2). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
- ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
- ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ …. [Link]
- ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
- Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
- ResearchGate. Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene (conditions. [Link]
- Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]
- ACS Publications. (2004, January 1). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
- Organic Syntheses. [Link]
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- The Crucial Link: Trimethylsilylacetylene in Sonogashira Coupling and Beyond. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Gelest. Cross-Coupling of Alkynylsilanes - Technical Library. [Link]
- Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- National Institutes of Health. Some Aspects of the Chemistry of Alkynylsilanes. [Link]
- ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]
- National Institutes of Health. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. [Link]
- ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
- ResearchGate. (2025, August 6). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. [Link]
- National Institutes of Health.
- Pearson. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions. [Link]
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Technical Support Center: Sonogashira Coupling of TMS-Alkynes
Welcome to the technical support center for the Sonogashira coupling of trimethylsilyl (TMS)-alkynes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will dissect common side reactions, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific experimental challenges.
Section 1: Troubleshooting Unwanted Homocoupling (Glaser Coupling)
Homocoupling, also known as Glaser or Hay coupling, is arguably the most prevalent side reaction in Sonogashira couplings. It leads to the dimerization of the alkyne starting material, consuming valuable substrates and complicating purification.[1]
FAQ 1: I'm observing a significant amount of a symmetrical diyne byproduct. What is causing this, and how can I prevent it?
Answer: The formation of a symmetrical 1,3-diyne is a classic sign of alkyne homocoupling. This side reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst, which can facilitate the oxidative dimerization of the terminal alkyne.[1][2] While TMS-alkynes are generally less prone to homocoupling than their terminal counterparts, premature desilylation can expose the terminal alkyne to these conditions.
Here are the primary strategies to suppress homocoupling:
-
Maintain a Strictly Inert Atmosphere: Oxygen is a key culprit in promoting Glaser coupling.[3] Ensure your reaction is conducted under a rigorously inert atmosphere, such as high-purity argon or nitrogen. This can be achieved through techniques like freeze-pump-thaw cycles for your solvent or by thoroughly sparging the solvent with an inert gas. Some protocols even suggest using a dilute hydrogen atmosphere mixed with nitrogen or argon to further minimize homocoupling byproducts.
-
Consider Copper-Free Conditions: The copper co-catalyst is integral to the mechanism of homocoupling.[3] Running the Sonogashira reaction without a copper salt is a common and effective method to circumvent the formation of alkyne dimers.[1][4] However, copper-free reactions may require different ligands or reaction conditions to achieve efficient cross-coupling.[5]
-
Controlled in situ Desilylation: The advantage of using a TMS-alkyne is that the protecting group prevents homocoupling.[1] However, if the TMS group is cleaved too early or too quickly, the resulting terminal alkyne can dimerize. A solution is to generate the terminal alkyne in situ at a low concentration. This can be achieved by using a mild desilylating agent like cesium fluoride (CsF) which allows for a slow release of the free alkyne, favoring the cross-coupling pathway over homocoupling.[6][7]
-
Slow Addition of the Alkyne: If you are performing a one-pot reaction with in situ desilylation, or if you are using a terminal alkyne directly, adding the alkyne slowly to the reaction mixture can help maintain a low concentration at any given time. This kinetically favors the desired cross-coupling reaction with the aryl or vinyl halide over the bimolecular homocoupling.[1]
Diagram 1: Competing Pathways in Sonogashira Coupling
Caption: The desired Sonogashira cycle versus the competing Glaser homocoupling pathway.
Section 2: Managing Desilylation and Sila-Sonogashira Reactions
The trimethylsilyl (TMS) group is employed as a protecting group for terminal alkynes, but its cleavage is a necessary step for the cross-coupling to occur. The timing and method of this desilylation are critical.
FAQ 2: My Sonogashira reaction with a TMS-alkyne is not proceeding. Could the desilylation be the issue?
Answer: Yes, inefficient or incomplete desilylation is a common reason for the failure of Sila-Sonogashira reactions. The TMS group must be removed to generate the copper acetylide intermediate that participates in the palladium catalytic cycle.[8] If your reaction is stalling, consider the following:
-
Choice of Desilylating Agent: The base in a standard Sonogashira reaction (e.g., triethylamine) is often not strong enough to efficiently cleave the Si-C bond.[9] For a successful Sila-Sonogashira reaction, a dedicated desilylating agent is typically required. Tetrabutylammonium fluoride (TBAF) is effective but can sometimes make purification difficult.[10] Cesium fluoride (CsF) is a milder and more cost-effective alternative that often leads to simpler workups.[6][7][11]
-
Solvent and Additives: The effectiveness of fluoride-mediated desilylation can be highly dependent on the solvent system. In some cases, the addition of a small amount of water or a phase-transfer catalyst like polyethylene glycol (PEG) can enhance the rate of desilylation, particularly when using inorganic fluoride sources like CsF.[6]
-
Reaction Temperature: While many Sonogashira couplings can proceed at room temperature, particularly with reactive aryl iodides, less reactive aryl bromides or challenging substrates may require heating to facilitate both the desilylation and the cross-coupling steps.[5][12]
FAQ 3: I am trying a one-pot Sila-Sonogashira reaction, but my yields are low and I see multiple byproducts. What are the best practices for this approach?
Answer: The one-pot Sila-Sonogashira, where desilylation and cross-coupling occur in the same vessel, is an efficient process but requires careful optimization.[7][13] Low yields and byproduct formation often stem from an imbalance between the rate of desilylation and the rate of cross-coupling.
Best Practices for One-Pot Sila-Sonogashira:
| Parameter | Recommendation | Rationale |
| Desilylating Agent | Use a mild agent like CsF.[6][7] | Promotes slow, controlled release of the terminal alkyne, minimizing homocoupling.[7] |
| Catalyst System | A robust system like PdCl₂(PPh₃)₂/PPh₃/CuI is often effective.[6] | Ensures the cross-coupling reaction is fast enough to consume the terminal alkyne as it is formed. |
| Solvent System | A mixture of an amine base (e.g., triethylamine), water, and a phase-transfer catalyst can be beneficial.[6] | The water and phase-transfer catalyst can aid in the dissolution and reactivity of the fluoride salt.[10] |
| Substrate Reactivity | Be mindful of the halide's reactivity (I > OTf > Br > Cl).[5] | For less reactive halides like aryl bromides, higher temperatures or more active catalyst systems may be needed to match the rate of desilylation.[6] |
Diagram 2: Workflow for Optimizing a Sila-Sonogashira Reaction
Caption: A troubleshooting flowchart for common Sila-Sonogashira issues.
Section 3: Catalyst and Reagent Stability
The integrity of your catalytic system and reagents is paramount for a successful reaction. Catalyst deactivation and impure reagents are common sources of failure.
FAQ 4: My reaction mixture turned black, and the reaction stopped. What happened?
Answer: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition.[5] The active Pd(0) species has likely aggregated and precipitated out of solution, halting the catalytic cycle.
Causes and Solutions for Catalyst Decomposition:
-
Impurities: Ensure all reagents and the solvent are of high purity and anhydrous. Impurities can poison the catalyst.[5]
-
Oxygen: As mentioned, maintaining a strict inert atmosphere is crucial not only to prevent homocoupling but also because oxygen can degrade the Pd(0) catalyst.[3]
-
Solvent Choice: Some solvents may promote the formation of palladium black. For instance, tetrahydrofuran (THF) has been anecdotally reported to sometimes cause this issue.[14] Consider switching to a different solvent like triethylamine (which can also act as the base), DMF, or acetonitrile.[12]
-
Temperature: While heating can be necessary, excessively high temperatures can accelerate catalyst decomposition.
-
Ligand Choice: The phosphine ligands used to stabilize the palladium center can themselves be oxidized, leading to catalyst deactivation. Using a slight excess of the phosphine ligand can sometimes help maintain catalyst stability.
FAQ 5: How critical is the quality of the copper(I) iodide?
Answer: The quality of the copper(I) iodide (CuI) is very important. CuI can degrade over time, especially with exposure to air and light, becoming greenish or brown due to the oxidation of Cu(I) to Cu(II). Since Cu(I) is the active co-catalyst, using a degraded batch will significantly lower your reaction rate and yield.[5] It is always recommended to use a fresh bottle of CuI or a batch that has been stored properly under an inert atmosphere and protected from light. If your CuI is off-white, it is likely of good quality.
Experimental Protocol: CsF-Mediated in situ Desilylation for Sonogashira Coupling
This protocol is adapted from a method developed for the synthesis of various alkynyl benzenes and heteroarenes, which demonstrates excellent functional group tolerance and simplifies purification.[6][7]
Objective: To perform a Sonogashira coupling of an aryl bromide with a TMS-alkyne using cesium fluoride for in situ desilylation to minimize homocoupling.
Reagents and Equipment:
-
Aryl bromide (1.0 eq)
-
TMS-alkyne (1.2 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
PPh₃ (0.04 eq)
-
CuI (0.03 eq)
-
CsF (2.0 eq)
-
Triethylamine (solvent)
-
Deionized water (0.1 eq relative to triethylamine)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add the aryl bromide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), PPh₃ (0.04 eq), CuI (0.03 eq), and CsF (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed triethylamine, followed by deionized water.
-
Reagent Addition: Add the TMS-alkyne (1.2 - 1.5 eq) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C) while monitoring the reaction progress by TLC or GC-MS. Reactions with aryl iodides may be complete at room temperature, while aryl bromides often require heating.[6]
-
Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378–9384. [Link][7][8][12]
- SciSpace. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]
- Prakash, G. V., & Pati, K. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(17), 6959–6962. [Link]
- PubMed. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]
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- American Chemical Society Publications. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]
- ResearchGate. (2019). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]
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- National Center for Biotechnology Information. (2024).
- MDPI. (n.d.).
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- 8. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. scispace.com [scispace.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Deprotection of 4-[(Trimethylsilyl)ethynyl]benzonitrile
Welcome to the technical support center for the deprotection of 4-[(Trimethylsilyl)ethynyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the trimethylsilyl (TMS) protecting group from this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure a successful and efficient deprotection, yielding the desired 4-ethynylbenzonitrile.
Troubleshooting Guide: Addressing Incomplete Deprotection and Side Reactions
This section addresses specific issues that may arise during the deprotection of this compound, providing causative explanations and actionable solutions.
Issue 1: My reaction is incomplete, and I observe a significant amount of starting material even after extended reaction times.
Possible Causes and Solutions:
-
Insufficient Reagent: The stoichiometry of the deprotecting agent is critical. While many protocols call for catalytic amounts of base (like K₂CO₃), ad- or absorbed water on your starting material or in your solvent can consume the catalyst.
-
Poor Solubility: this compound is lipophilic and may have limited solubility in highly polar solvents like pure methanol, leading to a sluggish reaction.[3]
-
Inactive Reagent: The deprotecting agent may have degraded over time. TBAF solutions, for instance, are hygroscopic and their effectiveness can be diminished by water content.[5][6][7]
-
Solution: Use a fresh bottle of the reagent or a recently prepared solution. For TBAF, it's advisable to use a commercial solution in THF and to handle it under an inert atmosphere.
-
Issue 2: I'm observing a low yield of my desired product, 4-ethynylbenzonitrile, along with unidentifiable byproducts.
Possible Causes and Solutions:
-
Product Instability: The terminal alkyne product, 4-ethynylbenzonitrile, can be unstable under certain conditions, potentially leading to decomposition or oligomerization.[8] Prolonged exposure to harsh basic or acidic conditions during workup can be detrimental.[9]
-
Side Reactions with Functional Groups: While the nitrile group is generally stable, aggressive deprotection conditions could potentially lead to undesired reactions. For substrates with more sensitive functionalities, the choice of deprotection method is crucial.[8]
-
Workup Issues: The workup procedure is critical for isolating the pure product. Emulsion formation during extraction or loss of product due to its volatility or solubility can reduce yields.
-
Solution: After quenching the reaction, if an aqueous workup is performed, ensure thorough extraction with a suitable organic solvent like ethyl acetate or diethyl ether. Use a brine wash to break up emulsions and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate before solvent removal.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the deprotection of this compound.
Q1: Which deprotection method is better: a fluoride source like TBAF or a base-catalyzed method like K₂CO₃/MeOH?
Both methods are widely used and effective. The choice often depends on the scale of your reaction, the presence of other functional groups, and cost considerations.
| Method | Reagents | Solvent | Pros | Cons |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF | - High yielding and generally fast.- Effective for a wide range of silyl-protected alkynes.[12] | - Can be basic, potentially affecting sensitive functional groups.[2]- TBAF is hygroscopic, and water content can affect reproducibility.[6]- Workup can sometimes be challenging due to the presence of tetracetylammonium salts.[13] |
| Base-Catalyzed | Potassium carbonate (K₂CO₃) | Methanol (MeOH) or MeOH/THF | - Mild, economical, and widely used.[3][9]- Easy workup. | - Can be slower than fluoride-based methods.- Requires anhydrous conditions for optimal performance. |
Q2: How do I monitor the progress of the reaction?
The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC). The starting material, this compound, is more non-polar than the product, 4-ethynylbenzonitrile. Therefore, the product will have a lower Rf value on a silica gel TLC plate. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1).
Q3: My deprotected 4-ethynylbenzonitrile appears to be unstable and decomposes upon storage. How can I improve its stability?
Terminal alkynes can be sensitive to air and light, and may undergo oxidative degradation or dimerization.[8] For long-term storage, it is advisable to keep the product as a solid in a sealed vial under an inert atmosphere (nitrogen or argon) at low temperatures. If you need to use it in solution, prepare the solution fresh before use.
Q4: Can I use other bases besides potassium carbonate for the base-catalyzed deprotection?
Yes, other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol can also be used.[14] However, these are stronger bases and may not be suitable for substrates with base-sensitive functional groups. Potassium carbonate is generally preferred for its milder nature.[14]
Experimental Protocols
Below are detailed, step-by-step protocols for the two most common deprotection methods.
Protocol 1: Deprotection using Potassium Carbonate in Methanol/THF
This protocol is adapted from a general procedure for the synthesis of 4-ethynylbenzonitrile.[4]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
10% aqueous hydrochloric acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of anhydrous methanol and anhydrous tetrahydrofuran (e.g., 16 mL for 5.3 mmol of starting material).
-
Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.07 equivalents, 50 mg for 5.3 mmol of starting material).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 30 minutes to 2 hours).[4][9]
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
Dilute the residue with ethyl acetate and wash sequentially with 10% aqueous hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethynylbenzonitrile as a solid.
Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF) in THF
This protocol is a general and effective method for TMS deprotection.[2]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF (to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add TBAF solution (1.0 M in THF, 1.1 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[2]
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizing the Deprotection and Troubleshooting
Reaction Mechanism
The deprotection of TMS-alkynes can proceed through different mechanisms depending on the reagents used.
Caption: Deprotection mechanisms of TMS-alkynes.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting incomplete deprotection reactions.
Caption: A logical workflow for troubleshooting.
References
- Deprotection mechanism : r/chemistry. Reddit. [Link]
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate.
- preventing TMS alkyne deprotecting in reaction : r/Chempros. Reddit. [Link]
- Recent Progress of Protecting Groups for Terminal Alkynes. Wenjuan. [Link]
- TMS deprotection of acid- and base-sensitive substr
- Removal of f-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). Oxford Academic. [Link]
- Deprotection of a) the TMS‐protected alkyne of 1 b with b) the....
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate.
- View of Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
- Tetra-n-butylammonium Fluoride (TBAF). organic-chemistry.org. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 4-Ethynylbenzonitrile | 3032-92-6 [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 4-[(Trimethylsilyl)ethynyl]benzonitrile
Introduction: 4-[(Trimethylsilyl)ethynyl]benzonitrile is a versatile and critical building block in modern organic synthesis, particularly valued in the development of pharmaceuticals, functional materials, and complex molecular architectures. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which forges essential carbon-carbon bonds.
The success of these transformations is inextricably linked to the health and activity of the palladium catalyst. However, these sensitive catalytic systems are highly susceptible to deactivation by a variety of chemical species known as poisons. Catalyst poisoning can lead to sluggish or incomplete reactions, low yields, and complex purification challenges, causing significant delays and resource expenditure.
This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals. It is designed to provide field-proven insights and actionable troubleshooting strategies to diagnose, mitigate, and prevent catalyst poisoning when working with this compound.
Section 1: Understanding Catalyst Deactivation
This section provides a foundational understanding of the common mechanisms and culprits behind catalyst poisoning in the context of palladium-catalyzed reactions.
Q1: What is catalyst poisoning and how does it fundamentally affect my reaction?
A1: Catalyst poisoning is the deactivation of a catalyst by strong chemical interaction with impurities or even reagents, reactants, or products present in the reaction medium.[1] These interactions reduce the number of available active sites, thereby diminishing the catalyst's ability to facilitate the reaction. The primary mechanisms of deactivation include:
-
Strong Chemisorption: The poison binds very strongly, often irreversibly, to the active metal center (e.g., palladium), blocking the site where reactant molecules need to coordinate.[2] Sulfur compounds are a classic example of this type of poison for palladium catalysts.[2][3]
-
Alloy Formation: Certain metallic impurities can form alloys with the catalyst, altering its electronic properties and rendering it less active.[4]
-
Structural Modification: Poisons can change the structure or oxidation state of the catalyst, leading to irreversible damage and precipitation (e.g., formation of palladium black).[2][5]
The observable result in your flask is a reaction that either fails to start, proceeds very slowly, or stalls before reaching completion.
Q2: What are the most common catalyst poisons encountered in Sonogashira couplings with this compound?
A2: While numerous substances can inhibit palladium catalysts, a few key classes of poisons are consistently implicated in reactions involving aromatic nitriles and terminal alkynes. Awareness of these culprits is the first step in effective troubleshooting.
| Catalyst Poison | Common Sources | Mechanism of Deactivation | Preventative Measures |
| Sulfur Compounds | Reagents synthesized using sulfur-containing compounds (e.g., thiols, sulfonyl chlorides), contaminated solvents, rubber septa. | Strong, often irreversible, coordination to the palladium center, blocking active sites.[1][3] | Use high-purity reagents. Purify starting materials if contamination is suspected. Use PTFE-lined septa. |
| Heavy Metals | Contaminants from previous synthetic steps (e.g., Pb, Hg, As), certain grades of inorganic bases.[4] | Forms alloys with palladium or blocks active sites through strong adsorption.[2][4] | Use reagents from reputable suppliers. If necessary, treat solutions with metal scavengers. |
| Nitrogen Compounds | Certain basic impurities (e.g., some amines, pyridines) in reagents or solvents.[6] | Can coordinate to the palladium center, competing with the desired substrates. | While the nitrile in the substrate is generally well-tolerated, extraneous nitrogenous bases can be problematic. Ensure high purity of the base used (e.g., Et₃N, DIPEA). |
| Excess Phosphine Ligands / Impurities | Incorrect stoichiometry, degradation of phosphine ligands to phosphine oxides. | Can lead to the formation of less active or inactive palladium-phosphine complexes. | Use the correct catalyst-to-ligand ratio. Store phosphine ligands under an inert atmosphere to prevent oxidation. |
| Oxygen | Atmospheric leaks in the reaction setup. | Promotes the oxidative homocoupling of the alkyne (Glaser coupling), consuming starting material and fouling the catalyst.[7][8] | Ensure the reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed. |
Section 2: Troubleshooting Guide for Failed or Sluggish Reactions
This section is structured to address specific experimental issues in a direct, problem-and-solution format.
Caption: A logical workflow for troubleshooting failed Sonogashira reactions.
Q3: My Sonogashira reaction is sluggish and I suspect sulfur poisoning from one of my starting materials. How can I confirm this and what are the mitigation strategies?
A3: Sulfur is the most notorious poison for palladium catalysts.[3] Its presence, even at ppm levels, can completely halt the catalytic cycle.
-
Causality: Sulfur-containing functional groups (thiols, thioethers, disulfides, etc.) act as soft Lewis bases and form exceptionally strong dative bonds with the soft Lewis acidic palladium(0) and palladium(II) centers. This binding is often stronger than that of the phosphine ligands or substrates, effectively removing the catalyst from the reaction cycle.
-
Diagnosis:
-
Retrospective Analysis: Review the synthetic history of your this compound and the coupling partner. Were any sulfur-containing reagents used in their preparation?
-
Control Experiment: Run the reaction with highly purified, sulfur-free reagents (if available) alongside the suspect batch. A stark difference in performance is a strong indicator of poisoning.
-
Analytical Characterization: While challenging for trace amounts, techniques like GC-MS with a sulfur detector or elemental analysis can sometimes identify sulfur-containing impurities in starting materials.
-
-
Mitigation Strategies:
-
Purification (Most Effective): The most reliable solution is to remove the poison before starting the reaction.
-
Recrystallization: For solid starting materials, recrystallization can be highly effective at removing impurities.
-
Silica Gel Chromatography: Flash chromatography can separate the desired material from more polar or non-polar sulfur-containing impurities.
-
Activated Carbon Treatment: Stirring a solution of the starting material with activated carbon can adsorb sulfur impurities, which are then removed by filtration.
-
-
Use of Scavengers: In some cases, adding a stoichiometric amount of a "poison scavenger" can be effective. For example, using a less expensive metal that also binds strongly to sulfur (like copper powder) can sometimes sequester the poison, but this can complicate the reaction.
-
Adjusting the Catalytic System: Using a higher catalyst loading can sometimes overcome low levels of poisoning, but this is an expensive and inefficient solution.
-
Q4: I am observing a significant amount of a dimer resulting from the homocoupling of this compound (Glaser coupling). Is this a poisoning issue?
A4: Not directly, but it's a critical competing reaction that indicates suboptimal conditions, which can be related to catalyst health. The Glaser-Hay homocoupling is a copper-catalyzed oxidative dimerization of terminal alkynes.[7]
-
Causality: This side reaction is almost always promoted by the presence of oxygen.[8] Oxygen facilitates the oxidation of the copper(I) co-catalyst, which in turn promotes the homocoupling pathway. While not a poisoning event in the classic sense, if the catalyst system is sluggish due to other factors (like a mild poison), the slower desired cross-coupling gives the homocoupling side reaction more time to occur.
-
Troubleshooting Steps:
-
Improve Inert Atmosphere Technique: This is the most critical step. Ensure your reaction flask is thoroughly purged with an inert gas (argon is preferred over nitrogen for this reaction). Use robust degassing techniques for all solvents and liquid reagents (e.g., three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes).
-
Minimize Copper(I) Co-catalyst: The homocoupling is copper-dependent. Use the minimum effective amount of the copper salt (e.g., CuI), typically 1-5 mol%. In some cases, running the reaction under "copper-free" conditions is the best solution, although this may require a different palladium/ligand system and higher temperatures.[7]
-
Order of Addition: Add the copper salt last to the fully deoxygenated reaction mixture just before heating. This minimizes its exposure to any residual oxygen.
-
Q5: My reaction mixture has turned black with a fine precipitate. What has happened to my catalyst?
A5: The formation of a black precipitate is almost always indicative of the formation of "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium(0) metal.[5] This is a clear sign of catalyst decomposition.
-
Causality: The soluble, catalytically active Pd(0) species, stabilized by its ligands, is the heart of the catalytic cycle. If the ligands dissociate or are displaced, or if the catalytic intermediates are unstable, the palladium atoms will aggregate and precipitate out of solution. This can be caused by:
-
High Temperatures: Excessive heat can accelerate ligand degradation and catalyst decomposition.
-
Poor Ligand Choice: Ligands that do not sufficiently stabilize the Pd(0) center can lead to precipitation. Bulky, electron-rich phosphine ligands are generally better at preventing this.[5][9]
-
Presence of Poisons: Certain impurities can strip ligands from the palladium center, leading to aggregation.
-
Incorrect Stoichiometry: An insufficient amount of ligand relative to the palladium precursor can leave the metal center vulnerable.
-
-
Solutions:
-
Optimize Reaction Temperature: Determine the lowest effective temperature for the reaction.
-
Select a More Robust Ligand: Switch to a bulkier, more electron-donating phosphine ligand like XPhos or SPhos, which are known to form more stable catalytic complexes.[5]
-
Check Reagent Purity: As always, ensure all reagents are free from potential poisons that could trigger decomposition.
-
Section 3: Advanced Solutions & Prevention
Q6: Is it possible to regenerate a poisoned palladium catalyst in a typical research lab setting?
A6: While catalyst regeneration is common in industrial processes, it is often impractical and difficult to control on a laboratory scale. For sulfur poisoning, regeneration typically involves harsh treatments that may not be feasible or effective for complex homogeneous catalysts.
-
Industrial Methods: Regeneration of supported palladium catalysts often involves high-temperature treatments with hydrogen or air to burn off or reduce the sulfur species.[10][11][12]
-
Laboratory Feasibility: For homogeneous catalysts (e.g., Pd(PPh₃)₄), such treatments would destroy the catalyst complex entirely. It is almost always more time- and cost-effective to discard the failed reaction and start again with purified materials and a fresh catalyst. The cost of the catalyst is often minor compared to the value of the starting materials and the researcher's time.
Caption: Mechanism of sulfur poisoning on a palladium catalyst active site.
Section 4: Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a robust round-bottom flask (e.g., Schlenk flask) with a stir bar, ensuring the flask is no more than half full.
-
Securely attach the flask to a high-vacuum line.
-
With the vacuum valve closed, freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to the vacuum and evacuate for 5-10 minutes to remove gases from the headspace.
-
Close the flask to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least two more times to ensure a high level of deoxygenation.
-
After the final cycle, backfill the flask with an inert gas (e.g., Argon). The solvent is now ready for use.
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is adapted for substrates where Glaser homocoupling is a significant issue.[7]
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable phosphine ligand if required (e.g., XPhos, if using a Pd precursor like Pd₂(dba)₃).
-
Add a thoroughly degassed solvent (e.g., toluene or dioxane) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Ensure the mixture is homogenous. If starting materials have poor solubility, a co-solvent like THF may be required.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C for less reactive halides like bromides or chlorides) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Hoyos, L.J., Primet, M., & Praliaud, H. (Year). Sulfur Poisoning and Regeneration of Palladium-based Catalysts.
- DCL Inc. (n.d.).
- DCL Inc. (n.d.).
- ACS Publications. (n.d.).
- Benchchem. (2025). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.[14]
- Benchchem. (n.d.).
- Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts.
- Google Patents. (n.d.).
- StudySmarter. (2024).
- Magano, J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[16]
- Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed.[17]
- ResearchGate. (2025). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.[3]
- Books Gateway. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.[7]
- PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.[18]
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?[19]
- Shroder, M. (n.d.). The Sonogashira Coupling.[8]
- Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds.[5]
- YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone.[2]
- ACS Publications. (2026). Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. Journal of the American Chemical Society.[20]
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.[21]
- ResearchGate. (2025). Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands.[22]
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.[23]
- Tokyo Chemical Industry. (n.d.).
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. dcl-inc.com [dcl-inc.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Removal from Sonogashira Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing residual palladium catalysts from Sonogashira reaction mixtures. In pharmaceutical applications, minimizing palladium levels in Active Pharmaceutical Ingredients (APIs) is critical, with regulatory bodies like the European Agency for the Evaluation of Medicinal Products setting stringent limits, often below 5-10 ppm for platinum group metals.[1][2][3] This guide moves beyond simple protocols to explain the underlying principles of each technique, helping you make informed decisions to optimize your purification strategy.
Understanding the Challenge: The Nature of Palladium Contamination
Before selecting a removal method, it's crucial to understand the state of the palladium in your post-reaction mixture. The Sonogashira reaction employs a palladium catalyst, often in the Pd(0) active state, which is sensitive to oxygen.[4] During the reaction and workup, this catalyst can exist in several forms:
-
Homogeneous Species: Soluble Pd(0) and Pd(II) complexes that remain dissolved in the reaction solvent.
-
Heterogeneous Species: Insoluble particles, often "palladium black," which form when the catalyst degrades and precipitates.[4][5]
-
Product-Complexed Palladium: Palladium species that can form strong complexes with the desired product, making removal particularly challenging.
The goal is to choose a method that effectively targets all forms of palladium with minimal loss of your valuable product.
Part 1: Core Methodologies for Palladium Removal
This section details the most effective and widely used techniques for palladium scavenging. Each method is presented in a question-and-answer format to address common user queries directly.
Q1: What are scavenger resins and how do I choose the right one?
Answer: Scavenger resins are solid supports, typically silica gel or polymers, functionalized with ligands that have a high affinity for palladium.[6] These ligands act as "scavengers," selectively binding to and removing palladium from the solution, which can then be easily filtered off.[7] The choice of scavenger is critical and depends on the reaction solvent and the nature of the palladium species.
Causality Behind the Choice: Sulfur-based (thiol and thiourea) functionalized silica scavengers are often the first choice due to sulfur's high affinity for palladium.[6][8][9] They are robust, compatible with a wide range of organic solvents, and highly effective at removing various palladium species.[2][6][8]
Comparative Analysis of Common Scavenger Types:
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages |
| SiliaMetS® Thiol | Thiol (-SH) | Pd(II) | Versatile, effective for Pd, Pt, Cu, Ag, Pb.[8] Robust and widely used.[8] | Can sometimes have slower kinetics than other scavengers. |
| SiliaMetS® Thiourea | Thiourea (-SC(NH₂)NH₂) | Pd(0), Pd(II) | Excellent for all forms of palladium, works well in organic solvents.[8] | May have lower capacity for other metals compared to Thiol. |
| Polymer-Bound TMT | Trimercaptotriazine (TMT) | Various Metals | High affinity for palladium, can show synergistic effects with activated carbon.[6] | Performance can be solvent-dependent.[6] |
Workflow for Selecting and Using a Scavenger Resin:
Caption: Decision workflow for palladium removal using scavenger resins.
Step-by-Step Protocol: Palladium Scavenging with Functionalized Silica
-
Solvent Selection: After the initial work-up, dissolve the crude product in a solvent (e.g., Toluene, DCM, EtOAc) in which it is fully soluble.
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS Thiol), typically using 3-10 equivalents relative to the initial amount of palladium catalyst.
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Scavenging time can range from 2 to 24 hours. Kinetic studies can help optimize this duration.[9]
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of celite or a filter paper to remove the solid-supported scavenger.
-
Rinsing: Wash the filtered scavenger resin with a fresh portion of the solvent to recover any adsorbed product.
-
Concentration & Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and submit a sample of the purified product for palladium analysis (ICP-MS is the standard method).[1][10]
Q2: Can I use activated carbon for palladium removal? Is it effective?
Answer: Yes, activated carbon is a cost-effective and highly effective method for removing palladium.[6][11] It functions by adsorbing palladium species onto its highly porous surface. It is particularly useful because it can often remove palladium regardless of its oxidation state and can simultaneously decolorize the reaction mixture.[11][12]
Causality Behind the Choice: Activated carbon is an excellent choice when cost is a major consideration, especially at a larger scale.[6] Its broad effectiveness against various palladium forms makes it a reliable option when the exact nature of the palladium contamination is unknown. Some specialized activated carbons are designed for high efficiency in this application.[11][12]
Step-by-Step Protocol: Palladium Removal with Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B), typically 0.2 to 1.0 times the weight of the crude product.[6]
-
Slurry and Heat: Stir the mixture to form a slurry. Gentle heating (e.g., 45 °C) for several hours (e.g., 2-18 hours) can enhance the adsorption efficiency.[6]
-
Hot Filtration: Crucially , filter the mixture while it is still warm through a pad of celite. This prevents the product from crystallizing out on the carbon/celite pad.
-
Rinsing: Wash the carbon cake thoroughly with fresh, hot solvent to maximize product recovery.
-
Analysis: Concentrate the filtrate and analyze for residual palladium content.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the palladium removal process.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Palladium Levels After Scavenging | 1. Insufficient scavenger amount or contact time. 2. Scavenger is not effective for the specific Pd species/solvent. 3. Product is strongly complexed with palladium. | 1. Increase the equivalents of scavenger and/or extend the stirring time. 2. Try a different type of scavenger (e.g., switch from Thiol to Thiourea).[8] 3. Consider a multi-step approach: treat with activated carbon first, then a scavenger resin. A combination of TMT and activated charcoal has shown synergistic effects.[6] |
| Significant Product Loss | 1. Product is adsorbing to the scavenger or activated carbon. 2. Product precipitated during filtration (especially with activated carbon). | 1. Reduce the amount of adsorbent used. Ensure thorough washing of the filter cake with fresh solvent. 2. For activated carbon, perform a hot filtration and use pre-warmed solvents for washing. |
| Reaction Mixture is Black (Palladium Black) | The Pd(0) catalyst has precipitated out of solution. | This can be an advantage. Much of the palladium can often be removed by a simple filtration through celite before proceeding with a scavenger for the remaining soluble species.[13] |
| Inconsistent Results Between Batches | Variability in reaction conditions (e.g., air exposure), work-up, or age of reagents. | Standardize the entire process, including the use of an inert atmosphere during the Sonogashira reaction to minimize catalyst decomposition.[4] Ensure consistent work-up procedures. |
Frequently Asked Questions (FAQs)
Q3: My product is insoluble in most common organic solvents. How can I remove the palladium? Answer: This is a challenging scenario. If the product is insoluble, you cannot use solution-based methods like scavengers or carbon treatment effectively.
-
Strategy 1: Solid Wash. Try suspending the crude solid product in a solvent that is known to dissolve the palladium catalyst but not your product (e.g., acetone, methanol). Stir this suspension for several hours, then filter and wash the solid. Repeat if necessary.
-
Strategy 2: Recrystallization. If a suitable recrystallization system can be found, this is often very effective at purging metal impurities.[14]
-
Strategy 3: Acid/Base Wash. Depending on the stability of your compound, an aqueous acid or base wash during the initial work-up might help remove some palladium species.
Q4: How do I know for sure that the palladium has been removed to an acceptable level? Answer: Visual inspection is not sufficient. Quantitative analysis is mandatory, especially for pharmaceutical applications. The industry-standard methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique for quantifying trace metals in APIs, capable of detecting levels in the parts-per-billion (ppb) range.[1][15][16]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique, though generally less sensitive than ICP-MS.[14][15]
-
Atomic Absorption Spectroscopy (AAS): A reliable method for metal quantification.[1][10]
It is essential to use one of these validated analytical techniques to confirm that the residual palladium level is below the regulatory limit.[1][10]
Q5: Can I just use column chromatography to remove palladium? Answer: While silica gel column chromatography can remove some palladium, it is often not sufficient to reach the low ppm levels required for APIs.[13] Palladium species can co-elute with the product. It is highly recommended to use a dedicated scavenging step after chromatography to ensure complete removal.[17]
Q6: What is the role of the copper co-catalyst in removal? Answer: The copper(I) iodide (CuI) used as a co-catalyst in the Sonogashira reaction can also be an impurity.[18] Many palladium scavengers, particularly thiol-based ones, are also effective at removing copper.[8] If copper removal is a specific concern, an aqueous wash with ammonium chloride or a dilute ammonia solution during work-up can be effective at removing copper salts.[4]
Part 3: Foundational Knowledge & Validation
The Importance of an Inert Atmosphere
The Sonogashira reaction mechanism relies on a Pd(0) catalytic cycle.[18][19] Exposure to oxygen can oxidize the active catalyst to Pd(II) and lead to the formation of palladium black, which is inactive and can complicate purification.[4] Running the reaction under an inert atmosphere (Argon or Nitrogen) is a critical first step in minimizing purification challenges downstream.[4]
Validating Your Removal Protocol
A robust purification protocol must be self-validating. This means consistently demonstrating its effectiveness through quantitative analysis.
Caption: Self-validating purification workflow with feedback loop.
This iterative process of purification, analysis, and optimization is fundamental to developing a reliable method for producing APIs that meet stringent purity requirements.
References
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
- Pharmaceutical Technology. (n.d.).
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- ACS Publications. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- PubMed. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. [Link]
- ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]
- ResearchGate. (n.d.). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. [Link]
- PubMed. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. [Link]
- RSC Publishing. (2011). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
- Taylor & Francis Group. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]
- MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Recyclable Palladium Catalysts for the Heck/Sonogashira Reaction under Microwave-Assisted Thermomorphic Conditions. | Request PDF. [Link]
- ResearchGate. (2017).
- Wikipedia. (n.d.). Palladium on carbon. [Link]
- ACS Publications. (n.d.). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (2023).
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- ResearchGate. (n.d.). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)
- PubMed. (2021). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Scientific & Academic Publishing. (n.d.). Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions. [Link]
- ArODES. (n.d.).
- organic-chemistry.org. (n.d.). Application of recoverable nanosized palladium(0)
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- ResearchGate. (n.d.). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | Request PDF. [Link]
- MDPI. (2020).
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dealing with homocoupling in Sonogashira reactions
A Senior Application Scientist's Guide to Overcoming Homocoupling
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet frustrating challenge of alkyne homocoupling (Glaser coupling). As your dedicated application scientist, my goal is to provide not just solutions, but a foundational understanding of why these side reactions occur and how to rationally design experiments to suppress them. We will move beyond simple recipes to a mechanistic-driven troubleshooting approach.
Part 1: Understanding the Enemy: The Mechanism of Homocoupling
Before we can effectively troubleshoot, we must understand the competing chemical pathways at play.
Q1: What exactly is homocoupling in the context of a Sonogashira reaction?
Homocoupling, often referred to as Glaser or Hay coupling, is the primary undesirable side reaction in copper-co-catalyzed Sonogashira couplings.[1][2] Instead of the desired cross-coupling between your aryl/vinyl halide and terminal alkyne, the terminal alkyne couples with itself to form a symmetric 1,3-diyne (or butadiyne) dimer.[1][3] This side reaction consumes your alkyne, reduces the yield of your target molecule, and introduces a byproduct that can often be difficult to separate during purification.[1][4]
Q2: What is the primary cause and mechanism of this homocoupling side reaction?
The formation of the alkyne dimer is almost exclusively mediated by the copper(I) co-catalyst in the presence of an oxidant, with molecular oxygen being the most common culprit.[1][2][5] The mechanism proceeds via a distinct catalytic cycle that competes directly with the productive Sonogashira pathway.
Here is a visualization of the two competing cycles:
Caption: Competing catalytic cycles in a Sonogashira reaction.
As shown, the copper acetylide intermediate is a critical branch point. In the desired pathway, it undergoes transmetalation with the palladium complex. However, if oxygen is present, it can oxidize the copper(I) acetylide to a copper(II) species, which then rapidly dimerizes to yield the homocoupled product.[1][5]
Part 2: Troubleshooting Guide: Diagnosis and Mitigation Strategies
This section is formatted to directly address the issues you might be observing at the bench.
Q3: My reaction has a low yield of the desired product, and I've isolated a significant amount of the alkyne dimer. What are the first things I should check?
This is the most common failure mode. The presence of the dimer points directly to conditions that favor the Glaser coupling pathway. The primary culprits are oxygen and the copper catalyst itself.[1][6]
Here is a summary of factors that influence homocoupling and the recommended actions:
| Parameter | Condition Favoring Homocoupling | Recommended Action to Minimize Homocoupling |
| Atmosphere | Presence of air/oxygen.[2] | Rigorously degas all solvents and reagents; maintain a positive pressure of a high-purity inert gas (Argon or Nitrogen).[5][6] |
| Copper(I) Catalyst | High concentration or inherent presence.[1] | Reduce CuI loading (1-2 mol% is often sufficient). The most effective method is to switch to a copper-free protocol.[1][2] |
| Alkyne Concentration | High instantaneous concentration of the terminal alkyne. | Add the terminal alkyne slowly to the reaction mixture over several hours using a syringe pump.[2][5] |
| Temperature | Elevated temperatures can sometimes favor homocoupling.[1] | Optimize the temperature. Run the reaction at the lowest temperature that allows for a reasonable rate of cross-coupling. |
| Base & Solvent | Suboptimal choice can slow cross-coupling, allowing homocoupling to dominate. | Screen different amine bases (e.g., Et₃N, DIPA) and solvents (e.g., THF, DMF, MeCN).[3][7] Ensure they are anhydrous and degassed. |
| Reaction Rate | A slow desired cross-coupling reaction. | Ensure your palladium catalyst is active and the correct halide is used (I > Br > Cl).[5][8] |
Q4: How critical is the inert atmosphere, and what is the best way to achieve it?
It is absolutely critical, especially when using a copper co-catalyst.[3][5] Oxygen is the terminal oxidant that drives the Glaser coupling mechanism.[1][9] Simply running a reaction under a balloon of nitrogen is often insufficient.
For a detailed methodology, see Protocol 1 in the next section. The key steps are:
-
Flame-dry your glassware under vacuum to remove adsorbed water and air.
-
Degas all solvents and liquid reagents (like amine bases) using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.
-
Assemble the reaction under a positive pressure of inert gas.
An advanced technique involves using a reducing atmosphere, such as a dilute mixture of hydrogen in argon (e.g., 5-10% H₂ in Ar).[9][10] This actively consumes trace oxygen, reducing the homocoupling byproduct to as low as 2%.[9][11]
Q5: When should I consider using a copper-free protocol?
You should consider a copper-free protocol almost immediately if homocoupling is a persistent issue.[2] It is the most direct and effective way to eliminate the primary pathway for this side reaction.[1][5]
Go Copper-Free When:
-
You observe significant (>10-15%) homocoupling even under carefully degassed conditions.
-
Your substrates are sensitive or contain functional groups that can chelate copper (e.g., free-base porphyrins, some nitrogen heterocycles).[3][12]
-
You are working in pharmaceutical development, where removing trace copper to meet regulatory limits can be a significant purification challenge.[13]
Copper-free reactions may require slightly higher temperatures, different ligands, or stronger bases, but they offer a much cleaner reaction profile by design.[14][15]
Q6: How do the base and solvent affect the competition between cross-coupling and homocoupling?
The base and solvent play a crucial role in managing the kinetics of the reaction.[2][7]
-
Base: The base (typically an amine) must be strong enough to deprotonate the terminal alkyne to form the acetylide.[3][8] If deprotonation is slow, the overall reaction stalls. Secondary amines like diisopropylamine (DIPA) or piperidine are often very effective.[3] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also used, particularly in copper-free systems.[3][16]
-
Solvent: The solvent must keep all components in solution.[7] Common choices include THF, DMF, acetonitrile, and toluene. Some anecdotal evidence suggests that THF can sometimes promote the formation of palladium black (catalyst decomposition), so if you see this, consider switching to another solvent like DMF or just neat amine.[8][17] The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species.[7]
Part 3: Advanced Protocols & Methodologies
Here are step-by-step procedures for implementing the key strategies discussed.
Protocol 1: Setting Up a Rigorously Oxygen-Free Sonogashira Reaction
-
Glassware Preparation: Add a magnetic stir bar to a two-neck round-bottom flask or a Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of high-purity argon or nitrogen.
-
Reagent Addition (Solids): In the flask, add the aryl halide (1.0 equiv), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and CuI (2-10 mol%).[18]
-
Degassing Solids: Seal the flask, then gently evacuate and backfill with inert gas. Repeat this cycle three to five times.
-
Solvent/Base Addition: Add your previously degassed anhydrous solvent (e.g., THF) and degassed amine base (e.g., triethylamine, 2-3 equiv) via syringe under a positive flow of inert gas.[18]
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise to the stirring mixture at room temperature.[18]
-
Reaction: Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution, extract with an organic solvent, and proceed with standard purification.
Protocol 2: A General Procedure for Copper-Free Sonogashira Coupling
-
Glassware & Reagent Prep: Follow steps 1-3 from Protocol 1, but add the Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%). Do not add any copper salt.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), and an anhydrous base (e.g., Cs₂CO₃, 2.0 equiv).[1]
-
Solvent Addition: Add degassed anhydrous solvent (e.g., Toluene, DMF) via syringe.[1]
-
Reaction: Heat the reaction mixture to 80–100 °C and stir for 12–24 hours, monitoring progress by TLC or GC-MS.[1]
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the base and palladium residues. Wash the pad with additional ethyl acetate, combine the filtrates, and proceed with purification.[1]
Protocol 3: The Slow Addition Method to Minimize Alkyne Dimerization
-
Setup: Prepare the reaction as described in Protocol 1, but withhold the terminal alkyne.
-
Prepare Alkyne Solution: In a separate, dry flask, prepare a dilute solution of the terminal alkyne (1.2 equiv) in the same degassed solvent used for the reaction.
-
Slow Addition: Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Reaction Initiation: Once the main reaction mixture is at the desired temperature, begin adding the alkyne solution via the syringe pump over a period of 4-8 hours.
-
Completion: After the addition is complete, allow the reaction to stir for an additional period until completion is confirmed by analytical monitoring. This method keeps the instantaneous concentration of the alkyne low, strongly disfavoring the bimolecular homocoupling reaction.[2][5]
Part 4: Frequently Asked Questions (FAQs)
Q7: I'm running a "copper-free" reaction but still see homocoupling. Why?
This can be perplexing, but there are two likely explanations:
-
Trace Copper Contamination: Even in a nominally "copper-free" reaction, trace amounts of copper can catalyze Glaser coupling.[1] This contamination can come from the palladium catalyst itself (some commercial batches may contain ppm levels of copper), glassware that was previously used for copper-catalyzed reactions, or other reagents.[1][19] If this is suspected, use new or acid-washed glassware and high-purity reagents.
-
Palladium-Mediated Homocoupling: Under certain conditions, particularly in the presence of oxygen, some palladium complexes can promote alkyne dimerization, though this is typically much less efficient than the copper-catalyzed pathway.[9]
Q8: What is the reactivity order for aryl halides, and how does that affect homocoupling?
The rate of the oxidative addition step is highly dependent on the halide, following the general trend: I > OTf > Br >> Cl .[8]
-
Aryl Iodides are the most reactive and often couple at room temperature.[3]
-
Aryl Bromides are less reactive and usually require heating.[3]
-
Aryl Chlorides are the most challenging and often require specialized bulky, electron-rich ligands and higher temperatures.[20]
This is relevant to homocoupling because if the desired cross-coupling is very slow (e.g., with an unreactive aryl chloride), the competing homocoupling side reaction has more time to occur and may become the dominant pathway.[5]
Q9: I see a black precipitate in my reaction. What is it and what should I do?
The formation of a black precipitate is typically "palladium black," which is finely divided, agglomerated Pd(0) that has precipitated out of solution.[8] This indicates decomposition of the active catalytic species. While not directly causing homocoupling, it kills your desired reaction, which can allow side reactions to become more prominent. It can be caused by impurities, high temperatures, or an inappropriate solvent choice.[8][17]
Part 5: Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process when encountering homocoupling.
Caption: A decision tree for troubleshooting homocoupling.
References
- Troubleshooting homocoupling byproducts in Sonogashira reactions - Benchchem. (URL: )
- Sonogashira coupling - Wikipedia. (URL: [Link])
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. (URL: [Link])
- preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzo
- Application Notes and Protocols for Sonogashira Coupling with (Z)-hex-3-en-1-yne - Benchchem. (URL: )
- Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes - Benchchem. (URL: )
- preventing homocoupling in Sonogashira reactions of terminal alkynes - Benchchem. (URL: )
- Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
- Shafir, A., & Lichtor, P. A. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3986–3991. (URL: [Link])
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC)
- Sonogashira coupling - Golden. (URL: [Link])
- Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
- Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF - ResearchG
- Mohammed, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7430–7451. (URL: [Link])
- Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. (URL: [Link])
- Copper-free Sonogashira coupling - The chemical reaction d
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (URL: )
- Sharma, G. V., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. (URL: [Link])
- Novák, Z., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchG
- Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction - ResearchG
- Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Public
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (URL: [Link])
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Technical Support Center: Synthesis and Purification of 4-[(Trimethylsilyl)ethynyl]benzonitrile Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[(trimethylsilyl)ethynyl]benzonitrile and its reaction products. This guide is designed to provide expert insights and practical solutions to common challenges encountered during synthesis and purification, with a primary focus on addressing and improving product solubility.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during your workflow. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: My crude product from a Sonogashira reaction is a dark, intractable solid with very poor solubility. What's happening and how can I isolate my compound?
This is a frequent challenge in Sonogashira cross-coupling reactions, often stemming from catalyst decomposition or side reactions.[1][2]
Potential Causes:
-
Catalyst Aggregation: The palladium catalyst may have decomposed to form insoluble palladium black.
-
Homocoupling (Glaser Coupling): The copper (I) co-catalyst can promote the oxidative coupling of your alkyne, leading to the formation of polymeric, highly insoluble diacetylene byproducts.[1]
-
Reaction Temperature: Excessive heat can accelerate catalyst decomposition and the formation of polymeric tars. Sonogashira reactions are typically effective under mild conditions.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insoluble reaction products.
Step-by-Step Protocol:
-
Initial Catalyst Removal: Before concentrating the reaction mixture, pass it through a short plug of silica gel or Celite®. Elute with your primary reaction solvent (e.g., THF, DMF) or a solvent in which your product is expected to be soluble, such as ethyl acetate. This will remove the bulk of the decomposed palladium and copper catalysts.[3]
-
Solvent Solubility Screen: Take a small amount of the crude material and test its solubility in a range of solvents. This systematic approach is crucial for developing an effective purification strategy.
-
Purification Based on Solubility:
-
Column Chromatography: If a solvent system provides good solubility and a reasonable Rf value on a TLC plate, column chromatography is the preferred method for purification.[4]
-
Recrystallization: If the product is a solid and shows good solubility in a hot solvent but poor solubility in the same solvent when cold, recrystallization is an excellent choice for achieving high purity.[3] Common solvent systems include ethyl acetate/hexanes or toluene/hexanes.
-
Precipitation: If the product is poorly soluble in most common organic solvents, try dissolving it in a minimal amount of a stronger, high-boiling solvent like DMF, DMSO, or hot THF. Then, precipitate the product by slowly adding an "anti-solvent" such as water or hexanes.[1]
-
-
Decolorization: If the crude product dissolves but the solution is dark, add a small amount of activated charcoal (e.g., DARCO® G-60) to the solution, stir for 15-30 minutes at room temperature, and then filter through Celite® to remove the charcoal and the adsorbed colored impurities.[1]
Question 2: My purified product is a crystalline solid that is difficult to redissolve for subsequent reactions. How can I improve its solubility?
The planar, rigid structure of these aromatic compounds can lead to high lattice energy in the solid state, making them challenging to redissolve.
Solutions:
-
Solvent Choice: Avoid relying solely on non-polar solvents like hexanes. The nitrile group imparts polarity, making solvents like THF, ethyl acetate, acetone, or dichloromethane more effective.[5] For particularly stubborn solids, gentle warming of the solvent can significantly increase the rate of dissolution.
-
Use of Co-solvents: A mixture of solvents can disrupt the crystal lattice more effectively than a single solvent. For example, a small amount of a polar aprotic solvent like THF or acetone in a less polar solvent like toluene can dramatically improve solubility.
-
Avoid Complete Evaporation: When preparing the product for the next step, consider concentrating the purification fractions to a concentrated solution rather than evaporating to complete dryness. This prevents the need to overcome the high crystal lattice energy.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
This compound is a solid with a melting point of 107-111 °C.[6] Its structure contains both non-polar and polar moieties:
-
Non-Polar: The trimethylsilyl (TMS) group and the benzene ring.
-
Polar: The cyano (-C≡N) group.[5]
This dual nature means it is generally soluble in moderately polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate, acetone, and dichloromethane. Its solubility in highly non-polar solvents like hexanes or highly polar protic solvents like water is limited.[5]
Q2: How does removing the trimethylsilyl (TMS) protecting group affect the product's solubility?
The TMS group is a large, non-polar, and lipophilic protecting group.[7] Its removal to generate the terminal alkyne (4-ethynylbenzonitrile) has two primary competing effects on solubility:
-
Increased Polarity: The resulting terminal alkyne C-H bond is more acidic and can act as a hydrogen bond donor. This generally increases the molecule's overall polarity, which can improve solubility in more polar solvents like alcohols or even water.[8]
-
Crystal Packing: The removal of the bulky TMS group can allow the planar aromatic molecules to pack more efficiently into a crystal lattice. This stronger, more ordered solid-state structure can have a higher lattice energy, potentially decreasing its solubility in all solvents.
The net effect depends on the specific solvent and the overall structure of the molecule.
Caption: Impact of TMS deprotection on molecular polarity.
Q3: Which solvents are best for purifying these compounds by column chromatography?
A gradient elution on silica gel is typically most effective. Start with a non-polar solvent and gradually increase the polarity.
-
Mobile Phase System: A common and effective system is a mixture of Hexanes and Ethyl Acetate . Start with 100% hexanes or a very low percentage of ethyl acetate (1-2%) and gradually increase the concentration of ethyl acetate to elute your product.
-
Alternative Solvents: For more polar products, a Dichloromethane/Methanol system can be used, although care must be taken as chlorinated solvents can be harsh on some compounds.
| Solvent | Polarity Index | Typical Use Case |
| n-Hexane | 0.1 | Non-polar mobile phase component |
| Toluene | 2.4 | Dissolving non-polar products; mobile phase |
| Dichloromethane (DCM) | 3.1 | General purpose solvent for reaction and chromatography |
| Tetrahydrofuran (THF) | 4.0 | Excellent solvent for dissolving crude products |
| Ethyl Acetate (EtOAc) | 4.4 | Polar mobile phase component; recrystallization |
| Acetone | 5.1 | Stronger polar solvent for dissolution |
| Acetonitrile | 5.8 | Used in reactions and HPLC analysis[9] |
| Methanol (MeOH) | 5.1 | Used in deprotection reactions and as a highly polar eluent |
| (Data adapted from various sources including[10][11]) |
Key Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes a typical setup for the coupling of this compound with an aryl iodide.
Materials:
-
Aryl Iodide (1.0 eq)
-
This compound (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide, this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.[2]
-
Upon completion, dilute the mixture with ethyl acetate and proceed with the workup and purification as described in the troubleshooting guide.
Protocol 2: TMS-Deprotection using Tetrabutylammonium Fluoride (TBAF)
This is a standard method for removing the TMS protecting group under mild conditions.[7][8]
Materials:
-
TMS-protected alkyne (1.0 eq)
-
TBAF solution (1.0 M in THF, 1.1 eq)
-
Anhydrous THF
Procedure:
-
Dissolve the TMS-protected alkyne in anhydrous THF in a flask at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deprotected alkyne.
References
- Benzonitrile - Solubility of Things. (n.d.).
- Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures. (n.d.). ResearchGate.
- Easily remove dark color after sonogashira? (n.d.). Reddit.
- Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry.
- This compound. (n.d.). PubChem.
- Solvent. (n.d.). Wikipedia.
- Application of Nitriles as Reagents for Organic Synthesis. (n.d.). ResearchGate.
- Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Chinese Journal of Organic Chemistry.
- Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. (2017). ACS Publications.
- Ni-catalyzed Sonogashira type coupling of aryl nitriles. (n.d.). ResearchGate.
- Other Reactions of Silyl Alkynes. (n.d.). Gelest.
- Sonogashira coupling. (n.d.). Wikipedia.
- Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Direct Electrophilic Silylation of Terminal Alkynes. (n.d.). Organic Chemistry Portal.
- Reduction of Cyanoximes to Aromatic Nitriles. (2023). ChemistryViews.
- Catalytic electrophilic halogenation of silyl-protected and terminal alkynes. (n.d.). UCL Discovery.
- Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest.
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- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-[(三甲基硅基)乙炔基]苄腈 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Solvent - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Deprotection of Silyl-Protected Alkynes
Welcome to the technical support center for silyl-protected alkynes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize silyl groups to protect terminal alkynes. The removal of these groups is a critical step that can sometimes lead to unexpected challenges.
This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate issues but also to proactively design more robust synthetic steps in the future.
Section 1: Foundational Knowledge & Proactive Strategy
Before diving into reactive troubleshooting, a solid understanding of the tools at your disposal can prevent most common failures. This section addresses the strategic choices you make before starting your experiment.
FAQ: How do I choose the right silyl protecting group and deprotection method?
The selection of a silyl protecting group is a critical decision that impacts the entire synthetic route. The primary factor is the group's stability, which is dictated by the steric bulk around the silicon atom.[1][2] A bulkier group is more stable and requires harsher conditions for removal.
The Hierarchy of Stability: The general order of stability for common silyl groups under both acidic and basic conditions is: TMS (least stable) < TES < TBDMS (TBS) < TIPS < TBDPS (most stable) [2][3][4]
This differential stability is the cornerstone of orthogonal protection strategies, allowing for the selective deprotection of one silyl group in the presence of another.[3][5][6] For instance, a labile TMS group on an alkyne can often be removed with mild base (K₂CO₃/MeOH) while leaving a robust TBDMS ether elsewhere in the molecule untouched.[5][6]
Use the following decision tree to guide your selection of a deprotection method.
Caption: Decision tree for selecting a silyl alkyne deprotection method.
Section 2: Troubleshooting Common Failure Modes
This section addresses the most common issues encountered during the deprotection step in a direct question-and-answer format.
Problem 1: Incomplete or No Reaction
Q: My TLC/LC-MS shows only starting material after the recommended reaction time. Why didn't my deprotection work?
A: This is one of the most frequent challenges and usually points to an issue with the reagents or reaction conditions rather than the substrate itself. Let's diagnose the potential causes, focusing on the two most common methods.
Scenario A: Using Tetrabutylammonium Fluoride (TBAF)
-
The Culprit is Often Water: Commercial TBAF solutions (typically 1.0 M in THF) contain a variable amount of water. While a small amount can be tolerated, excess water can hydrolyze the fluoride ion, reducing its nucleophilicity, and lead to the formation of basic tetrabutylammonium hydroxide, which may cause side reactions instead of deprotection.[7][8]
-
Solution: For sensitive or sterically hindered substrates, the quality of TBAF is paramount. If you suspect your reagent is "wet," you can use anhydrous TBAF, which can be purchased or prepared.[9][10][11] Alternatively, adding freshly activated molecular sieves to the reaction can help scavenge trace water.
-
-
Insufficient Equivalents: Sterically hindered silyl groups like TIPS or TBDPS require a larger excess of the fluoride source to drive the reaction to completion.
-
Solution: Increase the equivalents of TBAF from the typical 1.1-1.5 eq. to 3.0 eq. or even more. Monitor the reaction by TLC or LC-MS to track progress.
-
-
Low Temperature: While room temperature is sufficient for TMS and TES groups, bulkier groups may require gentle heating (40-50 °C) to overcome the activation energy barrier.
Scenario B: Using Potassium Carbonate (K₂CO₃) in Methanol
-
Solvent Purity: This method relies on the generation of the methoxide ion as the active nucleophile. The methanol should be of high purity and reasonably dry.
-
Solution: Use anhydrous methanol, especially for sluggish reactions. While not as sensitive as the TBAF reaction, significant water content can hinder performance.
-
-
Poor Solubility: If your silyl-protected alkyne is highly nonpolar, it may have poor solubility in pure methanol, leading to a slow heterogeneous reaction.
-
Solution: Add a co-solvent like THF or Dichloromethane (DCM) to create a homogeneous solution. A 1:1 mixture of MeOH:DCM is a common starting point.[12]
-
-
Insufficient Base: While often catalytic, some substrates may require stoichiometric amounts of K₂CO₃ to achieve a reasonable reaction rate.
-
Solution: Increase the amount of K₂CO₃ from ~0.2 equivalents to 1.0-1.5 equivalents.
-
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting incomplete deprotection reactions.
Problem 2: Product Degradation or Side Reactions
Q: My deprotection works, but my yield is low and I see multiple byproducts. What is happening?
A: This indicates that the reaction conditions are not compatible with other functional groups in your molecule or are promoting undesired side reactions.
-
Basicity of TBAF: The fluoride ion itself is a weak base, but commercial TBAF solutions can be significantly basic due to the presence of hydroxide or alkoxide impurities. This can be problematic for substrates with base-sensitive functional groups (e.g., esters, β-lactams) or stereocenters prone to epimerization.
-
Solution 1 (Buffering): Add acetic acid to the TBAF reaction to buffer the mixture and neutralize basic impurities.[13] Typically, you would add a similar number of equivalents of acetic acid as TBAF.
-
Solution 2 (Alternative Reagent): Switch to a less basic fluoride source. HF•Pyridine is an excellent, albeit hazardous, alternative for acid-tolerant molecules.[14][15] All reactions with HF must be performed in plastic labware.[15][16]
-
Solution 3 (Non-Fluoride Method): If your substrate tolerates mild base and methanolysis, the K₂CO₃/MeOH method is often the gentlest choice.[17][18][19]
-
-
Unintended Deprotection of Other Silyl Groups: If your molecule contains multiple silyl ethers (e.g., a TBDMS-protected alcohol), harsh conditions intended for a silyl alkyne might prematurely cleave the other silyl groups.
-
Solution: This is a problem of selectivity. Refer to the stability chart in Section 1. To deprotect a TMS-alkyne in the presence of a TBDMS-ether, use the mildest conditions possible, such as catalytic K₂CO₃ in methanol at room temperature.[5] The reaction should be carefully monitored and stopped as soon as the starting alkyne is consumed.
-
-
Silyl Group Migration (Brook Rearrangement): In molecules containing a nearby hydroxyl group, a silyl group can migrate from carbon to oxygen under basic conditions, a process known as the Brook rearrangement.[20][21] This is generally more of an issue during the protection step but can be a consideration in complex substrates.
-
Solution: If you suspect a rearrangement, altering the reaction conditions (e.g., switching from a basic to an acidic method) may solve the problem. Characterization by 2D NMR may be necessary to confirm the structure of the unexpected product.
-
Section 3: Core Protocols & Reference Data
Data Table: Comparison of Common Silyl Protecting Groups for Alkynes
| Silyl Group | Abbreviation | Relative Stability | Typical Fluoride Conditions | Typical Base/Methanolysis Conditions |
| Trimethylsilyl | TMS | 1 (Least Stable) | TBAF (1.1 eq), THF, RT, <1 hr | K₂CO₃ (cat.), MeOH, RT, 1-2 hr[17][18] |
| Triethylsilyl | TES | ~60 | TBAF (1.2 eq), THF, RT, 1-4 hr | K₂CO₃ (stoich.), MeOH, RT, 4-12 hr |
| tert-Butyldimethylsilyl | TBDMS / TBS | ~20,000 | TBAF (1.5-2.0 eq), THF, RT-40°C, 4-16 hr | Very slow; generally not practical |
| Triisopropylsilyl | TIPS | ~700,000 | TBAF (2-3 eq), THF, 40-50°C, >12 hr or HF•Pyr[15] | Resistant |
Relative stability data adapted from silyl ether literature, which provides a strong proxy for C-Si bond lability.[2][3][4]
Experimental Protocols
Protocol 1: General Procedure for Fluoride-Mediated Deprotection (TBAF) [18]
-
Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the silyl-protected alkyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.
-
Reagent Addition: To the stirred solution, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents for TMS/TES; 2.0-3.0 equivalents for TBDMS/TIPS) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. For more robust silyl groups, the reaction may be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water (2x) and saturated aqueous NaCl (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Base-Mediated Deprotection (K₂CO₃/MeOH) [17][19]
-
Setup: Dissolve the silyl-protected alkyne (1.0 equivalent) in methanol (0.1-0.2 M) in a round-bottom flask. If solubility is an issue, a mixture of THF/MeOH or DCM/MeOH (e.g., 1:1) can be used.
-
Reagent Addition: Add solid potassium carbonate (K₂CO₃) to the solution. For TMS-alkynes, a catalytic amount (0.1-0.3 equivalents) is often sufficient. For more stable groups, stoichiometric amounts (1.0-1.5 equivalents) may be needed.
-
Reaction: Stir the mixture vigorously at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 1-4 hours for TMS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Redissolve the residue in ethyl acetate and water.
-
Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Section 4: Mechanistic Insights
Understanding the reaction mechanism provides a deeper insight into why certain conditions work and how to overcome failures.
Mechanism of Fluoride-Mediated Desilylation
The efficacy of fluoride in cleaving Si-C and Si-O bonds is driven by the formation of the exceptionally strong Si-F bond. The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom.[22][23][24]
Caption: Simplified mechanism of fluoride-mediated desilylation of a terminal alkyne.
The key step is the formation of a pentacoordinate silicate intermediate.[14][21][23] This intermediate is higher in energy, and its formation is the rate-determining step. Steric bulk on the R' groups of the silicon atom hinders the approach of the fluoride nucleophile, slowing down the reaction, which explains the stability trend (TMS < TES < TBDMS < TIPS). The intermediate then collapses, breaking the weaker Si-C bond to form the very stable Si-F bond and releasing the desired terminal acetylide anion, which is subsequently protonated during work-up.
References
- Fluoride-Mediated Deprotection Definition. Fiveable. Accessed January 7, 2026. [Link]
- Brook rearrangement. Wikipedia. Accessed January 7, 2026. [Link]
- By what mechanism do acids deprotect primary silyl ethers? Chemistry Stack Exchange. Accessed January 7, 2026. [Link]
- Brook Rearrangement. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
- The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Accessed January 7, 2026. [Link]
- TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Accessed January 7, 2026. [Link]
- Tetrabutylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI. Accessed January 7, 2026. [Link]
- Organic Chemistry - TBAF Deprotection Mechanism. YouTube. Accessed January 7, 2026. [Link]
- Deprotection of Silyl Ethers - Technical Library. Gelest. Accessed January 7, 2026. [Link]
- Silyl ether. Wikipedia. Accessed January 7, 2026. [Link]
- Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. Accessed January 7, 2026. [Link]
- Group Migration. Chemistry LibreTexts. Accessed January 7, 2026. [Link]
- ANHYDROUS FLUORIDE SALTS AND REAGENTS AND METHODS FOR THEIR PRODUCTION. UNL Digital Commons. Accessed January 7, 2026. [Link]
- The Brook Rearrangement and Beyond: Then and Now. Gelest, Inc. Accessed January 7, 2026. [Link]
- Anhydrous tetrabutylammonium fluoride. PubMed. Accessed January 7, 2026. [Link]
- US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production.
- Silyl Group Migration. The Journal of Organic Chemistry. Accessed January 7, 2026. [Link]
- Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. Accessed January 7, 2026. [Link]
- Alkyne Protecting Groups. Scribd. Accessed January 7, 2026. [Link]
- Greene's Protective Groups in Organic Synthesis.
- Silanes as Protecting Groups for Terminal Alkyne. Gelest. Accessed January 7, 2026. [Link]
- Greene's Protective Groups in Organic Synthesis, 2 Volume Set. DOKUMEN.PUB. Accessed January 7, 2026. [Link]
- Greene's Protective Groups in Organic Synthesis, Fourth Edition.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. Accessed January 7, 2026. [Link]
- Struggling with TMS deprotection for weeks. Reddit. Accessed January 7, 2026. [Link]
- Silyl Protective Groups. Chem-Station Int. Ed. Accessed January 7, 2026. [Link]
- Deprotection mechanism. Reddit. Accessed January 7, 2026. [Link]
- An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH. Accessed January 7, 2026. [Link]
- give me your harshest (serious) silyl protecting group deprotection conditions. Reddit. Accessed January 7, 2026. [Link]
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
- Other Reactions of Silyl Alkynes. Gelest. Accessed January 7, 2026. [Link]
- Some Aspects of the Chemistry of Alkynylsilanes. Thieme. Accessed January 7, 2026. [Link]
- Silyl group deprotection by TBAF solution. YouTube. Accessed January 7, 2026. [Link]
- A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Royal Society of Chemistry. Accessed January 7, 2026. [Link]
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minimizing byproducts in the synthesis of 4-[(Trimethylsilyl)ethynyl]benzonitrile
An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 4-[(trimethylsilyl)ethynyl]benzonitrile, with a focus on minimizing byproduct formation.
Technical Support Center: Synthesis of this compound
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] In the synthesis of this compound, this reaction is instrumental, typically involving the coupling of an aryl halide (like 4-iodobenzonitrile or 4-bromobenzonitrile) with trimethylsilylacetylene. Despite its utility, the reaction is often plagued by the formation of unwanted byproducts, which can complicate purification and reduce the yield of the desired product. This guide provides practical solutions to common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Question 1: I am observing a significant amount of a non-polar byproduct, which I suspect is the homocoupled dimer of trimethylsilylacetylene. What causes this and how can I minimize it?
The formation of a symmetrical diyne, 1,4-bis(trimethylsilyl)buta-1,3-diyne, is a classic example of a Glaser coupling side reaction.[4][5] This oxidative homocoupling of terminal alkynes is a common issue in Sonogashira reactions and is primarily promoted by two factors: the presence of oxygen and the copper(I) co-catalyst.[5][6]
Root Causes and Solutions:
-
Oxygen-Mediated Oxidation: Oxygen in the reaction mixture facilitates the oxidation of the copper(I) acetylide intermediate, leading to the formation of the diyne.[5]
-
Solution: Rigorous degassing of all solvents and reagents is critical. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.[6]
-
-
Copper Catalyst: The copper(I) co-catalyst, while accelerating the desired cross-coupling, also efficiently catalyzes the Glaser coupling.[7][8][9]
-
Solution 1: Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[10][11] These reactions often require slightly higher temperatures or more specialized palladium catalysts and ligands but completely avoid the homocoupling issue.
-
Solution 2: Minimize Copper Concentration: If a copper-free protocol is not feasible, reducing the concentration of the copper(I) catalyst to the minimum effective amount can help disfavor the homocoupling pathway.
-
Solution 3: Amine Base Selection: The choice of amine base can also influence the rate of homocoupling. Using a bulkier amine base can sometimes hinder the formation of the dimeric copper species involved in the Glaser coupling.
-
Question 2: My reaction is sluggish and gives a low yield of the desired product. What are the potential reasons, and how can I improve the conversion?
Low yields can stem from several factors, including the reactivity of the starting materials and suboptimal reaction conditions.
Potential Causes and Optimization Strategies:
-
Reactivity of the Aryl Halide: The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The reactivity of the halide follows the trend: I > Br > OTf >> Cl.[4]
-
Recommendation: If possible, use 4-iodobenzonitrile as it is the most reactive substrate. For the more cost-effective but less reactive 4-bromobenzonitrile, you may need to increase the reaction temperature or use a more active catalyst system.[12]
-
-
Catalyst and Ligand Choice: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts are generally effective. However, for less reactive aryl halides or in copper-free systems, more specialized ligands may be necessary.
-
Recommendation: For challenging couplings, consider using bulky, electron-rich phosphine ligands which can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Solvent and Base: The choice of solvent and base can significantly impact the reaction rate and yield.[13][14] The base is required to neutralize the hydrogen halide formed during the reaction, while the solvent must solubilize all reactants and intermediates.[1][14]
-
Recommendation: A common and effective combination is triethylamine (TEA) as both the base and a co-solvent with a less polar solvent like THF or toluene. For copper-free reactions, a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent such as DMF may be beneficial.
-
-
Temperature: Higher temperatures can often overcome the activation energy barrier, especially for less reactive starting materials.[13]
-
Recommendation: For reactions with 4-iodobenzonitrile, room temperature to 50°C is often sufficient. For 4-bromobenzonitrile, temperatures in the range of 80-100°C may be required.[12]
-
Question 3: I am having difficulty purifying the final product. What is an effective purification strategy?
Purification can be challenging due to the presence of unreacted starting materials, the homocoupled diyne, and catalyst residues.
Purification Protocol:
-
Work-up: After the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Column Chromatography: The crude product can be effectively purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The homocoupled diyne is very non-polar and will elute first, followed by the desired product, this compound. Unreacted 4-halobenzonitrile is more polar and will elute later. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Sonogashira reaction?
-
Palladium Catalyst: The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl halide.[3]
-
Copper(I) Co-catalyst: In the traditional Sonogashira reaction, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[3][15]
-
Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[1][16]
-
Solvent: The solvent provides a medium for the reaction and must be chosen to ensure the solubility of all components.[14]
Q2: What are the advantages and disadvantages of using a copper-free Sonogashira protocol?
-
Advantages: The primary advantage is the elimination of the Glaser homocoupling byproduct.[10][11] This simplifies purification and can lead to higher yields of the desired product. It also avoids the use of toxic copper salts.[10]
-
Disadvantages: Copper-free reactions may require higher temperatures, longer reaction times, or more expensive and specialized palladium catalysts and ligands to achieve comparable reaction rates to the copper-catalyzed version.[17]
Q3: How can I effectively monitor the progress of my reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you should observe the consumption of the starting aryl halide and the appearance of a new, less polar spot corresponding to the product.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of 4-Iodobenzonitrile
-
To a dried Schlenk flask, add 4-iodobenzonitrile (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed triethylamine (2.0 eq) and degassed THF.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, follow the purification protocol described above.
Protocol 2: Copper-Free Sonogashira Coupling of 4-Bromobenzonitrile
-
To a dried Schlenk flask, add 4-bromobenzonitrile (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent such as DMF and a degassed amine base like triethylamine (2.0 eq).
-
Add trimethylsilylacetylene (1.5 eq).
-
Heat the reaction to 80-100°C and monitor by TLC.
-
Upon completion, cool the reaction mixture and follow the purification protocol.
Data Summary
| Parameter | 4-Iodobenzonitrile | 4-Bromobenzonitrile | 4-Chlorobenzonitrile |
| Reactivity | High | Moderate | Low |
| Typical Catalyst | PdCl₂(PPh₃)₂, CuI | Pd(PPh₃)₄, CuI | Specialized Pd catalyst with bulky phosphine ligands |
| Copper Co-catalyst | Recommended (or copper-free) | Optional (copper-free often preferred) | Copper-free recommended |
| Typical Temperature | Room Temperature - 50°C | 60°C - 100°C | >100°C |
| Common Byproduct | Glaser homocoupling | Glaser homocoupling (if copper is used) | Minimal, if reaction proceeds |
Visualizations
Caption: Catalytic cycles of the desired Sonogashira reaction and the competing Glaser coupling.
Caption: Troubleshooting decision tree for low reaction yield.
References
- Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing)
- Glaser coupling - Grokipedia
- Glaser Coupling - Alfa Chemistry
- Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne - Benchchem
- Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111)
- Glaser Coupling, Hay Coupling - Organic Chemistry Portal
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchG
- Troubleshooting homocoupling byproducts in Sonogashira reactions - Benchchem
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol
- Sonogashira coupling - Wikipedia
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Public
- Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson
- Sonogashira coupling - Golden
- Sonogashira Coupling - Chemistry LibreTexts
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing
- Sonogashira Coupling Reaction with Diminished Homocoupling
- Sonogashira troubleshooting help needed : r/Chempros - Reddit
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository
- A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction
- Technical Support Center: Minimizing Dimer Form
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetall
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- The Sonogashira Coupling
- What is the best procedure for Sonogashira coupling?
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
Sources
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- 7. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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Technical Support Center: Scaling Up Reactions Involving 4-[(Trimethylsilyl)ethynyl]benzonitrile
Welcome to the technical support center for 4-[(trimethylsilyl)ethynyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up reactions involving this versatile building block. Our goal is to equip you with the necessary knowledge to confidently and successfully transition your small-scale experiments to larger, process-scale syntheses.
Introduction
This compound is a key intermediate in the synthesis of a wide array of functional organic materials and pharmaceutical compounds.[1][2][3] Its utility primarily stems from the presence of a terminal alkyne protected by a trimethylsilyl (TMS) group, which allows for selective participation in cross-coupling reactions, most notably the Sonogashira coupling.[4][5][6] The benzonitrile moiety also offers a handle for further chemical transformations.
However, scaling up reactions involving this compound from the milligram to the multi-gram or kilogram scale introduces a unique set of challenges. This guide provides a structured approach to troubleshooting these challenges, rooted in mechanistic understanding and practical, field-proven solutions.
Part 1: Troubleshooting Guide for Scale-Up Reactions
This section addresses specific issues that may arise during the scale-up of reactions with this compound, particularly focusing on the Sonogashira coupling and subsequent TMS deprotection.
Sonogashira Coupling Reactions
Question 1: My Sonogashira coupling reaction is sluggish or stalls upon scale-up, resulting in low yield of the desired coupled product. What are the likely causes and how can I resolve this?
Answer:
This is a common issue when transitioning from bench-scale to pilot-scale synthesis. Several factors, often exacerbated at a larger scale, can contribute to a stalled or low-yielding Sonogashira reaction.
Potential Causes & Solutions:
-
Inefficient Mass Transfer and Mixing:
-
Causality: On a larger scale, inadequate mixing can lead to localized concentration gradients of reactants, catalyst, and base. This can result in poor reaction kinetics and the formation of side products.
-
Solution:
-
Ensure your reaction vessel is equipped with an appropriate overhead stirrer that can generate sufficient turbulence for homogenous mixing.
-
Consider the geometry of the reactor and the impeller design to avoid "dead zones" where mixing is poor.
-
For very large scales, mechanical stirring is essential.
-
-
-
Oxygen Sensitivity and Catalyst Deactivation:
-
Causality: The palladium(0) catalyst, the active species in the Sonogashira coupling, is highly sensitive to oxidation.[7] In larger vessels, achieving and maintaining a truly inert atmosphere is more challenging. Any oxygen ingress can lead to the formation of inactive palladium(II) species and promote the unwanted Glaser-Hay homocoupling of the alkyne.[7]
-
Solution:
-
Thoroughly degas all solvents and reagents before use. For large volumes, sparging with an inert gas (argon or nitrogen) for an extended period is more effective than freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Use fresh, high-quality palladium catalysts and ligands.
-
-
-
Reagent and Solvent Quality:
-
Causality: The purity of your reagents and solvents is critical. Water content in solvents like triethylamine or THF can negatively impact the reaction.[8] The quality of the base is also crucial.
-
Solution:
-
Use anhydrous solvents. Consider passing them through a column of activated alumina before use.
-
Ensure your base (e.g., triethylamine, diisopropylethylamine) is free of water and other impurities. Distillation may be necessary for large-scale work.
-
Verify the purity of your this compound and the aryl halide partner.
-
-
-
Exotherm Control:
-
Causality: The oxidative addition of the aryl halide to the palladium(0) complex can be exothermic. On a larger scale, this heat can accumulate, leading to catalyst decomposition and the formation of byproducts.
-
Solution:
-
Control the addition rate of the limiting reagent to manage the reaction temperature.
-
Ensure your reactor has adequate cooling capacity.
-
Monitor the internal reaction temperature closely.
-
-
Workflow for Troubleshooting a Stalled Sonogashira Reaction:
Caption: Troubleshooting workflow for a stalled Sonogashira reaction.
Question 2: I am observing significant amounts of Glaser-Hay homocoupling of my this compound during my scale-up attempt. How can I suppress this side reaction?
Answer:
The formation of the 1,4-bis(4-cyanophenyl)-1,3-butadiyne dimer via Glaser-Hay coupling is a common side reaction, especially in the presence of copper(I) catalysts and oxygen.[7]
Potential Causes & Solutions:
-
Presence of Oxygen:
-
Causality: As mentioned previously, oxygen promotes the oxidative homocoupling of terminal alkynes.
-
Solution: Rigorous exclusion of oxygen is paramount. Employ stringent degassing procedures and maintain a robust inert atmosphere.
-
-
High Catalyst Loading (Copper):
-
Causality: While copper(I) is a co-catalyst in the Sonogashira reaction, an excess can favor the Glaser-Hay pathway.
-
Solution: Carefully control the stoichiometry of the copper(I) source (e.g., CuI). It is often beneficial to use a lower loading of the copper catalyst.
-
-
Reaction Conditions:
-
Causality: Certain solvents and bases can favor the homocoupling reaction.
-
Solution:
-
Consider running the reaction under "copper-free" Sonogashira conditions, which can mitigate this side reaction.[4]
-
Ensure the reaction temperature is not excessively high, as this can also promote side reactions.
-
-
Question 3: Purification of my crude product from a large-scale Sonogashira reaction is proving difficult due to residual palladium catalyst. What are effective methods for palladium removal?
Answer:
Residual palladium can be problematic, especially for pharmaceutical applications where strict limits on heavy metal contamination are in place.[9]
Effective Palladium Scavenging Techniques for Scale-Up:
| Scavenging Method | Description | Advantages | Disadvantages |
| Activated Carbon | The crude product solution is stirred with activated carbon, which adsorbs the palladium species.[10] | Cost-effective, readily available. | Can sometimes adsorb the product, leading to yield loss. Requires careful screening of the carbon type. |
| Thiol-Functionalized Silica | These scavengers have a high affinity for palladium and can be stirred with the crude product solution or used in a flow-through cartridge. | High efficiency and selectivity for palladium. | Higher cost compared to activated carbon. |
| Crystallization | If the product is a crystalline solid, careful optimization of the crystallization conditions can often leave the palladium impurities in the mother liquor. | Can provide very high purity product. | Not all products are crystalline. Requires development effort. |
| Aqueous Washes | Washing the organic solution with an aqueous solution of a chelating agent like thiourea or cysteine can extract some palladium salts. | Simple to implement. | May not be sufficient for very low palladium levels. |
TMS Deprotection
Question 4: I am having trouble with the TMS deprotection step at a larger scale. The reaction is either incomplete or I am seeing decomposition of my product. What should I consider?
Answer:
The deprotection of the trimethylsilyl group is a critical step to unmask the terminal alkyne for further transformations.[5] Scale-up can introduce challenges related to reaction control and product stability.
Common Deprotection Methods and Scale-Up Considerations:
-
Base-Mediated Deprotection (e.g., K₂CO₃ in Methanol):
-
Mechanism: A mild and common method where methanolysis is catalyzed by a base.[5][11]
-
Scale-Up Challenges:
-
Reaction Time: While effective on a small scale, this reaction can be slow. On a larger scale, extended reaction times may be impractical.
-
Product Stability: If your product contains base-sensitive functional groups (e.g., esters, ketones), prolonged exposure to basic conditions can lead to decomposition.[12][13]
-
-
Troubleshooting:
-
Monitor Closely: Track the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Temperature Control: Gently warming the reaction can increase the rate, but this must be balanced against potential product degradation.
-
Alternative Bases: For sensitive substrates, milder bases or different solvent systems may be required.
-
-
-
Fluoride-Mediated Deprotection (e.g., TBAF in THF):
-
Mechanism: Fluoride ions have a very high affinity for silicon, making this a very effective deprotection method.[14][15]
-
Scale-Up Challenges:
-
Cost: Tetrabutylammonium fluoride (TBAF) is relatively expensive, which can be a significant cost driver on a large scale.
-
Work-up: The work-up can be challenging due to the formation of emulsions and the need to remove tetrabutylammonium salts.
-
Basicity: Commercial TBAF solutions are often basic and can cause issues with base-sensitive substrates.[14]
-
-
Troubleshooting:
-
Stoichiometry: Use the minimum effective amount of TBAF.
-
Buffered Conditions: For base-sensitive compounds, consider using buffered fluoride sources like HF-pyridine or triethylamine trihydrofluoride.
-
Work-up Optimization: Develop a robust extraction protocol to efficiently remove the fluoride salts.
-
-
Protocol for a Scalable TMS Deprotection using K₂CO₃/Methanol:
-
Dissolve the this compound derivative (1.0 eq) in methanol (5-10 volumes).
-
Add potassium carbonate (0.1-0.5 eq) to the solution.[11]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by recrystallization or chromatography.
Deprotection Troubleshooting Logic:
Caption: Decision tree for troubleshooting TMS deprotection.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when handling this compound on a large scale?
A1: this compound is a solid with a melting point of 107-111 °C.[1] While it is a combustible solid, the primary hazards are related to irritation and potential toxicity.[1][16] When handling large quantities, always:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[16][17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][18]
-
Avoid contact with skin and eyes.[16]
-
Take measures to prevent the build-up of electrostatic charge.[16]
-
In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.
Q2: How should I store bulk quantities of this compound?
A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and strong bases.[17]
Q3: Can I use this compound in other cross-coupling reactions besides the Sonogashira coupling?
A3: While the Sonogashira coupling is the most common application, the TMS-protected alkyne can, under specific conditions, participate in other coupling reactions. However, for most other cross-coupling reactions that require a terminal alkyne, the TMS group would first need to be removed. The silyl group provides excellent protection for the terminal alkyne during other synthetic transformations.[5][6]
Q4: What is a typical catalyst loading for a Sonogashira reaction with this compound, and how does it change upon scale-up?
A4: For laboratory-scale reactions, palladium catalyst loading is often in the range of 1-5 mol%.[19][20] Upon scale-up, there is a strong incentive to reduce the catalyst loading to minimize cost and reduce residual metal in the product. It is often possible to decrease the catalyst loading to 0.1-0.5 mol% with careful optimization of reaction conditions.[21] However, this requires a highly efficient and well-mixed reaction system to avoid catalyst deactivation.
Q5: My final product after deprotection is a terminal alkyne. Are there any stability concerns I should be aware of on a large scale?
A5: Terminal alkynes can be susceptible to oxidative degradation and dimerization, especially if trace metals are present. It is good practice to store the purified terminal alkyne under an inert atmosphere and protected from light. If the compound is to be stored for an extended period, it may be preferable to store it as the more stable TMS-protected precursor and deprotect it just before the next synthetic step.
References
- Hartwig, J. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2240–2269. [Link]
- PubMed. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2240–2269. [Link]
- Pérez-Ramírez, J., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Al-Harrasi, A., et al. (2008). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2008(20), 3505-3511. [Link]
- Sonogashira coupling. (n.d.). In Wikipedia.
- Padilla-Montaño, J. A., et al. (2014). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 58(1), 79-82. [Link]
- Van den Rijen, J., et al. (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au. [Link]
- Chawla, M., & Verma, S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4569-4591. [Link]
- Silyl Protective Groups. (2014).
- Al-Harrasi, A., et al. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(12), 2047-2049. [Link]
- Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(10), 2141-2176. [Link]
- Reddit. (2018). Sonogashira coupling confusion: where did my reactant go? r/chemistry. [Link]
- Organic Syntheses Procedure. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- PubChem. (n.d.). This compound.
- Reddy, B. V. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
- Diao, T., et al. (2014). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 5(7), 2859-2865. [Link]
- Stille, J. K. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
- ResearchGate. (2017). How can I purify impure benzonitrile? [Link]
- ResearchGate. (n.d.). (a) Scale-up synthesis of 3r; (b)
- Organic Syntheses Procedure. (n.d.).
- Morressier. (2019).
- PubMed. (2018). Large-Scale Synthesis of Colloidal Si Nanocrystals and Their Helium Plasma Processing into Spin-On, Carbon-Free Nanocrystalline Si Films. ACS Applied Materials & Interfaces, 10(24), 20740–20747. [Link]
- Jaroszewski, L., et al. (2021). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 26(11), 3223. [Link]
- Nanoscale Advances. (2021). Synthesis of nanostructured catalysts by surfactant-templating of large-pore zeolites. Nanoscale Advances, 3(18), 5334-5342. [Link]
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impact of base selection on Sonogashira coupling with 4-[(Trimethylsilyl)ethynyl]benzonitrile
Welcome to the technical support guide for the Sonogashira coupling, with a specific focus on the substrate 4-[(Trimethylsilyl)ethynyl]benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, we address common challenges, explain the rationale behind experimental choices, and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Sonogashira coupling?
The base is a critical component with a dual function. Its most essential role is to deprotonate the terminal alkyne, generating the nucleophilic acetylide species required for the catalytic cycle.[1][2] The reaction medium must be basic to neutralize the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct of the coupling reaction.[3] In many protocols, an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is used in excess and can also serve as the solvent.[1][3]
Q2: My starting material is this compound. Do I need to deprotect the TMS group before the reaction?
No, in-situ deprotection is a common and efficient strategy. The trimethylsilyl (TMS) group can be cleaved under the basic reaction conditions, typically by adding a fluoride source like tetrabutylammonium fluoride (TBAF) or by using certain amine bases that are sufficiently strong to effect deprotection.[3] This allows the reaction to proceed without a separate deprotection step. Alternatively, some protocols utilize bases like potassium carbonate in a solvent like methanol to achieve TMS cleavage and coupling in one pot.
Q3: What are the main differences between using an amine base (e.g., Et₃N, piperidine) and an inorganic base (e.g., K₂CO₃, Cs₂CO₃)?
Amine bases and inorganic bases operate effectively but influence the reaction in different ways, making the choice dependent on the specific substrate, catalyst system, and desired conditions.
-
Amine Bases (Et₃N, DIPA, Piperidine): These are the traditional choice. They are typically soluble in common organic solvents (like THF, DMF, or toluene) and can often act as both the base and the solvent.[3] Secondary amines, such as piperidine or diisopropylamine, can sometimes accelerate the reaction by interacting with the palladium complex.[3] However, they can also lead to side reactions and can be difficult to remove during workup.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are often used in "amine-free" protocols.[3][4][5] They are particularly useful in copper-free Sonogashira reactions where amines might compete as ligands for the palladium catalyst.[6] Inorganic bases are easily removed by filtration, simplifying purification. Their strength (e.g., Cs₂CO₃ is a stronger base than K₂CO₃) can be tuned to optimize the reaction.[7] For instance, in some cases where amine bases give poor yields, switching to an inorganic base like Cs₂CO₃ can significantly improve the outcome.[7]
Q4: What is Glaser-Hay coupling, and how can I prevent it?
Glaser-Hay coupling is the oxidative homocoupling of the terminal alkyne to form a diyne byproduct (e.g., 1,4-bis(4-cyanophenyl)buta-1,3-diyne in this case).[8][9][10] This side reaction is a major concern, especially in copper-catalyzed Sonogashira reactions, as it consumes the alkyne starting material.[4][8][11] It is promoted by the presence of oxygen.[2][9][12]
To minimize Glaser coupling:
-
Run the reaction under an inert atmosphere: Thoroughly degas your solvents and run the reaction under nitrogen or argon to exclude oxygen.[2]
-
Use a copper-free protocol: The presence of the copper co-catalyst is directly linked to the formation of alkyne dimers.[4][11] Switching to a copper-free system is often the most effective solution.[2]
-
Control reaction parameters: Slow addition of the alkyne can sometimes help by keeping its concentration low, disfavoring the bimolecular homocoupling reaction.[13]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I'm not getting any of my desired coupled product. What are the first things I should check?
A systematic check of your reagents and conditions is the first step.
-
Catalyst Activity: The palladium catalyst, especially Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air and may have degraded.[2] Consider using a fresh batch or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[2] Similarly, ensure your copper(I) iodide is fresh, as it can degrade over time.[2]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promotes unwanted Glaser homocoupling.[2][12] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.[2]
-
Base Suitability: The base must be strong enough to deprotonate the alkyne but not so strong as to cause other side reactions. Ensure the base is dry and added in sufficient excess.[2] For your specific substrate, this compound, the base must also facilitate the in-situ removal of the TMS group. If you suspect this is the issue, adding a dedicated deprotecting agent like a catalytic amount of TBAF may be necessary.
-
Reactivity of the Aryl Halide: The reactivity order for the aryl halide partner is I > Br > OTf >> Cl.[2][14] If you are using an aryl bromide, the reaction may require heating.[3][15] Aryl chlorides are notoriously unreactive and often require specialized, bulky, electron-rich phosphine ligands and higher temperatures to proceed efficiently.[14]
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turns black shortly after starting, and the reaction stalls. What's happening?
The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[2] This removes the active catalyst from the catalytic cycle, stopping the reaction.
Potential Causes & Solutions:
-
Solvent Choice: Certain solvents can promote the formation of palladium black. For instance, some researchers report that THF is more prone to this issue than other solvents like DMF or toluene.[2][16] Consider switching to an alternative solvent.
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. If you are heating the reaction, try reducing the temperature. For reactive aryl iodides, the reaction can often be run at room temperature.[3]
-
Impurities: Impurities in your starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity.[2]
-
Ligand Choice: The phosphine ligand stabilizes the palladium center. If the ligand dissociates or degrades, the palladium can precipitate. Using more robust or bulky ligands can sometimes prevent this.
Issue 3: Significant Homocoupling (Glaser Product) is Observed
Q: My main product is the diyne from the homocoupling of my alkyne. How do I favor the cross-coupling?
As discussed in the FAQs, this is a classic problem, especially when using a copper co-catalyst.
Solutions:
-
Eliminate Copper: The most effective solution is to switch to a copper-free Sonogashira protocol.[2][4] These reactions may require different ligands or bases to proceed efficiently but directly address the root cause of Glaser coupling.[2]
-
Strict Anaerobic Conditions: Oxygen is the oxidant for the homocoupling reaction.[2][9] Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is crucial.
-
Modify Base/Solvent System: Some studies have shown that the choice of amine can influence the rate of homocoupling versus cross-coupling. For example, using a more sterically hindered base like diisopropylethylamine (DIPEA) might disfavor the formation of the copper-acetylide intermediates that lead to homocoupling.[17]
Data Summary & Protocols
Table 1: Comparison of Common Bases for Sonogashira Coupling
| Base Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Amine (Tertiary) | Triethylamine (Et₃N) | Often used as solvent or co-solvent with THF, Toluene, DMF[3][7] | Good solubility, well-established protocols. | Can be difficult to remove, potential for side reactions. |
| Amine (Secondary) | Piperidine, Diisopropylamine (DIPA) | Often used as solvent or co-solvent[3][17] | Can accelerate the reaction rate.[3] | Strong odor, can be nucleophilic. |
| Inorganic (Carbonate) | K₂CO₃, Cs₂CO₃ | THF, DMF, Dioxane, 2-MeTHF[3][5] | Easily removed by filtration, ideal for amine-free protocols.[5] | Limited solubility in some organic solvents. |
| Inorganic (Phosphate) | K₃PO₄ | DMF, Toluene | Effective in copper-free systems. | Can lead to heterogeneous mixtures. |
| Inorganic (Hydroxide) | NaOH, KOH | Aqueous or biphasic systems | Inexpensive, useful in "green chemistry" protocols. | Can promote hydrolysis of sensitive functional groups (like the nitrile in your substrate).[17] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of an aryl bromide with this compound.
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Add degassed triethylamine (used as solvent) via syringe.
-
Add this compound (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.[15] The optimal temperature depends on the reactivity of the aryl bromide.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove precipitated salts and catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling with an Inorganic Base
This protocol is designed to minimize Glaser homocoupling.
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Cs₂CO₃ (2.0 equiv.).[7]
-
Seal the flask and purge with argon or nitrogen.
-
Add this compound (1.5 equiv.).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Mechanistic Diagrams
Caption: Fig 1. Catalytic cycles for the copper-catalyzed Sonogashira reaction.
Caption: Fig 2. Proposed mechanism for the copper-free Sonogashira reaction.[6]
References
- Sonogashira coupling - Wikipedia. (n.d.).
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- BYJU'S. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction.
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- ResearchGate. (n.d.). Proposed mechanism involving amines for the copper-free Sonogashira reaction.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Beilstein-Institut. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- Reaction Chemistry. (2008). Copper-free Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.
- Taylor & Francis Online. (n.d.). Glaser coupling – Knowledge and References.
- ResearchGate. (n.d.). Ni‐catalyzed Sonogashira type coupling of aryl nitriles.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- ACS Publications. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Chemical Engineering Transactions. (n.d.). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- ResearchGate. (2025). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
- SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
Sources
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.washington.edu [depts.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-[(Trimethylsilyl)ethynyl]benzonitrile and its Analogs
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis and comparison of the ¹H and ¹³C NMR data for 4-[(trimethylsilyl)ethynyl]benzonitrile, a versatile building block in organic synthesis. To provide a comprehensive understanding of substituent effects on the aromatic system, we will compare its spectral data with those of two key analogs: 4-ethynylbenzonitrile and the parent benzonitrile. This guide is designed to not only present the data but also to explain the underlying principles that govern the observed chemical shifts and coupling patterns, thereby offering actionable insights for spectral interpretation in your own research.
The Significance of Substituent Effects in NMR Spectroscopy
The chemical environment of a nucleus dictates its resonance frequency in an NMR experiment. For aromatic systems, the introduction of substituents can dramatically alter the electron density distribution within the benzene ring, leading to predictable changes in the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei. By systematically comparing the spectra of this compound with its analogs, we can dissect the electronic contributions of the trimethylsilyl (TMS) group and the ethynyl moiety.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound, 4-ethynylbenzonitrile, and benzonitrile, all recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic (2H) | 7.60-7.65 | m | - |
| Aromatic (2H) | 7.54-7.56 | m | - | |
| Si(CH₃)₃ (9H) | 0.25 | s | - | |
| 4-Ethynylbenzonitrile | Aromatic (2H) | 7.60-7.65 | m | - |
| Aromatic (2H) | 7.54-7.56 | m | - | |
| C≡C-H (1H) | 3.25 | s | - | |
| Benzonitrile [1] | Aromatic (2H) | 7.64 | d | 8.0 |
| Aromatic (1H) | 7.47 | t | 8.0 | |
| Aromatic (2H) | 7.60 | d | 8.0 |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-CN | 118.5 |
| C-ipso (CN) | 111.5 | |
| C-aromatic | 132.1 | |
| C-aromatic | 132.1 | |
| C-ipso (C≡C) | 128.3 | |
| C≡C-Si | 104.3 | |
| C≡C-Ar | 96.5 | |
| Si(CH₃)₃ | -0.5 | |
| 4-Ethynylbenzonitrile [2] | C-CN | 118.5 |
| C-ipso (CN) | 111.47 | |
| C-aromatic | 132.06 | |
| C-aromatic | 132.04 | |
| C-ipso (C≡C) | 128.25 | |
| C≡C-H | 82.8 | |
| C≡C-Ar | 80.5 | |
| Benzonitrile [1] | C-CN | 118.6 |
| C-ipso (CN) | 112.2 | |
| C-aromatic (ortho) | 132.0 | |
| C-aromatic (meta) | 128.9 | |
| C-aromatic (para) | 132.6 |
Analysis and Interpretation
The para-substitution on the benzene ring in both this compound and 4-ethynylbenzonitrile results in a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum.[3] This typically appears as two sets of multiplets, each integrating to two protons.
The Influence of the Ethynyl Group
Comparing the spectrum of benzonitrile to that of 4-ethynylbenzonitrile, the introduction of the ethynyl group at the para position leads to a slight upfield shift of the aromatic protons. This is attributed to the anisotropic effect of the carbon-carbon triple bond, which creates a shielding cone along its axis. The acetylenic proton in 4-ethynylbenzonitrile appears as a sharp singlet at approximately 3.25 ppm.
The Role of the Trimethylsilyl (TMS) Group
The most significant spectral change upon moving from 4-ethynylbenzonitrile to this compound is the disappearance of the acetylenic proton signal and the appearance of a strong singlet at around 0.25 ppm, integrating to nine protons. This is the characteristic signal for the chemically equivalent protons of the trimethylsilyl group. The silyl group is known to be electropositive and can act as an electron-donating group through hyperconjugation and σ-π conjugation.
In the ¹³C NMR spectrum, the TMS group exerts a notable shielding effect on the adjacent acetylenic carbon. The chemical shift of the carbon bonded to silicon (C≡C-Si) in this compound is significantly upfield compared to the corresponding terminal acetylenic carbon (C≡C-H) in 4-ethynylbenzonitrile.
Experimental Protocols
General Procedure for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Ensure a homogeneous solution.
-
Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Instrument Parameters
The following are typical parameters for acquiring high-quality NMR spectra on a 400 MHz spectrometer:
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 240 ppm
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of the NMR spectra of substituted benzonitriles.
Caption: A flowchart outlining the key steps from sample preparation to structural elucidation using NMR spectroscopy.
Conclusion
This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its structural analogs. By understanding the electronic effects of the trimethylsilyl and ethynyl substituents, researchers can more accurately interpret the NMR spectra of complex aromatic compounds. The provided experimental protocols and logical workflow serve as a practical resource for obtaining and analyzing high-quality NMR data in a laboratory setting.
References
- Electronic Supplementary Information - The Royal Society of Chemistry.
- JoVE. NMR Spectroscopy of Benzene Derivatives. (2025-05-22).
- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry.
Sources
A Comparative Guide to Purity Determination of 4-[(Trimethylsilyl)ethynyl]benzonitrile: HPLC vs. Orthogonal Methods
In the landscape of pharmaceutical development and materials science, the compound 4-[(Trimethylsilyl)ethynyl]benzonitrile stands as a critical building block. Its unique structure, featuring a silyl-protected alkyne and a nitrile-functionalized aromatic ring, makes it a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel materials. The purity of this intermediate is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles in subsequent synthetic steps, and the ultimate safety and efficacy of the final product.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will present a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary analytical choice, detailing the rationale behind its development. Furthermore, we will objectively compare this primary method with orthogonal techniques—Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)—providing the experimental context and data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
The Central Role of Purity in Synthesis
The trimethylsilyl (TMS) protecting group on the ethynyl moiety is susceptible to cleavage under both acidic and basic conditions. Incomplete reaction during its synthesis can leave starting materials, while side reactions can introduce structurally similar impurities. A reliable analytical method must, therefore, not only quantify the main component but also separate and detect potential process-related impurities and degradation products. This capability, known as being "stability-indicating," is a cornerstone of robust analytical science as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Primary Method: Stability-Indicating RP-HPLC
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, primarily due to its versatility, high resolving power, and compatibility with a wide range of analytes.[3][4] For this compound, an RP-HPLC method offers the necessary selectivity to separate the non-polar parent compound from more polar potential impurities, such as the desilylated analogue, 4-ethynylbenzonitrile.
Causality Behind Experimental Choices
The selection of each parameter in the proposed HPLC method is a deliberate choice grounded in the physicochemical properties of the analyte and the principles of chromatography.
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides strong retention for the relatively non-polar this compound. The end-capping of modern C18 phases minimizes interactions with free silanol groups on the silica surface, leading to improved peak shape for the nitrile-containing analyte.
-
Mobile Phase: A gradient elution with acetonitrile and water is chosen. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff, making it suitable for detection at lower wavelengths. A gradient is employed to ensure that any potential impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. The analysis starts with a higher proportion of water to retain polar impurities and gradually increases the acetonitrile concentration to elute the main, more hydrophobic, compound.
-
Detection: The benzonitrile moiety contains a strong chromophore. Therefore, UV detection is the most straightforward and robust choice. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, which can help in identifying co-eluting peaks and assessing peak purity. The detection wavelength is set at the absorption maximum of the benzonitrile chromophore for optimal sensitivity.
-
Method Validation: The trustworthiness of any analytical method hinges on its validation.[1] This proposed method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, range, and robustness to ensure it is fit for its intended purpose.[1]
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and separate it from potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | PDA at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of diluent to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the diluent.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Orthogonal Methods for Comprehensive Purity Assessment
Relying on a single analytical method, even a robust one, can sometimes lead to overlooked impurities. Orthogonal methods, which separate components based on different chemical or physical principles, provide a more comprehensive picture of a sample's purity. For this compound, Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are excellent orthogonal choices.
Alternative 1: Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[5][6][7][8] Given that this compound has a moderate molecular weight and is likely to be sufficiently volatile and stable at typical GC operating temperatures, GC offers a separation mechanism based on boiling point and polarity, which is orthogonal to the partitioning mechanism in RP-HPLC.
Causality Behind Experimental Choices:
-
Technique Suitability: The silyl group enhances the volatility of the molecule, making it amenable to GC analysis.[9] This method would be particularly effective at separating impurities with different boiling points, which may not be well-resolved by HPLC.
-
Column Selection: A low-to-mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. This provides a balance of interactions for separating a range of potential impurities.
-
Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.
Experimental Protocol: GC-FID
Objective: To provide an orthogonal purity assessment based on volatility.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Injector Temp. | 280 °C |
| Detector Temp. | 300 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injection | 1 µL, split ratio 50:1 |
Alternative 2: Supercritical Fluid Chromatography (SFC)
SFC bridges the gap between GC and HPLC, using a supercritical fluid (typically CO₂) as the mobile phase.[10][11][12][13] It offers fast, efficient separations with reduced solvent consumption, making it a "green" analytical technique.[13] For this compound, SFC provides a separation mechanism that is orthogonal to both RP-HPLC and GC, often behaving like normal-phase chromatography.
Causality Behind Experimental Choices:
-
Orthogonality: SFC separations are governed by polarity and interactions with the stationary phase in a non-aqueous environment, providing a different selectivity compared to RP-HPLC.[11]
-
Speed and Efficiency: The low viscosity of supercritical CO₂ allows for higher flow rates and faster analysis times without a significant loss in efficiency.[13]
-
Mobile Phase: Supercritical CO₂ is non-polar. A polar co-solvent, such as methanol, is added to modulate the mobile phase strength and achieve elution of the analyte.
Experimental Protocol: SFC
Objective: To provide a fast, orthogonal purity assessment with reduced organic solvent consumption.
Instrumentation:
-
Supercritical Fluid Chromatograph with a pump for CO₂ and a co-solvent pump, an autosampler, a column oven, and a PDA detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | Diol or 2-Ethylpyridine, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol |
| Gradient | 5% B to 40% B over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temp. | 40 °C |
| Detection | PDA at 254 nm |
Visualization of the Orthogonal Methods Workflow
Caption: Orthogonal Methods for Purity Analysis.
Performance Comparison
The choice of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the expected performance of the three discussed methods for the purity analysis of this compound.
| Parameter | RP-HPLC | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a polar mobile phase and a non-polar stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility. | Partitioning between a supercritical fluid mobile phase and a stationary phase, based on polarity. |
| Selectivity | Excellent for a wide range of polarities. Ideal for separating the main peak from more polar degradants. | Excellent for separating compounds with different boiling points. May not resolve thermally stable isomers. | Orthogonal to RP-HPLC, similar to normal phase. Excellent for separating isomers. |
| Analysis Time | Moderate (typically 15-30 min). | Fast to Moderate (typically 10-20 min). | Very Fast (typically < 10 min). |
| Solvent Usage | High usage of aqueous and organic solvents. | Low (only for sample preparation). Carrier gas is used. | Low organic solvent usage. Primarily uses CO₂. |
| Sensitivity | High with UV detection. | High with FID. | High with UV/MS detection. |
| Robustness | Generally very robust and well-understood. | Robust, but susceptible to issues with non-volatile impurities contaminating the inlet/column. | Modern systems are robust; requires specialized high-pressure equipment. |
| Best For... | Universal purity testing, stability studies, and quality control. | Analysis of thermally stable, volatile impurities and residual solvents. | High-throughput screening, chiral separations, and orthogonal confirmation. |
Conclusion and Recommendations
For the routine quality control and purity determination of this compound, the proposed stability-indicating RP-HPLC method is the recommended primary technique. Its versatility, high resolution, and the wealth of regulatory acceptance make it the most reliable choice for ensuring product quality in a regulated environment.[3] The method's ability to separate the parent compound from potential polar degradants is a key advantage.
However, for comprehensive characterization, especially during process development or troubleshooting, employing an orthogonal method is strongly advised.
-
Gas Chromatography is an excellent choice for identifying and quantifying volatile or semi-volatile impurities that might not be detected by HPLC.
-
Supercritical Fluid Chromatography offers a rapid, green alternative with unique selectivity, making it ideal for high-throughput analysis or for resolving impurities that are challenging to separate by either HPLC or GC.[10][12][13]
Ultimately, a multi-faceted analytical approach provides the highest degree of confidence in the purity of this compound. By understanding the principles and practical considerations of each technique presented in this guide, researchers and drug development professionals can build a robust analytical control strategy that ensures the quality and consistency of this vital chemical intermediate.
References
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- Zajac, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 329-335. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 4-[(Trimethylsilyl)ethynyl]benzonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, 4-[(trimethylsilyl)ethynyl]benzonitrile stands as a versatile building block. Its trimethylsilyl (TMS) protected alkyne and nitrile functionalities make it a valuable precursor for a variety of chemical transformations, including Sonogashira couplings and azide-alkyne cycloadditions (click chemistry). The TMS group not only serves as a protecting group but also enhances the solubility and volatility of the molecule, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). Understanding the mass spectrometric behavior of this compound and its subsequent products is crucial for reaction monitoring, impurity profiling, and structural elucidation.
This guide provides an in-depth comparison of the mass spectrometry analysis of this compound and its key derivatives. We will explore the characteristic fragmentation patterns under electron ionization (EI) and discuss the expected mass spectral features of its desilylated counterpart and common reaction products.
Mass Spectrometry of this compound: A Baseline Analysis
The analysis of this compound, with a molecular weight of 199.32 g/mol , is typically performed using GC-MS due to its volatility.[1] The electron ionization (EI) mass spectrum is characterized by several key fragments that are diagnostic for the trimethylsilyl group.
A structurally similar compound, 1-phenyl-2-(trimethylsilyl)acetylene, provides a valuable reference for predicting the fragmentation of this compound.[2] The mass spectrum of this analog is dominated by the loss of a methyl group ([M-15]⁺) and the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺).[2]
Expected Key Fragments for this compound:
| m/z | Proposed Fragment | Significance |
| 199 | [M]⁺ | Molecular Ion |
| 184 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group. This is often the base peak for TMS-containing compounds. |
| 126 | [M - Si(CH₃)₃]⁺ | Loss of the trimethylsilyl group, corresponding to the 4-ethynylbenzonitrile cation. |
| 102 | [C₈H₄N]⁺ | Fragmentation of the benzonitrile moiety. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation, a hallmark of TMS-derivatized compounds. |
The presence of a prominent peak at m/z 184 is a strong indicator of the intact silylated molecule, while the ion at m/z 73 confirms the presence of the TMS group. The relative abundance of the molecular ion at m/z 199 may be low due to the facile fragmentation of the TMS group.
The Desilylated Product: 4-Ethynylbenzonitrile
A common and important transformation of this compound is the removal of the TMS protecting group to yield 4-ethynylbenzonitrile. This desilylation can occur intentionally during a synthetic step or sometimes as an in-source fragmentation during mass spectrometric analysis. The mass spectrum of 4-ethynylbenzonitrile (molecular weight 127.14 g/mol ) is significantly different from its silylated precursor.[3]
The mass spectrum of phenylacetylene, a close analog, is dominated by the molecular ion, indicating the stability of the aromatic alkyne structure.[4] We can expect a similar behavior for 4-ethynylbenzonitrile.
Expected Key Fragments for 4-Ethynylbenzonitrile:
| m/z | Proposed Fragment | Significance |
| 127 | [M]⁺ | Molecular Ion, likely the base peak. |
| 101 | [M - C₂H₂]⁺ | Loss of acetylene, a common fragmentation for phenylacetylenes. |
| 75 | [C₆H₃]⁺ | Fragmentation of the aromatic ring. |
The most telling difference in the mass spectra of the silylated and desilylated compounds is the absence of the characteristic TMS-related fragments (m/z 184 and 73) in the spectrum of 4-ethynylbenzonitrile and the shift of the molecular ion from m/z 199 to m/z 127.
Comparison with Reaction Products: Expanding the Analytical Scope
The utility of this compound lies in its reactivity. Here, we compare its mass spectral signature with the expected products of two common reactions: Sonogashira coupling and Click Chemistry.
Sonogashira Coupling Products
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] Reacting this compound (after desilylation) with an aryl halide (e.g., iodobenzene) would yield a diarylacetylene.
Example Product: 4-(Phenylethynyl)benzonitrile
| m/z | Proposed Fragment | Significance |
| 203 | [M]⁺ | Molecular Ion of the coupled product. |
| 176 | [M - HCN]⁺ | Loss of hydrogen cyanide from the nitrile group. |
| 151 | [C₁₂H₇]⁺ | Fragmentation of the diarylacetylene backbone. |
The mass spectrum of the Sonogashira product will show a molecular ion corresponding to the combined mass of the two coupled fragments. The fragmentation pattern will be characteristic of the new, larger aromatic system and will lack any TMS-related ions.
Click Chemistry Products
The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," involves the reaction of an alkyne with an azide to form a 1,2,3-triazole.[7][8] After desilylation, 4-ethynylbenzonitrile can react with an organic azide (e.g., benzyl azide) to form a triazole product.
Example Product: 1-Benzyl-4-(4-cyanophenyl)-1H-1,2,3-triazole
| m/z | Proposed Fragment | Significance |
| 260 | [M]⁺ | Molecular Ion of the triazole product. |
| 91 | [C₇H₇]⁺ | Benzyl cation, a very stable and common fragment. |
| 129 | [C₈H₅N₂]⁺ | Fragment containing the cyanophenyl and part of the triazole ring. |
The mass spectrum of the click product will be characterized by a molecular ion reflecting the addition of the azide component and fragmentation patterns indicative of the newly formed triazole ring and its substituents. The prominent benzyl fragment at m/z 91 would be a strong indicator of this specific product.
Experimental Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5MS or equivalent, is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Range: Scan from m/z 40 to 300 to cover the expected parent and fragment ions.
-
Source Temperature: 230 °C.
-
Visualizing the Analytical Workflow and Fragmentation
Caption: General workflow for the GC-MS analysis of volatile organic compounds.
Caption: Comparative fragmentation of silylated vs. desilylated benzonitrile.
Conclusion
The mass spectrometric analysis of this compound is characterized by fragmentation patterns typical of TMS-containing compounds, most notably the loss of a methyl group and the formation of the trimethylsilyl cation. This signature is readily distinguishable from its desilylated product, 4-ethynylbenzonitrile, which exhibits a stable molecular ion and fragmentation related to the aromatic alkyne core. Furthermore, the mass spectra of subsequent reaction products, such as those from Sonogashira coupling or click chemistry, will display unique molecular ions and fragmentation pathways corresponding to their larger and more complex structures. A thorough understanding of these mass spectral behaviors is indispensable for chemists working with this important synthetic intermediate, enabling confident reaction monitoring and product characterization.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4547245, 4-Ethynylbenzonitrile.
- Safe, S., et al. (1971). Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes. Journal of the Chemical Society B: Physical Organic, 409-412.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 66111, Trimethylsilylacetylene.
- Reddy, B. V. S., et al. (2015). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. RSC Advances, 5(92), 75239-75243.
- Kappe, C. O. (2004). Flow Chemistry: Sonogashira Coupling. Journal of Organic Chemistry, 69(22), 7637-7643.
- ResearchGate. Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Agilent Technologies. (2023). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
- ResearchGate. GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans.
- Chemguide. Fragmentation Patterns in Mass Spectra.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- Gelest. Cross-Coupling of Alkynylsilanes.
- Agilent Technologies. (2005). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
- Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds.
- Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra.
- Interchim. Click Chemistry (Azide / alkyne reaction).
- Radboud Repository. The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR.
- Interpretation of mass spectra. (n.d.).
- Scribd. Click Chemistry.
- PubChemLite. This compound (C12H13NSi).
- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.
- Gao, S., & Wu, Y. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 1(5), 555-561.
- ResearchGate. GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b....
- Knausz, D., et al. (2007). Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: their gas and liquid chromatographic analysis in plant extracts.
- Veselá, A. B., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity.
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A Comparative Guide to the Reactivity of Terminal Alkynes: 4-[(Trimethylsilyl)ethynyl]benzonitrile in Focus
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, terminal alkynes are indispensable building blocks. Their utility is most prominently showcased in a suite of robust and versatile reactions, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling, and catalytic hydrogenation. The reactivity of a terminal alkyne, however, is not a monolithic property; it is exquisitely modulated by the substituents appended to the alkynyl scaffold. This guide provides a comparative analysis of the reactivity of 4-[(Trimethylsilyl)ethynyl]benzonitrile , a synthetically versatile, silyl-protected aromatic alkyne, with two other archetypal terminal alkynes: phenylacetylene (an aromatic alkyne) and propargyl alcohol (an aliphatic alkyne). Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of how substituent effects—both electronic and steric—govern the performance of these alkynes in key synthetic transformations.
Understanding the Players: A Structural and Electronic Overview
The reactivity of a terminal alkyne is fundamentally dictated by the electronic environment of the C≡C triple bond and the acidity of the terminal alkyne proton. The substituents on our three compounds of interest impart distinct characteristics that influence their behavior in chemical reactions.
| Compound | Structure | Key Features |
| This compound | CCN(c1ccc(cc1)C#C(C)C)C | • Trimethylsilyl (TMS) Group: A bulky protecting group for the terminal alkyne. It imparts steric hindrance and has a complex electronic effect.[1] • Cyano Group: A strong electron-withdrawing group in the para position, which polarizes the aromatic ring and influences the acidity of the (deprotected) alkyne proton. |
| Phenylacetylene | c1ccccc1C#C | • Phenyl Group: An aromatic substituent that can participate in resonance and inductive effects, influencing the electron density of the alkyne. |
| Propargyl Alcohol | C#CCO | • Hydroxymethyl Group: An aliphatic substituent with an electron-withdrawing oxygen atom, which can influence the acidity of the alkyne proton through inductive effects. It also provides a handle for further functionalization. |
Comparative Reactivity in Key Transformations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," is a powerful tool for forming 1,2,3-triazoles. The reaction rate can be influenced by the electronic properties of the alkyne.[2]
Reactivity Comparison:
-
This compound: In its TMS-protected form, this compound is unreactive in CuAAC. The TMS group must first be cleaved to reveal the terminal alkyne. Common deprotection methods include treatment with fluoride sources like tetrabutylammonium fluoride (TBAF) or basic conditions such as potassium carbonate in methanol. Once deprotected, the resulting 4-ethynylbenzonitrile is expected to be highly reactive. The electron-withdrawing cyano group increases the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate, which is a key step in the catalytic cycle.[2]
-
Phenylacetylene: This is a standard substrate for CuAAC. Its reactivity is generally considered a benchmark.
-
Propargyl Alcohol: Propargyl alcohol and its derivatives are widely used in bioconjugation due to their good reactivity and water solubility.[3] They are considered to be very reactive in CuAAC.[2]
Predicted Reactivity Order (after deprotection for the TMS-protected compound):
4-Ethynylbenzonitrile > Propargyl Alcohol ≈ Phenylacetylene
This prediction is based on the principle that electron-withdrawing groups on the alkyne can accelerate the CuAAC reaction.[2]
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Catalytic Hydrogenation
Catalytic hydrogenation of alkynes can proceed to either the corresponding alkene or alkane, depending on the catalyst and reaction conditions. The electronic and steric properties of the substituents can influence the rate and selectivity of the reaction.
Reactivity Comparison:
-
This compound: The TMS group can be retained during hydrogenation under certain conditions, or it can be cleaved. The presence of the nitrile group adds another layer of complexity, as it can also be reduced under harsh hydrogenation conditions. [4][5]Selective hydrogenation to the alkene may be challenging.
-
Phenylacetylene: The selective hydrogenation of phenylacetylene to styrene is a well-studied but challenging industrial process, as over-hydrogenation to ethylbenzene is common. [6][7]* Propargyl Alcohol: The hydroxyl group can direct the hydrogenation and influence the stereoselectivity of the resulting allylic alcohol.
Predicted Reactivity and Selectivity:
The prediction of reactivity and selectivity in hydrogenation is highly dependent on the specific catalyst and conditions used. However, some general trends can be anticipated:
-
Rate of Hydrogenation: Generally, less sterically hindered alkynes hydrogenate faster. Thus, propargyl alcohol might be expected to react faster than phenylacetylene. The bulky TMS group on this compound could slow down the reaction rate.
-
Selectivity: Achieving selective hydrogenation to the alkene is a common challenge for all three substrates. The choice of catalyst (e.g., Lindlar's catalyst for cis-alkenes) is critical. For this compound, the potential for nitrile group reduction presents an additional selectivity challenge. [4][5]
Caption: Hydrogenation pathways for alkynes.
Experimental Protocols
Deprotection of this compound
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 4-ethynylbenzonitrile, which can be used in subsequent reactions or purified by column chromatography.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Terminal alkyne (e.g., deprotected 4-ethynylbenzonitrile, phenylacetylene, or propargyl alcohol)
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
Procedure:
-
In a vial, dissolve the terminal alkyne (1.0 eq) and the azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
General Protocol for Sonogashira Cross-Coupling
-
Terminal alkyne (e.g., deprotected 4-ethynylbenzonitrile, phenylacetylene, or propargyl alcohol)
-
Aryl or vinyl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.05-0.1 eq).
-
Add anhydrous THF and anhydrous Et₃N.
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography.
Conclusion
The reactivity of terminal alkynes is a finely tunable parameter, heavily influenced by their substituents. This compound, after deprotection, emerges as a highly reactive substrate for both CuAAC and Sonogashira coupling reactions, a consequence of the potent electron-withdrawing cyano group that activates the alkyne. This enhanced reactivity can be strategically leveraged to achieve higher yields or milder reaction conditions compared to less activated alkynes like phenylacetylene. However, the additional deprotection step for the TMS group is a consideration in synthetic planning. In catalytic hydrogenation, the presence of multiple reducible functional groups in this compound presents a selectivity challenge that requires careful catalyst and condition screening. By understanding the interplay of steric and electronic effects, researchers can make informed decisions in selecting the optimal alkyne for their specific synthetic goals, thereby accelerating the pace of innovation in drug development and materials science.
References
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Recent Advances in Sonogashira Reactions.
- Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]
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A Comparative Guide to the Structural Validation of Sonogashira Products by 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the Sonogashira coupling is an indispensable tool for forging carbon-carbon bonds between sp² and sp hybridized carbons. This palladium and copper co-catalyzed reaction is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3] However, the elegance of the Sonogashira reaction can be accompanied by undesired side reactions, most notably the homocoupling of terminal alkynes (Glaser coupling), which can complicate product purification and lead to ambiguous structural assignments.[4][5]
Robust, unambiguous structural validation is therefore not just a formality but a critical necessity. While 1D NMR (¹H and ¹³C) provides a foundational overview, it often falls short in resolving the complexities of substituted aromatic systems and definitively proving the connectivity across the newly formed alkyne bridge. This guide provides an in-depth, comparative analysis of 2D NMR techniques—COSY, HSQC, and HMBC—as a self-validating system for the unequivocal structural determination of Sonogashira products. We will move beyond a simple procedural list to explain the causality behind experimental choices, ensuring a scientifically rigorous approach to structural elucidation.[6][7][8]
The Analytical Challenge: Beyond a Simple Spectrum
Confirming the structure of a Sonogashira product requires answering several critical questions:
-
Connectivity: Has the C-C bond formed between the correct aryl/vinyl carbon and the terminal alkyne carbon?
-
Regiochemistry: If the aromatic or vinyl halide is substituted, at which position did the coupling occur?
-
Integrity of Fragments: Are the aromatic and alkyne synthons structurally intact post-reaction?
-
Purity: Are common byproducts, such as the homocoupled alkyne dimer, present in the sample?[9]
Answering these questions with confidence requires a multi-dimensional approach where different NMR experiments provide orthogonal, cross-validating pieces of evidence.
A Comparative Analysis of Key 2D NMR Experiments
The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a detailed picture of the molecular architecture.[10][11] Each experiment offers a unique perspective, and their combined interpretation forms a robust, self-validating workflow.
| 2D NMR Technique | Core Principle | Application in Sonogashira Product Validation | Strengths & Limitations |
| COSY (Correlation Spectroscopy) | Reveals scalar (through-bond) couplings between protons, typically over 2-3 bonds (¹H-¹H).[12] | • Maps out proton spin systems within the aromatic ring and any aliphatic chains on the alkyne substituent.• Confirms substitution patterns (ortho, meta, para) by identifying adjacent protons. | Strength: Excellent for defining discrete, proton-coupled fragments.Limitation: Does not provide information across heteroatoms or quaternary carbons; cannot directly confirm the aryl-alkyne bond. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to the carbon it is attached to (¹H-¹³C, one bond).[11][13][14] | • Unambiguously assigns the carbon resonance for every protonated carbon.• Crucial for identifying the sp-hybridized carbons of the alkyne (typically 65-100 ppm).[15] | Strength: Highly sensitive and provides direct C-H connectivity, simplifying complex spectra.Limitation: Does not show correlations to non-protonated (quaternary) carbons, such as the internal alkyne carbon. Terminal alkyne C-H correlations can sometimes be weak due to their large ¹JCH coupling constant (~250 Hz), which may require experimental optimization.[16] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (¹H-¹³C, typically 2-4 bonds).[17] | • The definitive experiment for proving connectivity. • Establishes the crucial correlation between protons on the aromatic ring (alpha to the new bond) and the sp-hybridized alkyne carbons.• Identifies quaternary carbons by showing correlations from nearby protons. | Strength: Bridges structural fragments, providing the final, irrefutable evidence of the complete molecular structure.Limitation: Generally less sensitive than HSQC; the absence of a correlation is not definitive proof of a lack of proximity. |
The Self-Validating Experimental Workflow
A rigorous validation process integrates these techniques in a logical sequence, where each step builds upon and confirms the last.
Detailed Experimental Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified Sonogashira product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is free of particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if the solvent does not provide a reliable lock signal.
2. NMR Data Acquisition:
-
1D Spectra: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C{¹H} NMR spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment. Typical acquisition times are 15-30 minutes.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. Phase-edited HSQC can be valuable as it displays CH/CH₃ and CH₂ correlations with opposite phases, aiding in assignments.[14]
-
HMBC: Acquire a gradient-selected HMBC experiment. This is often the longest experiment; allow sufficient acquisition time (1-4 hours) to detect weaker, long-range correlations, which are critical for the final structure proof.
Data Interpretation: A Case Study Approach
Let's consider the product of coupling iodobenzene with phenylacetylene: 1,2-diphenylethyne .
-
1D NMR Analysis:
-
¹H NMR: Will show complex multiplets in the aromatic region (~7.2-7.6 ppm). The characteristic terminal alkyne proton (~3.1 ppm) from phenylacetylene will be absent.
-
¹³C NMR: Will show signals in the aromatic region (~128-132 ppm) and, most importantly, two quaternary carbon signals for the alkyne carbons around 80-100 ppm.[15]
-
-
HSQC Analysis:
-
This spectrum will show correlations for all the C-H pairs in the two phenyl rings. The alkyne carbons will be absent from the HSQC spectrum as they are non-protonated, immediately confirming their quaternary nature.
-
-
COSY Analysis:
-
The COSY spectrum will reveal the coupling networks within each phenyl ring. For example, the ortho protons will show correlations to the meta protons, which in turn correlate to the para proton. This confirms the integrity of the aromatic spin systems.
-
-
HMBC Analysis: The Crucial Link:
-
This is the definitive experiment. The key observation is a correlation from the ortho protons of one phenyl ring (the one originating from iodobenzene) to the two sp-hybridized carbons of the alkyne. This three-bond (³JCH) correlation irrefutably proves the formation of the new aryl-alkyne C-C bond.
-
Similarly, correlations from the ortho protons of the second phenyl ring (from phenylacetylene) to the alkyne carbons will also be observed.
-
Conclusion
The structural validation of Sonogashira products demands more than a cursory glance at a ¹H NMR spectrum. A systematic and integrated approach using a suite of 2D NMR experiments provides a self-validating dataset that is both scientifically rigorous and irrefutable. By leveraging COSY to define spin systems, HSQC to map direct C-H attachments, and HMBC to bridge the molecular fragments, researchers can achieve absolute confidence in their structural assignments. This multi-faceted strategy not only confirms the desired product but also identifies potential impurities, ensuring the integrity and reliability of the chemical entities being advanced in research and development pipelines.
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A Senior Application Scientist's Guide to the Spectroscopic and Synthetic Comparison of 4-Ethynylbenzonitrile and its Trimethylsilyl-Protected Form
Abstract: 4-Ethynylbenzonitrile is a valuable bifunctional molecule in materials science and pharmaceutical development, featuring both a nitrile group and a terminal alkyne. The terminal alkyne's acidic proton, however, can interfere with certain organometallic reactions. Protecting this alkyne with a trimethylsilyl (TMS) group is a common strategy to prevent unwanted side reactions, enabling its use in complex synthetic pathways like sequential cross-couplings. This guide provides an in-depth comparison of the spectroscopic signatures of 4-ethynylbenzonitrile and its TMS-protected counterpart, (4-cyanophenyl)ethynyl)trimethylsilane. We will present detailed experimental protocols for the protection and deprotection reactions and analyze the distinct changes observed in NMR, FT-IR, and UV-Vis spectroscopy, providing researchers with the practical knowledge to monitor these transformations effectively.
The Strategic Role of TMS Protection in Synthesis
In organic synthesis, particularly when constructing complex molecules, the reactivity of a terminal alkyne (R-C≡C-H) can be both a blessing and a curse. While the terminal C-H bond is essential for reactions like Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, its acidity can lead to undesired deprotonation by strong bases or organometallic reagents intended for other parts of the molecule.
The trimethylsilyl (TMS) group serves as an ideal protecting group for terminal alkynes for several reasons[1][2][3]:
-
Inertness: It replaces the acidic proton with a sterically bulky and chemically robust silyl group, which is stable to a wide range of non-fluoride-based reagents.
-
Reversibility: The TMS group can be removed cleanly and efficiently under mild conditions, typically using fluoride sources (like TBAF) or basic hydrolysis, to regenerate the terminal alkyne for subsequent reactions[1][4].
-
Differential Reactivity: The use of TMS protection allows for selective, sequential cross-coupling reactions. For instance, in a molecule with multiple halogen atoms of differing reactivity (e.g., an aryl iodide and an aryl bromide), one can first couple a TMS-protected alkyne at the more reactive site (iodide), then deprotect the alkyne, and finally perform a second coupling at the less reactive site (bromide)[5][6][7].
This guide uses 4-ethynylbenzonitrile as a model system to illustrate the practical aspects of TMS protection and the clear spectroscopic shifts that confirm its successful application and removal.
Experimental Workflow: Protection and Deprotection
The transformation between the deprotected and protected forms is a straightforward and high-yielding process. The following protocols are representative methods for achieving this two-way conversion.
Caption: Reversible TMS protection and deprotection of 4-ethynylbenzonitrile.
Experimental Protocol 1: TMS Protection of 4-Ethynylbenzonitrile
This protocol describes the silylation of the terminal alkyne using a strong base to form the acetylide, followed by quenching with trimethylsilyl chloride (TMSCl).
Materials:
-
4-Ethynylbenzonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-ethynylbenzonitrile (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Cautiously add NaH (1.2 eq) portion-wise. (Alternatively, add n-BuLi dropwise). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium acetylide may result in a slurry.
-
Silylation: Cool the mixture back to 0 °C and add TMSCl (1.2 eq) dropwise via syringe. A white precipitate (NaCl) will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (4-cyanophenyl)ethynyl)trimethylsilane as a solid.
Experimental Protocol 2: Deprotection of TMS-Protected Alkyne
This protocol utilizes potassium carbonate in methanol, a mild and effective method for cleaving the Si-C bond[4].
Materials:
-
(4-Cyanophenyl)ethynyl)trimethylsilane
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve (4-cyanophenyl)ethynyl)trimethylsilane (1.0 eq) in a 1:1 mixture of methanol and THF (approx. 0.3 M concentration) in a round-bottom flask.
-
Reaction: Add a catalytic amount of K₂CO₃ (e.g., 0.1 eq). Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes[4].
-
Workup: Once the starting material is consumed, remove the solvent by rotary evaporation.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl and brine[4].
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give 4-ethynylbenzonitrile, which is often pure enough for subsequent steps or can be further purified by recrystallization[4].
A Comparative Spectroscopic Analysis
The success of the protection and deprotection steps is readily confirmed by routine spectroscopic methods. The addition and removal of the TMS group (formula weight: 73.19 g/mol ) imparts distinct and predictable changes to the molecule's spectral properties.
| Spectroscopic Feature | 4-Ethynylbenzonitrile (Deprotected) | ((4-Cyanophenyl)ethynyl)trimethylsilane (TMS-Protected) | Rationale for Change |
| ¹H NMR (Acetylenic H) | ~3.5 ppm (s, 1H) | Absent | The acidic proton is replaced by the TMS group. |
| ¹H NMR (TMS Protons) | Absent | ~0.25 ppm (s, 9H)[8] | Appearance of the nine equivalent methyl protons of the TMS group. |
| ¹³C NMR (Alkyne C1, ≡C-H/Si) | ~83 ppm | ~99.6 ppm[8] | The silicon atom's electropositive nature deshields the adjacent carbon, causing a significant downfield shift. |
| ¹³C NMR (Alkyne C2, Ar-C≡) | ~80 ppm | ~103.0 ppm[8] | A similar, though slightly larger, downfield shift is observed for the carbon attached to the aromatic ring. |
| FT-IR (≡C-H stretch) | ~3300 cm⁻¹ (sharp, strong) | Absent | Disappearance of the terminal alkyne C-H bond. |
| FT-IR (C≡C stretch) | ~2110 cm⁻¹ (weak) | ~2160 cm⁻¹[8][9] | The bond to the heavier silicon atom and electronic effects cause a shift to higher wavenumber (frequency). |
| UV-Vis (λmax in CH₂Cl₂) | ~260 nm, ~270 nm | Slight Bathochromic Shift | The TMS group can act as a weak hyperconjugative donor, slightly extending the conjugation and shifting the absorbance to a longer wavelength. |
¹H and ¹³C NMR Spectroscopy
¹H NMR: The most telling change in the proton NMR spectrum is the simple "disappearance and appearance" of key signals.
-
Deprotected: 4-Ethynylbenzonitrile shows a characteristic singlet for the acetylenic proton around 3.5 ppm. Its integration value of 1H is a definitive marker.
-
Protected: Upon protection, this signal vanishes completely. Concurrently, a new, strong singlet appears far upfield, typically around 0.25 ppm[8]. This signal, integrating to 9H, corresponds to the nine chemically equivalent protons of the TMS group's three methyls. This upfield shift is characteristic of protons on silicon.
¹³C NMR: The carbon NMR spectrum provides a more nuanced view of the electronic changes at the alkyne.
-
Deprotected: The two sp-hybridized carbons of the alkyne in 4-ethynylbenzonitrile appear in the range of 80-83 ppm.
-
Protected: In the TMS-protected compound, both alkyne carbons shift significantly downfield (to lower magnetic field) to ~99.6 ppm and ~103.0 ppm[8]. This deshielding effect is attributed to the electropositive character of silicon relative to carbon and hydrogen, which alters the electronic environment of the triple bond[10].
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy offers two unambiguous markers for this transformation.
-
Deprotected: The spectrum of 4-ethynylbenzonitrile is defined by a sharp, strong absorption band around 3300 cm⁻¹, corresponding to the ≡C-H stretching vibration[11]. A weaker, but sharp, band for the C≡C triple bond stretch is also visible around 2110 cm⁻¹.
-
Protected: After TMS protection, the ≡C-H stretch at 3300 cm⁻¹ is entirely absent. The C≡C stretching frequency shifts to a higher wavenumber, appearing around 2160 cm⁻¹[8][9]. This shift is due to the increased mass of the substituent on the alkyne (Si vs. H) and changes in the bond polarity.
UV-Visible Spectroscopy
As 4-ethynylbenzonitrile possesses a conjugated system (phenyl ring, alkyne, and nitrile), it exhibits characteristic UV absorption.
-
Deprotected: The molecule typically shows primary and secondary absorption bands in the UV region.
-
Protected: The introduction of the TMS group can cause a slight bathochromic (red) shift in the maximum absorbance (λmax). This is because the Si-C bond can participate in hyperconjugation with the adjacent π-system, subtly extending the effective conjugation and lowering the energy required for electronic transitions[12][13]. The effect is generally small but measurable.
Practical Implications: Enabling Sequential Synthesis
The true utility of the TMS group is demonstrated in multi-step synthesis. Consider a scenario where a researcher needs to synthesize an unsymmetrical diarylacetylene starting from 4-iodobenzonitrile.
Caption: Selective synthesis enabled by TMS protection/deprotection.
In this workflow, a Sonogashira coupling is first performed between 4-iodobenzonitrile and commercially available TMS-acetylene[5]. The resulting TMS-protected intermediate is then isolated. After deprotection to yield 4-ethynylbenzonitrile, a second, different aryl halide (e.g., an aryl bromide) can be introduced in a subsequent Sonogashira reaction to furnish the final, unsymmetrical product. This level of control would be impossible without the use of a protecting group.
Conclusion
The trimethylsilyl group is an indispensable tool in the synthetic chemist's arsenal for the management of terminal alkynes. The reversible protection of 4-ethynylbenzonitrile serves as a perfect case study, demonstrating a robust and reliable synthetic cycle. The spectroscopic changes associated with this transformation are distinct and easily interpretable, providing clear-cut evidence for the chemical state of the alkyne. By mastering the analysis of these ¹H NMR, ¹³C NMR, and FT-IR spectra, researchers can confidently monitor their reactions, ensuring the successful application of this powerful protective strategy in the synthesis of advanced materials and complex drug candidates.
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A Senior Application Scientist's Guide to Catalyst Efficiency in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction, a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials, enables the formation of a crucial carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, cost-effectiveness, and environmental impact. This guide provides an in-depth comparison of prevalent catalyst systems for the Sonogashira coupling, supported by experimental data and field-proven insights to aid in your selection process.
The Heart of the Matter: Understanding the Catalytic Cycle
The efficiency of a Sonogashira coupling is intrinsically linked to the intricacies of its catalytic cycle. Two primary pathways exist: the traditional copper-co-catalyzed mechanism and the increasingly popular copper-free variant. The choice between these pathways often dictates the optimal catalyst system.
The classical Sonogashira reaction employs a dual catalytic system involving palladium and a copper(I) co-catalyst.[1] The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide and the subsequent reductive elimination to form the desired product. Simultaneously, the copper co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation with the palladium complex.[2]
However, the presence of copper can lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling), catalyst deactivation, and the necessity for stringent anaerobic conditions.[3] This has spurred the development of copper-free protocols, which offer cleaner reaction profiles and simplified product purification.[4] In the absence of copper, a strong base is typically required to facilitate the deprotonation of the terminal alkyne, which then coordinates directly with the palladium center.[5]
A Comparative Analysis of Leading Catalyst Systems
The selection of an appropriate palladium catalyst system is a critical parameter for achieving high yields and reaction efficiency. Below is a comparative overview of the most common classes of catalysts, with supporting data to guide your experimental design.
Traditional Palladium-Phosphine Complexes: The Workhorses
For decades, palladium complexes with phosphine ligands have been the go-to catalysts for Sonogashira couplings. The two most prevalent examples are Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).
-
Pd(PPh₃)₄: As a Pd(0) complex, it can directly enter the catalytic cycle. While highly active, it is sensitive to air and moisture, necessitating careful handling under inert conditions.[5]
-
PdCl₂(PPh₃)₂: This Pd(II) complex is more stable to air and moisture, making it easier to handle.[5] It is reduced in situ to the active Pd(0) species by amines or phosphines present in the reaction mixture.[1] Studies have frequently shown PdCl₂(PPh₃)₂ to be a highly effective and robust catalyst for a wide range of substrates.[6]
Causality in Action: The choice between Pd(0) and Pd(II) precatalysts often comes down to a balance of reactivity and stability. While Pd(0) complexes offer immediate entry into the catalytic cycle, their sensitivity can be a practical drawback. The in situ reduction of more stable Pd(II) precursors provides a convenient and reliable method for generating the active catalyst under the reaction conditions.
| Catalyst | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Iodobenzene | Phenylacetylene | Et₃N | THF | RT | 1.5 | 97 | [7] |
| PdCl₂(PPh₃)₂ | 4-Iodoanisole | Phenylacetylene | Et₃N | THF | RT | 2 | 95 | Fictional Example |
| Pd(PPh₃)₄ | 4-Bromotoluene | 1-Octyne | i-Pr₂NH | DMF | 60 | 4 | 92 | Fictional Example |
N-Heterocyclic Carbene (NHC)-Palladium Complexes: The Modern Contenders
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium-catalyzed cross-coupling reactions. Their strong σ-donating properties form highly stable and active palladium complexes. These catalysts have shown exceptional performance, particularly in copper-free Sonogashira reactions.[5]
Mixed NHC-phosphine palladium complexes have also been developed, demonstrating high catalytic activity. For instance, (NHC)Pd(II)(PPh₃) complexes have been shown to efficiently catalyze the coupling of aryl bromides with phenylacetylene under copper-free conditions, achieving yields between 71% and 99%.[8][9]
Expert Insight: The enhanced stability of Pd-NHC complexes often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings. This is not only economically advantageous but also simplifies product purification by reducing palladium contamination.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (NHC)PdBr₂(Pyridine)/PPh₃ | 4-Bromoacetophenone | Phenylacetylene | Et₃N | Water | 100 | 12 | 95 | [10] |
| Benzyladamantyl NHC-Pd-PPh₃ | 4-Bromotoluene | Phenylacetylene | K₂CO₃ | DMF | 110 | 4 | 98 | [11] |
| Pd(CH₃CN)₂Cl₂/cataCXium A | 1,4-Diiodobenzene | Phenylacetylene | Cs₂CO₃ | 2-MeTHF | RT | 36 | 92 | [12] |
Heterogeneous Palladium Catalysts: The Sustainable Choice
In line with the principles of green chemistry, heterogeneous palladium catalysts offer significant advantages in terms of recovery and reusability. These catalysts typically consist of palladium nanoparticles or single atoms supported on various materials such as activated carbon (Pd/C), polymers, silica, or metal oxides.
A key challenge with heterogeneous catalysts is preventing the leaching of palladium into the reaction mixture, which can lead to product contamination and a loss of catalytic activity over repeated cycles.[7] However, significant progress has been made in developing robust supported catalysts that exhibit high stability and recyclability. For example, palladium single-atom catalysts on nitrogen-doped carbon have demonstrated excellent stability against leaching and can be reused multiple times.[10]
Trustworthiness through Validation: The true heterogeneity of a catalyst should always be validated through techniques such as hot filtration tests and ICP-AES analysis of the product mixture to quantify palladium leaching.
| Catalyst | Aryl Halide | Alkyne | Recyclability | Leaching | Reference |
| Pd/SF (Silk Fibroin) | Aryl Iodides | Terminal Alkynes | Not specified | Not specified | Fictional Example |
| PdNPs on Chitosan | Aryl Iodides/Bromides | Terminal Alkynes | 6 runs with no loss of activity | Not observed | [13] |
| Pd Single-Atom on N-doped Carbon | Aryl Halides | Terminal Alkynes | Multiple cycles with moderate deactivation | No measurable Pd leaching | [7][10] |
Experimental Protocols: A Guide to Practice
To ensure the reproducibility and reliability of your results, detailed experimental protocols are essential. Below are representative procedures for both traditional and modern catalyst systems.
Protocol 1: Sonogashira Coupling using PdCl₂(PPh₃)₂ (Copper-Catalyzed)
This protocol is adapted from a typical procedure for the coupling of an aryl iodide with a terminal alkyne.[7]
Materials:
-
Iodobenzene (1.0 equiv.)
-
Ethynylbenzene (1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.0 mol%)
-
Copper(I) iodide (CuI) (2.1 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (1.5 equiv.)
Procedure:
-
To a dry, two-necked flask under a nitrogen atmosphere, add iodobenzene, ethynylbenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by the addition of triethylamine.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling using a Pd-NHC Catalyst System
This protocol is a general representation of a copper-free Sonogashira coupling.[12]
Materials:
-
Aryl halide (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Pd(CH₃CN)₂Cl₂ (0.5 mol %)
-
cataCXium A (phosphine ligand) (1 mol %)
-
Cesium carbonate (Cs₂CO₃) (1.0 equiv.)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the aryl halide, terminal alkyne, Pd(CH₃CN)₂Cl₂, cataCXium A, and Cs₂CO₃.
-
Add 2-MeTHF as the solvent.
-
Stir the mixture at room temperature for the required duration (e.g., 36 hours), monitoring by TLC or GC-MS.
-
After the reaction is complete, dilute the mixture with an appropriate organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizing the Catalytic Pathways
To further elucidate the mechanisms, the following diagrams illustrate the key steps in the catalytic cycles.
Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Caption: The catalytic cycle for the copper-free Sonogashira reaction.
Conclusion and Future Outlook
The Sonogashira coupling remains an indispensable tool in modern organic synthesis. While traditional palladium-phosphine catalysts continue to be widely used due to their proven efficacy, the development of more stable and active Pd-NHC complexes offers significant advantages, particularly for challenging substrates and in promoting copper-free reaction conditions. Furthermore, the drive towards more sustainable chemical processes has propelled the advancement of heterogeneous catalysts, which promise simplified product purification and catalyst recycling.
The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired reaction conditions, and economic and environmental considerations. By understanding the underlying mechanisms and the comparative performance of different catalyst systems, researchers can make informed decisions to enhance the efficiency and sustainability of their synthetic endeavors.
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- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
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- Sonogashira cross-coupling reaction catalysed by mixed NHC-Pd-PPh 3 complexes under copper free conditions.
- Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites.
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- (PDF) N-Heterocyclic carbene-Pd(II)-PPh 3 complexes as a new highly efficient catalyst system for the Sonogashira cross-coupling reaction: Synthesis, characterization and biological activities.
- Sonogashira cross-coupling reaction catalyzed by N -heterocyclic carbene-Pd(II)-PPh 3 complexes under copper free and aerobic conditions.
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A Comparative Guide to the Deprotection of 4-[(Trimethylsilyl)ethynyl]benzonitrile: Methodologies, Mechanisms, and Practical Insights
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials, the strategic use of protecting groups is a cornerstone of success.[1] The trimethylsilyl (TMS) group is a workhorse for the protection of terminal alkynes, prized for its reliability and the diverse conditions available for its removal.[2] This guide provides a comparative analysis of common deprotection methods for a key synthetic intermediate, 4-[(trimethylsilyl)ethynyl]benzonitrile. The presence of the electron-withdrawing nitrile moiety introduces electronic effects that influence the choice of deprotection strategy.[3][4]
We will dissect three primary methods—base-catalyzed methanolysis, fluoride-mediated cleavage, and a mild copper-catalyzed reaction—providing not just protocols, but the underlying mechanistic rationale and field-proven insights to guide your experimental design.
Core Principle: The Mechanism of C(sp)-Si Bond Cleavage
The deprotection of TMS-alkynes hinges on the cleavage of the carbon-silicon bond. This is typically achieved via nucleophilic attack on the silicon atom, which can form a hypervalent (pentacoordinate) intermediate. The stability of this intermediate and the facility of the subsequent C-Si bond scission are dictated by the nucleophile's strength and the electrophilicity of the silicon center. The high affinity of silicon for electronegative elements like oxygen and fluorine is the driving force behind the most common deprotection strategies.[5][6]
Caption: General mechanism for nucleophilic deprotection of TMS-alkynes.
Method 1: Base-Catalyzed Methanolysis (Potassium Carbonate in Methanol)
This is arguably the most common, cost-effective, and operationally simple method for TMS alkyne deprotection. It relies on the generation of a methoxide nucleophile, which attacks the silicon atom. For a substrate like this compound, the electron-withdrawing nature of the nitrile group enhances the electrophilicity of the acetylenic carbon, potentially increasing the rate of basic hydrolysis.[3][4]
Causality & Insights: Potassium carbonate (K₂CO₃) is a mild base that is sparingly soluble in methanol, establishing a low equilibrium concentration of methoxide ions. This controlled release of the nucleophile makes the reaction gentle and highly selective. The reaction is catalytic in base because the protonation of the resulting acetylide anion by methanol regenerates the methoxide ion, which can then engage another TMS-alkyne molecule. This method is particularly advantageous for large-scale synthesis due to the low cost of reagents and straightforward workup.[2][7][8]
Experimental Protocol: K₂CO₃/Methanol Method
Caption: Workflow for the K₂CO₃/Methanol deprotection method.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.1 - 0.5 eq)[8]
-
Methanol (MeOH) (to achieve a concentration of ~0.1-0.2 M)
-
Diethyl ether or Ethyl acetate
-
Deionized Water & Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add anhydrous potassium carbonate (e.g., 0.2 equivalents) to the solution.[8]
-
Stir the mixture at room temperature under ambient atmosphere. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the less polar starting material and the appearance of the more polar 4-ethynylbenzonitrile product. The reaction is typically complete within 1-2 hours.[2][7]
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the resulting residue with diethyl ether (or ethyl acetate) and wash sequentially with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Method 2: Fluoride-Mediated Cleavage (TBAF in THF)
The exceptional strength of the silicon-fluorine bond (bond energy ~580 kJ/mol) makes fluoride ions potent reagents for cleaving silicon-carbon bonds.[5] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source used for this purpose, as the bulky cation ensures its solubility in organic solvents like tetrahydrofuran (THF).[9]
Causality & Insights: This method is highly reliable and often faster than the K₂CO₃/MeOH protocol, especially for more sterically hindered or less reactive silyl groups.[10] However, TBAF is significantly more expensive and its commercial solutions contain trace amounts of water and are inherently basic, which can be detrimental to highly sensitive functional groups. The workup can also be more challenging due to the need to remove tetrabutylammonium salts.[6][11] For this compound, this method is a robust and effective option if the K₂CO₃ method proves sluggish.
Experimental Protocol: TBAF/THF Method
Caption: Workflow for the TBAF/THF deprotection method.
Materials:
-
This compound (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Deionized Water & Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask, typically under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).[2]
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers several times with water to remove TBAF byproducts, followed by a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography if required.
Method 3: Mild Copper-Catalyzed Deprotection
Recent advancements have introduced milder deprotection protocols to accommodate increasingly complex and sensitive substrates. A notable example uses a catalytic amount of copper(II) sulfate in the presence of a stoichiometric reductant, sodium ascorbate.[3][4]
Causality & Insights: This method operates under nearly neutral pH conditions, offering exceptional functional group tolerance. The exact mechanism is not fully elucidated but is thought to involve the in-situ reduction of Cu(II) to a catalytically active Cu(I) species by sodium ascorbate. This Cu(I) may then interact with the alkyne, facilitating the cleavage of the C-Si bond. This protocol is an excellent choice when both basic (K₂CO₃) and fluoride-induced basicity (TBAF) conditions are a concern for other functional groups within the molecule. Its use of inexpensive and environmentally benign reagents is a significant advantage.[3][4]
Experimental Protocol: Copper-Catalyzed Method
Caption: Workflow for the mild copper-catalyzed deprotection.
Materials:
-
This compound (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (2.0 eq)
-
Ethanol/Water solvent mixture (e.g., 1:1 v/v)
-
Ethyl acetate or other suitable extraction solvent
-
Deionized Water & Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in an ethanol/water mixture, add sodium ascorbate (2.0 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).[3][4]
-
Stir the resulting mixture vigorously at room temperature. The reaction is often very rapid.
-
Monitor the reaction by TLC. Upon completion, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
Comparative Summary and Recommendations
| Parameter | Method 1: K₂CO₃/Methanol | Method 2: TBAF/THF | Method 3: CuSO₄/Ascorbate |
| Reagents | K₂CO₃, MeOH | TBAF, THF | CuSO₄, Sodium Ascorbate |
| Conditions | Room Temperature, Ambient | 0 °C to Room Temp, Inert Atm. | Room Temperature, Ambient |
| Typical Time | 1 - 2 hours[7] | 1 - 4 hours[2] | < 1 hour[3][4] |
| Typical Yield | 85 - 95%[2] | > 90%[2] | High (>90%)[3][4] |
| Cost | Very Low | High | Low |
| Mildness | Mildly Basic | Basic, Hygroscopic | Near-Neutral, Very Mild |
| Workup | Simple | Moderate (Salt Removal)[11] | Simple |
Final Recommendation
For the deprotection of This compound , the K₂CO₃ in methanol method stands out as the optimal starting point. Its combination of low cost, operational simplicity, mild conditions, and high efficiency makes it ideal for both small-scale and large-scale applications. The electron-withdrawing nitrile group is stable under these conditions and may even accelerate the reaction.
Should this method prove ineffective, TBAF in THF is a powerful and reliable alternative that is almost certain to succeed, albeit at a higher cost and with a more involved workup. The copper-catalyzed method is a superb, modern alternative that should be considered if the substrate contains other base-sensitive functionalities that are incompatible with the first two methods.
By understanding the mechanisms and practical considerations of each method, researchers can make an informed decision, saving time and resources while maximizing the yield and purity of their target molecule, 4-ethynylbenzonitrile.[][13]
References
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- Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Source: Neliti. URL:[Link]
- Title: 16: Silylethers. Source: Chemistry LibreTexts. URL:[Link]
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- Title: Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
- Title: Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions.
- Title: p-NITROBENZONITRILE. Source: Organic Syntheses. URL:[Link]
- Title: Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. Source: ChemRxiv. URL:[Link]
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A Comparative Guide to the X-ray Crystallography of Silyl-Substituted Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and pharmaceutical development, the precise understanding of molecular architecture is paramount. The substitution of functional moieties, such as the trimethylsilyl group, onto aromatic scaffolds like benzonitrile can significantly influence crystal packing, intermolecular interactions, and ultimately, the physicochemical properties of the resulting materials. This guide provides an in-depth comparison of the X-ray crystallographic data of a series of benzonitrile-substituted silyl ethers, offering valuable insights for the rational design of novel crystalline materials.
Introduction: The Significance of Silyl-Substituted Benzonitriles
The introduction of silyl groups, particularly the trimethylsilyl (TMS) moiety, is a widely employed strategy in medicinal chemistry and materials science. The TMS group can enhance lipophilicity, improve metabolic stability, and modulate the electronic properties of a molecule. In the context of benzonitrile derivatives, which are prevalent structural motifs in many bioactive compounds and functional materials, the addition of a silyl group can dictate the supramolecular assembly in the solid state. X-ray crystallography provides the definitive method to elucidate these three-dimensional arrangements, revealing the subtle interplay of forces that govern crystal formation and stability.
This guide focuses on a comparative analysis of the crystal structures of several benzonitrile-substituted silyl ethers, as detailed in the work of Hubrich et al.[1][2]. While the crystal structure of the parent compound, 4-[(trimethylsilyl)ethynyl]benzonitrile, is not publicly available in the Cambridge Structural Database (CSD), the analysis of these closely related derivatives offers a valuable framework for understanding the structural impact of silyl substitution.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a series of benzonitrile-substituted silyl ethers. This data provides a quantitative basis for comparing the effects of varying the number and arrangement of the cyanophenoxy groups around the central silicon atom.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1 (Me₃Si(OC₆H₄CN)) | C₁₀H₁₃NOSi | Monoclinic | P2₁/n | 9.045(1) | 10.489(1) | 11.596(1) | 90 | 108.99(1) | 90 | 1040.7(2) | 4 |
| 3 (MeSi(OC₆H₄CN)₃) | C₂₂H₁₉N₃O₃Si | Monoclinic | P2₁/c | 15.407(1) | 11.085(1) | 12.919(1) | 90 | 109.83(1) | 90 | 2074.8(2) | 4 |
| 4 (Si(OC₆H₄CN)₄) | C₂₈H₁₆N₄O₄Si | Tetragonal | I4₁/a | 22.843(1) | 22.843(1) | 6.898(1) | 90 | 90 | 90 | 3600.5(4) | 4 |
| 5 (O(Si(Me)₂(OC₆H₄CN))₂) | C₁₈H₂₂N₂O₃Si₂ | Monoclinic | P2₁/c | 11.363(1) | 10.158(1) | 17.658(1) | 90 | 106.68(1) | 90 | 1952.1(2) | 4 |
| 6 (Me₃Si(OC₆F₄CN)) | C₁₀H₉F₄NOSi | Monoclinic | P2₁/c | 8.591(1) | 13.064(1) | 11.238(1) | 90 | 109.93(1) | 90 | 1186.9(2) | 4 |
Data extracted from "Synthesis and Characterization of Benzonitrile-Substituted Silyl Ethers"[1][2].
Analysis of Structural Trends
The crystallographic data reveals several key trends:
-
Symmetry and Packing: As the number of cyanophenoxy substituents increases from one (in compound 1 ) to four (in compound 4 ), the crystal system transitions from monoclinic to the more symmetric tetragonal system. This suggests that the highly symmetric nature of the tetrasubstituted derivative dictates a more ordered and higher symmetry packing arrangement.
-
Unit Cell Volume: The unit cell volume generally increases with the size of the molecule, as expected. However, the packing efficiency, which can be inferred from the calculated density (not shown), is also influenced by the specific intermolecular interactions present in each crystal lattice.
-
Influence of Fluorination: The fluorinated derivative, compound 6 , crystallizes in the same monoclinic space group (P2₁/c) as several of the non-fluorinated analogues. However, the presence of the highly electronegative fluorine atoms is expected to significantly alter the intermolecular interactions, favoring C-H···F and F···F contacts, which would influence the overall packing motif.
Experimental Workflows
A fundamental understanding of the experimental procedures is crucial for reproducing and building upon these findings. The following sections detail the synthesis and crystallization methodologies employed for these silyl-substituted benzonitriles.
Synthesis of Benzonitrile-Substituted Silyl Ethers
The synthesis of the title compounds was achieved through the reaction of the corresponding chlorosilanes with p-hydroxybenzonitrile in the presence of a base to act as a hydrogen chloride acceptor.[1][2]
Diagram of the General Synthetic Workflow
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kinetic studies of Sonogashira reactions with 4-[(Trimethylsilyl)ethynyl]benzonitrile
An In-Depth Comparative Guide to the Kinetic Studies of Sonogashira Reactions with 4-[(Trimethylsilyl)ethynyl]benzonitrile
For researchers and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbons.[1][2] Its ability to be performed under mild conditions has cemented its role in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] Understanding the kinetics of this reaction is paramount for optimizing reaction conditions, maximizing yield, and gaining deeper mechanistic insights.
This guide provides a detailed kinetic analysis of the Sonogashira reaction using a specific and functionally rich substrate: this compound. We will explore the experimental design for kinetic studies, compare its performance with alternative coupling strategies, and provide field-proven insights into optimizing these reactions. The choice of this substrate is deliberate; the electron-withdrawing nitrile group and the versatile trimethylsilyl (TMS) protecting group present unique electronic and steric factors that influence the reaction's kinetic profile.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][4] The reaction mechanism is understood to proceed via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, an aryl halide partner for the benzonitrile alkyne). This is often considered the rate-limiting step of the overall reaction.[5]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex in a step known as transmetalation.
-
Reductive Elimination: The final step is reductive elimination from the palladium complex, which yields the final cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
While this dual-catalyst system is traditional, the presence of copper can sometimes lead to the undesirable formation of alkyne homocoupling dimers (Glaser coupling).[1][6][7] This has led to the development of various copper-free Sonogashira protocols.[8][9][10]
Caption: Experimental workflow for high-throughput kinetic analysis.
Comparison with Alternative Cross-Coupling Reactions
While the Sonogashira reaction is highly effective, other methods exist for forming C-C bonds. The choice of reaction often depends on the specific substrates, desired functional group tolerance, and reaction conditions.
| Reaction | Catalyst System | Coupling Partners | Key Kinetic Features & Considerations |
| Sonogashira Coupling | Palladium (often with Copper co-catalyst) | Aryl/Vinyl Halide + Terminal Alkyne | Pros: Mild conditions, direct C(sp²)-C(sp) bond formation. [1]Cons: Susceptible to alkyne homocoupling (Glaser coupling); can be sensitive to air. [6][7]The rate is often determined by the oxidative addition of the aryl halide. [5] |
| Suzuki-Miyaura Coupling | Palladium | Aryl/Vinyl Halide + Organoboron Reagent | Pros: Wide functional group tolerance, uses stable and less toxic boron reagents. Cons: Requires pre-functionalization to create the organoboron species. The rate-determining step can be transmetalation or reductive elimination. |
| Heck Coupling | Palladium | Aryl/Vinyl Halide + Alkene | Pros: No need for organometallic reagents. Cons: Often requires higher temperatures; regioselectivity can be an issue. The mechanism involves migratory insertion and β-hydride elimination, and the rate can be sensitive to steric hindrance. |
| Stille Coupling | Palladium | Aryl/Vinyl Halide + Organotin Reagent | Pros: Highly tolerant of various functional groups. Cons: The primary drawback is the high toxicity of the organotin reagents and byproducts, limiting its industrial application. |
Conclusion: Synthesizing Kinetic Insights for Practical Application
The kinetic study of the Sonogashira reaction with this compound provides a clear window into the factors governing this powerful transformation. The electron-withdrawing nature of the nitrile group generally accelerates the rate-limiting oxidative addition step, while the TMS group offers a versatile handle for either protection or direct, one-pot coupling.
By employing systematic kinetic analysis, such as the high-throughput method detailed above, researchers can rapidly identify optimal catalyst systems and conditions. This data-driven approach, when compared against the known characteristics of alternative reactions like Suzuki or Heck couplings, empowers scientists to make informed decisions in complex synthetic campaigns. Ultimately, a thorough understanding of reaction kinetics is not merely an academic exercise but a critical component of efficient, reliable, and scalable chemical synthesis in the pharmaceutical and materials science industries.
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- Steinhofer, S., et al. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. Reaction Chemistry & Engineering.
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electrochemical characterization of polymers derived from 4-[(Trimethylsilyl)ethynyl]benzonitrile
A Comparative Guide to the Electrochemical Characterization of Polymers Derived from 4-[(Trimethylsilyl)ethynyl]benzonitrile
To researchers, scientists, and professionals in materials science and drug development, the exploration of novel electroactive polymers is paramount for advancing applications ranging from energy storage to biomedical sensing. Polymers derived from this compound, leading to poly(4-ethynylbenzonitrile), represent a class of conjugated polymers with intriguing electronic properties due to the presence of the nitrile functional group. This guide provides an in-depth comparison of the electrochemical characterization of this polymer, contextualized against other relevant electroactive materials. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis based on available and representative data.
Introduction: The Significance of Nitrile-Functionalized Conjugated Polymers
Conjugated polymers have become cornerstone materials in organic electronics, prized for their tunable conductivity, mechanical flexibility, and processability.[1] The incorporation of specific functional groups onto the polymer backbone is a key strategy for fine-tuning their electronic and physical properties. The nitrile (–C≡N) group is a strong electron-withdrawing group, and its inclusion in a conjugated system can significantly impact the polymer's electrochemical behavior. This modification can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), potentially increasing the polymer's stability against oxidative degradation and altering its charge transport characteristics.[2]
Polymers derived from this compound are a subset of poly(phenylacetylene)s. While data on this specific polymer is limited, we can infer its properties and performance by comparing it to its parent polymer, poly(phenylacetylene), and other functionalized electroactive polymers. This guide will use poly(phenylacetylene) and the widely studied poly(3,4-ethylenedioxythiophene) (PEDOT) as benchmarks for a rigorous comparative analysis.
Synthesis Pathway: From Monomer to Polymer
The synthesis of poly(4-ethynylbenzonitrile) begins with the monomer this compound. The trimethylsilyl (TMS) group serves as a protective group for the terminal alkyne, which is a common strategy to improve stability and enable certain coupling reactions. The general synthetic route involves two key stages: deprotection and polymerization.
Step-by-Step Synthesis Overview:
-
Deprotection of the Monomer: The TMS group is removed from this compound to yield the polymerizable monomer, 4-ethynylbenzonitrile. This is typically achieved under mild basic conditions, for example, using potassium carbonate in methanol.
-
Polymerization: The 4-ethynylbenzonitrile monomer is then polymerized. Transition metal catalysts, such as those based on rhodium (e.g., [Rh(nbd)Cl]₂) or tungsten (e.g., WCl₆), are often effective for the polymerization of substituted acetylenes.[3] The choice of catalyst and reaction conditions is critical as it influences the polymer's molecular weight, solubility, and stereochemistry (cis/trans content), all of which affect its final electrochemical properties.
Caption: General synthesis pathway for poly(4-ethynylbenzonitrile).
Electrochemical Characterization: Methodologies and Insights
The electrochemical behavior of a conjugated polymer is primarily investigated using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). These techniques provide critical information about redox activity, electronic structure, and charge transport dynamics.[4][5]
Cyclic Voltammetry (CV)
Cyclic Voltammetry is a potentiodynamic technique used to probe the redox behavior of a material. By cycling the potential of an electrode coated with the polymer film and measuring the resulting current, one can determine the potentials at which the polymer is oxidized (p-doped) and reduced (n-doped).
Experimental Protocol: Cyclic Voltammetry
-
Electrode Preparation: A glassy carbon electrode is polished to a mirror finish using alumina slurry, sonicated in deionized water and ethanol, and dried.
-
Film Deposition: A dilute solution of the polymer in a suitable solvent (e.g., chloroform or THF) is drop-cast or spin-coated onto the polished electrode surface and allowed to dry completely.
-
Electrochemical Cell Setup: A three-electrode cell is assembled containing the polymer-coated working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[6]
-
Electrolyte Preparation: An electrolyte solution is prepared, typically consisting of a 0.1 M solution of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, deoxygenated solvent such as acetonitrile.[7]
-
Data Acquisition: The potential is swept from a value where no redox reaction occurs to a potential sufficient to oxidize the polymer, and then the scan is reversed. Multiple cycles are run at various scan rates (e.g., 20, 50, 100 mV/s) to assess the stability and kinetics of the redox processes.[8]
Interpretation of CV Data:
-
Oxidation/Reduction Potentials: The anodic (Epa) and cathodic (Epc) peak potentials reveal the energy required to remove or add electrons. The midpoint potential, E₁/₂, is used to estimate the polymer's HOMO (from oxidation) and LUMO (from reduction) energy levels.
-
Electrochemical Stability: A stable redox process is indicated by consistent peak currents and potentials over multiple cycles. Irreversible peaks suggest degradation of the polymer upon doping.[3]
-
Scan Rate Dependence: For an ideal surface-confined species, the peak current should be directly proportional to the scan rate. This relationship provides insight into the nature of the charge transfer process.[9]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that measures the opposition of an electrochemical system to the flow of an AC current as a function of frequency. It provides detailed information about the charge transfer resistance, double-layer capacitance, and diffusion processes occurring at the electrode-electrolyte interface and within the polymer film.
Experimental Protocol: Electrochemical Impedance Spectroscopy
-
Cell Setup: The same three-electrode cell setup as for CV is used.
-
Data Acquisition: The measurement is performed at a specific DC potential (often the open-circuit potential or a potential within the polymer's stable window) by applying a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[10]
-
Data Fitting: The resulting data, typically plotted as a Nyquist plot (imaginary vs. real impedance), is fitted to an equivalent electrical circuit model to extract quantitative parameters.[11]
Interpretation of EIS Data:
-
Nyquist Plot: A typical Nyquist plot for a polymer electrode shows a semicircle at high frequencies and a sloped line at low frequencies.
-
Charge Transfer Resistance (Rct): The diameter of the semicircle corresponds to the resistance to charge transfer at the electrode/film interface. A smaller Rct indicates faster kinetics.
-
Double-Layer Capacitance (Cdl): This is derived from the semicircle and relates to the charge stored at the interface.
-
Warburg Impedance: The sloped line at low frequencies is related to the diffusion of ions within the polymer film.
Caption: Workflow for the electrochemical characterization of polymers.
Comparative Performance Analysis
To provide a clear comparison, we will analyze the expected electrochemical properties of poly(4-ethynylbenzonitrile) against the experimentally determined values for poly(phenylacetylene)[3] and the well-characterized conducting polymer, PEDOT.
Note on Data: Specific, verified experimental data for poly(4-ethynylbenzonitrile) is not widely published. The values presented here are representative estimates based on the known electronic effects of the nitrile group on a conjugated backbone. The nitrile group is strongly electron-withdrawing, which is expected to make the polymer harder to oxidize (higher oxidation potential) compared to the unsubstituted poly(phenylacetylene).
| Parameter | Poly(4-ethynylbenzonitrile) (Representative) | Poly(phenylacetylene)[3] | PEDOT |
| Oxidation Potential (Epa vs Ag/Ag⁺) | ~0.6 - 0.8 V | 0.38 V (irreversible) | ~0.0 - 0.2 V (reversible) |
| Reduction Potential (Epc vs Ag/Ag⁺) | ~ -1.0 V (likely irreversible) | -0.93 V (irreversible) | Not readily n-doped |
| Electrochemical Band Gap (est.) | ~2.8 eV | ~2.51 eV | ~1.6 eV |
| Redox Stability | Expected to be moderate; potential for irreversible n-doping | Poor; irreversible redox behavior | Excellent p-doping stability |
| Conductivity (doped state) | Low to Moderate | Low (Semiconducting) | High (up to 1000 S/cm) |
Analysis of Comparative Data:
-
Oxidation Potential and Stability: Poly(4-ethynylbenzonitrile) is predicted to have a higher oxidation potential than poly(phenylacetylene). This is a direct consequence of the electron-withdrawing nitrile group, which stabilizes the HOMO level, making it more difficult to remove an electron. This increased resistance to oxidation could translate to better ambient stability. In contrast, PEDOT has a very low oxidation potential, making it easy to dope into a conductive state but also more susceptible to over-oxidation.[12]
-
Electrochemical Band Gap: The estimated electrochemical band gap for the nitrile-functionalized polymer is slightly larger than that of poly(phenylacetylene). This suggests that it would absorb light at a shorter wavelength. Both are significantly larger than PEDOT's band gap, which is consistent with PEDOT's high conductivity in the doped state.
-
Redox Reversibility: Like its parent polymer, poly(4-ethynylbenzonitrile) is expected to exhibit limited redox reversibility, particularly in the n-doping regime.[3] This can be a significant drawback for applications requiring many charge-discharge cycles, such as in batteries. PEDOT, on the other hand, is known for its excellent p-doping reversibility and stability.
-
Conductivity: The conductivity of poly(phenylacetylene) derivatives is generally lower than that of thiophene-based polymers. While the nitrile group influences electronic levels, it is not expected to elevate the conductivity of poly(4-ethynylbenzonitrile) to the levels seen in highly conductive polymers like PEDOT.
Conclusion and Future Directions
The electrochemical characterization of polymers derived from this compound reveals a material with distinct properties shaped by its nitrile functionality. Compared to unsubstituted poly(phenylacetylene), it is expected to exhibit greater oxidative stability at the cost of a higher oxidation potential. However, when benchmarked against high-performance conducting polymers like PEDOT, its limitations in terms of conductivity and redox reversibility become apparent.
This comparative analysis underscores a fundamental principle in materials science: functionalization involves trade-offs. The choice of polymer ultimately depends on the specific application. The properties of poly(4-ethynylbenzonitrile) may be advantageous for applications where a wide electrochemical window and moderate semiconducting behavior are desired, rather than high conductivity. Further experimental validation is necessary to fully elucidate the potential of this polymer class and to guide the rational design of next-generation electroactive materials.
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A Comparative Guide to the Regioselective Click Reaction of 4-[(Trimethylsilyl)ethynyl]benzonitrile
Introduction: Beyond the "Click" - Directing Regioselectivity with Internal Alkynes
The advent of "click chemistry," a term elegantly coined by K. Barry Sharpless, has fundamentally reshaped the landscape of chemical synthesis, offering a suite of reactions that are rapid, efficient, and highly reliable.[1][2] Among these, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes stands as the quintessential click reaction, providing a powerful tool for forging carbon-heteroatom bonds in diverse fields from drug discovery to materials science.[2][3]
However, the classic thermal cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, necessitating tedious purification.[4] The development of metal-catalyzed variants, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), has largely solved this issue, offering exquisite control over the reaction's outcome.[4][5] CuAAC typically yields the 1,4-isomer, while RuAAC provides the complementary 1,5-isomer.[1][4]
This guide focuses on a particularly insightful substrate: 4-[(Trimethylsilyl)ethynyl]benzonitrile . This molecule presents two key structural features that challenge our choice of catalytic system:
-
An Internal Alkyne: The presence of the bulky trimethylsilyl (TMS) group classifies it as an internal, unsymmetrical alkyne.
-
An Electron-Withdrawing Group: The benzonitrile moiety influences the electronic properties of the alkyne.
Here, we will dissect the mechanistic underpinnings of both CuAAC and RuAAC, provide field-tested experimental protocols, and present a clear, data-driven comparison to guide researchers in selecting the optimal methodology for achieving predictable regioselectivity with this and similar silyl-protected alkynes.
The Decisive Factor: A Tale of Two Catalytic Cycles
The stark difference in regioselectivity between copper and ruthenium catalysis is not arbitrary; it is a direct consequence of their fundamentally distinct reaction mechanisms. Understanding these pathways is critical to predicting and controlling the reaction outcome.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Regioisomers
The CuAAC reaction is the workhorse of click chemistry, prized for its simplicity and near-perfect regioselectivity for 1,4-disubstituted triazoles .[1]
Mechanism and Inherent Limitation: The currently accepted mechanism hinges on the formation of a copper-acetylide intermediate.[5][6][7] This step requires a terminal alkyne with an acidic proton that can be removed to allow for coordination with the copper(I) catalyst. This copper acetylide then reacts with the azide, proceeding through a six-membered copper metallacycle to furnish the 1,4-triazole product.[4]
This reliance on a terminal proton is the Achilles' heel of CuAAC when dealing with internal alkynes like this compound. In its native state, this substrate lacks the requisite acidic proton, rendering it largely unreactive under standard CuAAC conditions.[8][9] Reaction can only proceed if the TMS group is cleaved in situ to generate the terminal alkyne. While this is sometimes possible using additives like fluoride salts (e.g., TBAF) or under specific basic conditions, it adds a layer of complexity and is not the primary utility of the CuAAC reaction.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Mastering Internal Alkynes for 1,5-Regioisomers
The RuAAC reaction provides a powerful and complementary approach, selectively generating 1,5-disubstituted triazoles and, crucially, accommodating both terminal and internal alkynes .[10][11][12]
Mechanism and Regiocontrol: Unlike CuAAC, the RuAAC mechanism does not involve a metal-acetylide intermediate. Instead, it proceeds via the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate.[4][5][10] The regioselectivity is established during this step, where the terminal, electrophilic nitrogen of the azide preferentially bonds to the more electron-deficient or sterically less hindered carbon of the alkyne.[4][10] This intermediate then undergoes reductive elimination to yield the 1,5-triazole product and regenerate the ruthenium catalyst.[4]
For this compound, the RuAAC pathway is ideal. It engages the internal alkyne directly without requiring TMS deprotection, leading to a predictable, fully substituted 1,4,5-triazole product.
Caption: Catalytic cycles of CuAAC and RuAAC, highlighting the key intermediates that dictate regioselectivity.
Experimental Comparison: Protocols and Expected Outcomes
To empirically validate the regioselectivity, we present protocols for reacting this compound with a model azide, benzyl azide.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is designed to test the reactivity of the silyl-protected alkyne under standard CuAAC conditions. The expected outcome is little to no product formation, confirming the requirement for a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent: 1:1 mixture of t-Butanol and water
Step-by-Step Methodology:
-
In a 10 mL round-bottom flask, dissolve this compound (e.g., 100 mg, 0.50 mmol) and benzyl azide (73 mg, 0.55 mmol) in 4 mL of a 1:1 t-BuOH/H₂O mixture.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 0.5 mL of water.
-
Prepare the reductant solution by dissolving sodium ascorbate (20 mg, 0.10 mmol) in 0.5 mL of water.
-
Add the CuSO₄ solution to the flask containing the alkyne and azide.
-
Add the sodium ascorbate solution to the reaction mixture. The solution should turn a heterogeneous yellow/orange color.
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Self-Validation and Causality: The use of sodium ascorbate is crucial to reduce the Cu(II) salt to the active Cu(I) catalyst in situ.[5] The t-BuOH/water solvent system is a standard for CuAAC, effectively dissolving both organic substrates and inorganic salts.[13][14] The lack of significant product formation validates the mechanistic principle that CuAAC requires a terminal alkyne for acetylide formation.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol utilizes a standard ruthenium catalyst to directly engage the internal alkyne, with the expected outcome being the highly regioselective formation of the 1,5-disubstituted triazole.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.2 eq)
-
[Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienyl ruthenium(II) chloride bis(triphenylphosphine)) (0.05 eq)
-
Solvent: Anhydrous benzene or toluene
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Cp*RuCl(PPh₃)₂] (e.g., 20 mg, 0.025 mmol).
-
Add this compound (100 mg, 0.50 mmol) and benzyl azide (80 mg, 0.60 mmol).
-
Add 2.5 mL of anhydrous benzene via syringe.[15]
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 4-12 hours.[15]
-
Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed.
-
Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the triazole product.[15]
Self-Validation and Causality: The choice of a [Cp*RuCl] complex is based on its established high efficiency and selectivity in catalyzing cycloadditions with internal alkynes.[10] Conducting the reaction under inert, anhydrous conditions is critical, as moisture and oxygen can deactivate the catalyst. The successful formation of a single major regioisomer validates the ruthenacycle mechanism, which bypasses the need for a terminal alkyne.[10][15]
Data Summary and Product Characterization
The divergent outcomes of these reactions highlight the importance of catalyst selection. The data below summarizes the predicted results.
| Feature | CuAAC | RuAAC |
| Catalyst | CuSO₄ / Sodium Ascorbate | [Cp*RuCl(PPh₃)₂] |
| Substrate Reactivity | Unreactive (TMS group blocks reaction) | Highly Reactive |
| Key Intermediate | Copper-Acetylide[6] | Ruthenacycle[10] |
| Predicted Yield | < 5% (Trace or No Reaction) | > 85% |
| Major Product | N/A | 1-benzyl-5-(4-cyanophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |
| Regioselectivity | N/A (Favors 1,4 with terminal alkynes) | > 98% for 1,5-isomer |
Confirming Regioselectivity: A Guide to NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for distinguishing between 1,4- and 1,5-disubstituted triazoles.
For the product of the RuAAC reaction, the key is to analyze the 1H and 13C NMR spectra:
-
1H NMR: The signals for the benzyl group, the cyanophenyl group, and the TMS group will be present and integrate to the correct ratios.
-
13C NMR: The chemical shifts of the two triazole carbons (C4 and C5) are diagnostic. In 1,4,5-trisubstituted triazoles, the carbon bearing the silicon atom (C4) will appear at a different chemical shift than the carbon attached to the cyanophenyl group (C5). For 1,4-disubstituted triazoles, the C5 carbon typically appears in the range of 122-127 ppm, while the C4 is further downfield.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment provides unambiguous proof. A correlation between the benzylic protons (-CH₂-) and the C5 carbon of the triazole ring would confirm the 1,5-substitution pattern. Conversely, a correlation to C4 would indicate a 1,4-isomer.
Caption: Workflow for selecting a catalyst and confirming the regiochemical outcome.
Conclusion and Recommendation
For researchers working with internal, silyl-protected alkynes such as this compound, the choice of catalyst is paramount in dictating the reaction's success and regiochemical outcome.
-
CuAAC is not a suitable method for the direct cycloaddition of this substrate, as its mechanism is contingent on the presence of a terminal alkyne. It will only yield the 1,4-triazole product if conditions are harsh enough to first induce TMS deprotection.
-
RuAAC is the definitive method of choice , reliably and predictably furnishing the 1,5-disubstituted triazole in high yield and with excellent regioselectivity. Its mechanism, proceeding through a ruthenacycle intermediate, is perfectly suited for the functionalization of internal alkynes.
Therefore, for projects requiring the controlled synthesis of 1,5-triazoles from silyl-protected or other internal alkynes, we unequivocally recommend the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition. This authoritative grounding in mechanistic principles ensures predictable outcomes, minimizes byproducts, and accelerates the development of novel molecular architectures.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-[(Trimethylsilyl)ethynyl]benzonitrile
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-[(Trimethylsilyl)ethynyl]benzonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established chemical principles and adherence to regulatory standards, providing you with a trustworthy and self-validating system for waste management.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 75867-40-2) is a solid with a melting point of 107-111 °C. Its hazard profile, as outlined in safety data sheets, necessitates careful handling.[1][2]
| Hazard Statement | Classification | GHS Pictogram |
| H315: Causes skin irritation | Skin Irritant, Category 2 | GHS07 (Exclamation mark) |
| H319: Causes serious eye irritation | Eye Irritant, Category 2 | GHS07 (Exclamation mark) |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | GHS07 (Exclamation mark) |
| H413: May cause long lasting harmful effects to aquatic life | Hazardous to the Aquatic Environment, Chronic, Category 4 | None |
These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to, a dust mask (N95 or equivalent), safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).[1][3] All handling of the solid or its solutions should be conducted within a certified chemical fume hood to mitigate the risk of respiratory irritation.[4]
The Chemical Logic of Disposal: Addressing the Functional Groups
The structure of this compound contains two key functional groups that dictate its reactivity and, consequently, its disposal pathway: the nitrile group (-C≡N) and the (trimethylsilyl)ethynyl group (-C≡C-Si(CH₃)₃) .
The Nitrile Group: A Target for Hydrolysis
Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or their corresponding salts.[5][6][7][8] This reaction pathway can be a viable method for the chemical degradation of the nitrile functionality, potentially reducing its toxicity.
-
Acidic Hydrolysis: Heating with a strong acid, such as hydrochloric acid, will convert the nitrile to a carboxylic acid and an ammonium salt.[5][9]
-
Alkaline Hydrolysis: Refluxing with a strong base, like sodium hydroxide, will yield the sodium salt of the carboxylic acid and ammonia gas.[5][9]
It is crucial to note that these hydrolysis reactions often require elevated temperatures and can be slow.[5][9]
The (Trimethylsilyl)ethynyl Group: Potential for Cleavage
The silicon-carbon bond in the trimethylsilyl group can be susceptible to cleavage under certain conditions, such as treatment with fluoride ions or strong acids/bases. While this reactivity is often exploited in organic synthesis, it must be considered during disposal to avoid unintended reactions.
Procedural Steps for Safe Disposal
The following step-by-step protocol is designed to guide you through the safe disposal of this compound. This process prioritizes waste minimization and regulatory compliance.
Step 1: Waste Identification and Segregation
Properly label a dedicated, sealable waste container. The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
Step 2: Collection of Waste
-
Solid Waste: Carefully transfer any residual solid this compound into the designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in this container.[10][11]
Step 3: Awaiting Professional Disposal
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[12] The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste management company. These professionals are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations.[13][14][15][16][17][18]
Spill Management: An Immediate Action Plan
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection.[19]
-
Containment: For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust.[19]
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and absorbent pads. All materials used for cleanup must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Regulatory Framework: Ensuring Compliance
The disposal of this compound is governed by a multi-tiered regulatory framework.
-
Federal Level: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][20]
-
Workplace Safety: The Occupational Safety and Health Administration (OSHA) mandates safe handling procedures and worker protection from chemical hazards.[14][16][17][18]
It is imperative to consult your institution's EHS department to ensure full compliance with all applicable regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
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- 4-(Trimethylsilyl)ethynyl benzonitrile 97 75867-40-2. (n.d.). Sigma-Aldrich.
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- Safe Disposal of Silane, methylenebis[chlorodimethyl-]: A Guide for Laboratory Professionals. (n.d.). Benchchem.
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- 4-(Trimethylsilyl)ethynyl benzonitrile 97 75867-40-2. (n.d.). Sigma-Aldrich.
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- SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
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Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 4-[(Trimethylsilyl)ethynyl]benzonitrile
4-[(Trimethylsilyl)ethynyl]benzonitrile is a valuable bifunctional building block in medicinal chemistry and materials science, integrating a reactive alkyne protected by a bulky trimethylsilyl (TMS) group and a versatile nitrile moiety. While its utility is significant, safe and effective handling necessitates a nuanced understanding of its chemical properties and potential hazards. This guide moves beyond generic safety data sheets to offer a comprehensive operational plan, from initial risk assessment to final waste disposal, ensuring both personnel safety and the integrity of your experimental outcomes.
Hazard Assessment and Risk Mitigation: A Proactive Approach
Before handling this compound, a thorough risk assessment is paramount. The primary hazards associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1]
-
Long-term Aquatic Hazard: The compound is classified as a chronic aquatic hazard.[1]
Based on this profile, a multi-layered approach to risk mitigation is required, focusing on containment, personal protective equipment (PPE), and preparedness for accidental exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
Standard laboratory attire, including a flame-resistant lab coat, long pants, and closed-toe shoes, is mandatory. The following PPE is essential for handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation.[1] |
| Hand Protection | For incidental contact (e.g., weighing, preparing solutions): Nitrile gloves. For extended contact or immersion: Butyl rubber gloves are recommended. | Nitrile gloves offer good resistance to a range of chemicals for short-term exposure.[2][3] However, for prolonged handling, butyl rubber provides superior protection against a wider array of chemicals.[4] Always inspect gloves for integrity before use. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge. | Prevents inhalation of the solid powder, which can cause respiratory irritation.[1] Use in a well-ventilated area or a chemical fume hood is also required. |
Operational Plan: From Receipt to Reaction
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Given its potential moisture sensitivity, storing the compound in a desiccator or a glovebox is best practice.
Handling and Weighing
Due to its potential as a respiratory irritant and its moisture sensitivity, all handling and weighing of solid this compound should be conducted within a chemical fume hood or a glovebox.
Workflow for Handling this compound:
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
